molecular formula C9H8O B1666309 Acrylophenone CAS No. 768-03-6

Acrylophenone

Cat. No.: B1666309
CAS No.: 768-03-6
M. Wt: 132.16 g/mol
InChI Key: KUIZKZHDMPERHR-UHFFFAOYSA-N
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Description

Acrylophenone, also known as Phenyl vinyl ketone or 1-Phenylprop-2-en-1-one, is an organic compound with the molecular formula C9H8O and a molecular weight of 132.16 g/mol . It is an active-site directed, irreversible inhibitor of hydroxynitrile lyase, an FAD-dependent enzyme . In research, the deactivation of this enzyme by this compound is a subject of study, and the rate of this inhibitor-mediated process can be decreased by the presence of the enzyme's substrate and competitors, such as benzoate . This compound has a density of approximately 1.0 g/cm³ and a boiling point of 202.6°C at 760 mmHg . It is classified as harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment, including gloves and safety goggles, is required during handling, and it should be stored in closed vessels at temperatures under -20°C . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylprop-2-en-1-one
Source PubChem
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InChI

InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIZKZHDMPERHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

26742-84-7
Record name Poly(vinyl phenyl ketone)
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URL https://commonchemistry.cas.org/detail?cas_rn=26742-84-7
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DSSTOX Substance ID

DTXSID30227607
Record name 3-Oxo-3-phenylpropene
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Molecular Weight

132.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

768-03-6
Record name 1-Phenyl-2-propen-1-one
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Record name 3-Oxo-3-phenylpropene
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Record name Acrylophenone
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Record name 3-Oxo-3-phenylpropene
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Record name 1-phenyl-2-propen-1-one
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Record name 1-PHENYLPROPENONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Acrylophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acrylophenone, also known as phenyl vinyl ketone, is an organic compound with significant applications in organic synthesis and polymer chemistry.[1] Its unique α,β-unsaturated ketone structure imparts a versatile reactivity profile, making it a valuable precursor for a variety of functionalized molecules and polymers.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visual representations of its chemical behavior.

Physical Properties

This compound is a clear, colorless to pale yellow liquid or a low-melting solid at room temperature.[3][4] Its key physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
IUPAC Name 1-Phenylprop-2-en-1-one[1][2]
Synonyms Phenyl vinyl ketone, Benzoylethylene[][6]
CAS Number 768-03-6[1][2]
Molecular Formula C₉H₈O[1][2]
Molecular Weight 132.16 g/mol [1][2]
Appearance Clear colorless to pale yellow oil/liquid[3]
Melting Point 19 - 20 °C (66 - 68 °F)[4]
Boiling Point 202.6 °C at 760 mmHg; 115 °C at 18 Torr[1][][6]
Density ~1.0 g/cm³ (0.996 - 1.03 g/mL at 25 °C)[1][4][6]
Solubility Soluble in DMSO, ether, chloroform, benzene; Slightly soluble in ethanol[2][7]
Refractive Index ~1.525[8]
logP (Octanol/Water) 1.61 - 1.88[4][9]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its conjugated system, which includes a phenyl group, a carbonyl group, and a carbon-carbon double bond.[2] This arrangement creates two primary electrophilic sites, making the molecule susceptible to various nucleophilic attacks.

Stability and Storage: this compound is chemically stable under standard ambient conditions.[4] However, it is sensitive to light and temperature and should be stored in a cool, dark, and dry place, often under an inert atmosphere at temperatures of -20°C for long-term storage.[2][3] Upon intense heating, it can form explosive mixtures with air.[4][10]

Hazardous Reactivity: The compound can undergo exothermic reactions with strong oxidizing agents, strong alkalis, and strong reducing agents.[4][10] It is classified as harmful if swallowed, in contact with skin, or inhaled.[1][8]

Key Reactions:

  • Michael Addition: As an α,β-unsaturated ketone, this compound is an excellent Michael acceptor. Nucleophiles preferentially attack the β-carbon of the double bond (1,4-conjugate addition).[2]

  • Nucleophilic Addition to Carbonyl: The carbonyl carbon is also electrophilic and can be attacked by strong nucleophiles (1,2-addition), such as Grignard reagents or organolithium compounds.[2]

  • Polymerization: The vinyl group allows this compound to undergo both radical and anionic polymerization to form poly(phenylvinyl ketone).[2][6] It can also be used as a comonomer in the manufacturing of certain resins.[6]

  • Synthesis of Heterocycles: this compound serves as a versatile starting material for the synthesis of various heterocyclic compounds, which are important scaffolds in pharmaceuticals and agrochemicals.[2]

G Workflow: Synthesis of this compound via Mannich Reaction start Start: Combine Reactants (Acetophenone, Formaldehyde, Amine Hydrochloride) reflux Heat to Reflux in Ethanol with HCl catalyst start->reflux monitor Monitor Reaction via TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Mannich Base (Intermediate Product) cool->isolate eliminate Hofmann Elimination (Formation of Alkene) isolate->eliminate purify Purify this compound (Vacuum Distillation) eliminate->purify end End: Pure this compound purify->end

References

Acrylophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Synthesis, and Biological Activity of Phenyl Vinyl Ketone

Abstract

Acrylophenone, also known as phenyl vinyl ketone, is an α,β-unsaturated ketone with significant applications in organic synthesis and as a probe in biochemical studies. Its electrophilic nature, owing to the Michael acceptor functionality, makes it a valuable tool for reacting with nucleophilic residues in proteins, particularly cysteine. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and an exploration of its biological activities with a focus on enzyme inhibition and modulation of cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a well-characterized organic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 768-03-6[1]
Molecular Formula C₉H₈O[1]
Molecular Weight 132.16 g/mol [1]
IUPAC Name 1-phenylprop-2-en-1-one[1]
Synonyms Phenyl vinyl ketone, Benzoylethylene[1]

Synthesis of this compound

The primary route for the synthesis of this compound is the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aldehyde and a ketone. In the case of this compound, acetophenone reacts with formaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Acetophenone

  • Formaldehyde (as a 37% aqueous solution, formalin)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone in ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide in a mixture of water and ethanol.

  • Cool the acetophenone solution in an ice bath.

  • Slowly add the sodium hydroxide solution to the cooled acetophenone solution with continuous stirring.

  • To this mixture, add formaldehyde solution dropwise, ensuring the temperature remains low.

  • Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Neutralize the mixture with dilute hydrochloric acid. This will cause the this compound to precipitate out of the solution.[3]

  • Collect the solid product by vacuum filtration and wash it with cold distilled water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activity and Mechanism of Action

This compound's biological activity is primarily attributed to its nature as a Michael acceptor. The electrophilic β-carbon of the α,β-unsaturated ketone system is susceptible to nucleophilic attack by thiols, such as the side chain of cysteine residues in proteins.[4] This can lead to the formation of a covalent bond and subsequent modulation of the protein's function.

Enzyme Inhibition: Hydroxynitrile Lyase

This compound has been identified as an active-site-directed, irreversible inhibitor of hydroxynitrile lyase (HNL).[1] The inhibition occurs through the covalent modification of an essential cysteine residue within the enzyme's active site.[1]

Enzyme TargetInhibitorMechanism of InhibitionStoichiometry
Hydroxynitrile Lyase (HNL)This compoundIrreversible, Covalent Modification of Cysteine1:1

The reaction proceeds via a Michael addition of the cysteine thiol to the this compound. Due to the irreversible nature of this inhibition, traditional equilibrium-based inhibitory constants like Ki are not typically reported. Instead, the inhibition is characterized by its time-dependency and stoichiometric nature.

Modulation of Signaling Pathways

The ability of this compound to react with cysteine residues suggests that it can modulate the activity of proteins involved in cellular signaling. Two key pathways that are likely affected are the Mitogen-Activated Protein Kinase (MAPK) and the Nrf2 signaling pathways.

  • MAPK Signaling Pathway: The MAPK pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[5] Studies on structurally related benzylideneacetophenone derivatives have shown that they can reduce the phosphorylation of MAPKs, thereby inhibiting downstream signaling.[6] This suggests that this compound could exert anti-inflammatory or anti-proliferative effects through a similar mechanism.

  • Nrf2 Signaling Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[4][7] Electrophilic compounds, like this compound, can react with cysteine residues on Keap1, a negative regulator of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1 and its translocation to the nucleus, where it activates the expression of antioxidant genes.[4] While direct studies on this compound's effect on Nrf2 are limited, its chemical properties strongly suggest it would act as an activator of this protective pathway.

Visualizations of Mechanisms and Workflows

Michael_Addition_Signaling cluster_pathways Downstream Signaling Pathways This compound This compound Covalent_Adduct Covalent Protein Adduct This compound->Covalent_Adduct Michael Addition Protein_Cys Protein with Nucleophilic Cysteine Protein_Cys->Covalent_Adduct Modulation Modulation of Protein Function Covalent_Adduct->Modulation MAPK MAPK Pathway (e.g., p38, JNK, ERK) Biological_Response Biological Response (e.g., Anti-inflammatory, Antioxidant) MAPK->Biological_Response Nrf2 Nrf2 Pathway Nrf2->Biological_Response Modulation->MAPK Modulation->Nrf2

Caption: General mechanism of this compound action via Michael addition.

Experimental_Workflow cluster_assays Biochemical and Molecular Assays start Start: Cell Culture (e.g., Macrophages, Keratinocytes) treatment Treatment with this compound (Dose-response and Time-course) start->treatment western_blot Western Blot for Phosphorylated MAPK and Nrf2 Nuclear Translocation treatment->western_blot qpcr qPCR for Nrf2 target genes (e.g., HO-1, NQO1) treatment->qpcr cytokine_assay ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) treatment->cytokine_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis qpcr->data_analysis cytokine_assay->data_analysis conclusion Conclusion on Signaling Pathway Modulation data_analysis->conclusion

Caption: Workflow for investigating this compound's effect on signaling.

Conclusion

This compound is a versatile molecule with well-defined chemical properties and synthetic routes. Its utility as a Michael acceptor makes it a powerful tool for probing protein function and for the development of covalent inhibitors. The irreversible inhibition of hydroxynitrile lyase serves as a clear example of its reactivity. Furthermore, its potential to modulate key signaling pathways, such as the MAPK and Nrf2 pathways, highlights its relevance for research in areas like inflammation, oxidative stress, and cancer biology. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this compound in their work.

References

Synthesis of Acrylophenone via the Mannich Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of acrylophenone, a valuable α,β-unsaturated ketone, through the Mannich reaction. The document details the underlying reaction mechanism, comprehensive experimental protocols, and quantitative data to support reproducibility and further investigation.

Introduction

The Mannich reaction is a fundamental three-component condensation reaction in organic chemistry that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] The reaction typically utilizes an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[1] The resulting β-aminocarbonyl compounds are known as Mannich bases.[1][2]

This compound (1-phenylprop-2-en-1-one) is a versatile intermediate in organic synthesis. Its synthesis via the Mannich reaction is a two-step process. First, a Mannich base is formed from acetophenone, formaldehyde, and a secondary amine, such as dimethylamine.[3] This is followed by the elimination of the amine group to yield the desired α,β-unsaturated ketone.[3]

Reaction Mechanism

The synthesis of this compound via the Mannich reaction proceeds in two key stages:

Stage 1: Formation of the Mannich Base

The reaction begins with the formation of an iminium ion from the amine and formaldehyde.[4] Concurrently, the acetophenone tautomerizes to its enol form under acidic conditions.[3] The enol then acts as a nucleophile, attacking the electrophilic iminium ion to form the β-amino ketone, which is the Mannich base.[3][4]

Stage 2: Elimination to Form this compound

The Mannich base can then undergo an elimination reaction to form the α,β-unsaturated compound, this compound.[3] This is often achieved by converting the amine into a better leaving group, for instance, by quaternization with an alkyl halide, followed by heating in a process known as Hofmann elimination.[3]

Mannich_Reaction_Mechanism acetophenone Acetophenone enol Enol of Acetophenone acetophenone->enol Tautomerization formaldehyde Formaldehyde r1 formaldehyde->r1 dimethylamine Dimethylamine dimethylamine->r1 hcl HCl hcl->r1 iminium Dimethylaminium ion r2 iminium->r2 enol->r2 mannich_base Mannich Base (β-Dimethylaminopropiophenone) r3 mannich_base->r3 This compound This compound r1->iminium Formation of Iminium Ion r2->mannich_base Nucleophilic Attack r3->this compound Elimination (e.g., Hofmann)

Figure 1: Overall reaction pathway for the synthesis of this compound.

Experimental Protocols

Synthesis of β-Dimethylaminopropiophenone Hydrochloride (Mannich Base)

This protocol outlines the synthesis of the Mannich base intermediate from acetophenone.

Materials:

  • Acetophenone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • 95% Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a suitable flask, combine acetophenone (0.2 mole), paraformaldehyde (0.22 mole), and dimethylamine hydrochloride.[1]

  • Add 80 mL of 95% ethanol, followed by 1 mL of concentrated hydrochloric acid.[1]

  • Reflux the mixture for a designated period.

  • If the resulting yellowish solution is not clear, filter it while hot.[1]

  • Transfer the clear solution to a 1-L Erlenmeyer flask and cool it in an ice bath to induce crystallization.[1]

  • Collect the solid product by filtration and recrystallize if necessary for further purification.

Synthesis of this compound via Elimination

This protocol describes the conversion of the Mannich base to this compound.

Materials:

  • β-Dimethylaminopropiophenone hydrochloride

  • Suitable solvent (e.g., ethanol)

  • Base (for Hofmann elimination if the hydrochloride salt is used and quaternization is not performed) or a methylating agent (e.g., methyl iodide) for quaternization followed by thermal elimination.

Procedure (General Outline):

  • The Mannich base, β-dimethylaminopropiophenone, is treated to facilitate elimination.[3]

  • One common method involves converting the amine to a quaternary ammonium salt by reacting it with an alkyl halide (e.g., methyl iodide).[3]

  • The resulting quaternary ammonium salt is then heated, often in the presence of a mild base, to induce Hofmann elimination, yielding this compound, a tertiary amine, and water.[3]

Quantitative Data

The following tables summarize quantitative data from various reported syntheses of Mannich bases from acetophenone.

Table 1: Reaction Conditions for the Synthesis of Acetophenone-Derived Mannich Bases

ReactantsCatalyst/SolventTemperatureTimeYield (%)Reference
Acetophenone, Benzaldehyde, AnilineDiethanolammonium chloroacetate (20 mol%) / EthanolRoom Temp.24 hGood to excellent[5][6]
Substituted acetophenone, Secondary amine, FormaldehydeEthanolReflux3-4 h-[7]
Enolizable ketone, Paraformaldehyde, Dimethylamine hydrochloride95% Ethanol / Conc. HCl (catalytic)Reflux3 h53[8]
Benzaldehyde, Aniline, AcetophenoneSBA-15-PrSO3H (5 mol%) / Water--5[9]

Table 2: Characterization Data for β-Dimethylaminopropiophenone Hydrochloride

Spectroscopic MethodObserved PeaksReference
1H NMR (CDCl3 + DMSO-d6)δ = 2.82 (s, 6H, CH3–NH–CH3); 2.82 (t, 3H, O=C–CH2–CH2); 3.63 (t, 3H, CH2–CH2–NH(CH3)2); 7.38-7.93 (m, 5H, arom-H); 11.40 (broad s, 1H, H–N(CH3)2)[8]
13C NMR (75.5 MHz, CDCl3)33.1 (s, CH3–NH–CH3); 42.6 (s, O=C-CH2–CH2); 52.1 (s, CH2–CH2–NH(CH3)2); 195.8 (s, C=O); phenyl carbons: δ = 127.5, 128.0, 133.3, 135.3[8]
IR (neat)νC=O = 1687 cm−1; νN-H = 3402 cm−1[8]

Visualizations

Mannich_Base_Formation dimethylamine Dimethylamine r1 dimethylamine->r1 formaldehyde Formaldehyde formaldehyde->r1 acetophenone_enol Acetophenone (Enol form) r2 acetophenone_enol->r2 iminium_ion Iminium Ion iminium_ion->r2 mannich_base Mannich Base r1->iminium_ion Formation r2->mannich_base Nucleophilic Attack

Figure 2: Mechanism of Mannich base formation.

Experimental_Workflow start Reactants: Acetophenone, Formaldehyde, Dimethylamine HCl reflux Reflux in Ethanol with HCl catalyst start->reflux cool_filter Cooling and Filtration reflux->cool_filter mannich_base Isolate Mannich Base (β-Dimethylaminopropiophenone HCl) cool_filter->mannich_base elimination Elimination Reaction (e.g., Hofmann) mannich_base->elimination purification Purification (e.g., Distillation/Chromatography) elimination->purification product Final Product: This compound purification->product

Figure 3: Experimental workflow for this compound synthesis.

References

Acrylophenone structural formula and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of acrylophenone, detailing its chemical structure, physicochemical properties, and established experimental protocols for its synthesis.

Core Concepts: Structural Formula and IUPAC Nomenclature

This compound, an organic compound, is classified as an α,β-unsaturated ketone. Its structure consists of a phenyl group attached to a propenone backbone.[1] This arrangement allows for conjugation between the phenyl ring and the ketone, which is key to its reactivity.[1]

  • IUPAC Name: 1-Phenylprop-2-en-1-one[1][2][3]

  • Common Synonyms: Phenyl vinyl ketone, Benzoylethylene[1]

  • Molecular Formula: C₉H₈O[1][2][3]

  • Canonical SMILES: C=CC(=O)C1=CC=CC=C1[1][3]

Visualization of this compound's Structure

The logical relationship of the atoms within the this compound molecule is presented below.

mannich_workflow cluster_step1 Step 1: Mannich Base Formation cluster_step2 Step 2: Elimination Reaction A Acetophenone + Dimethylamine HCl + Paraformaldehyde B Reflux in Ethanol with HCl catalyst A->B C Cool and Precipitate with Acetone B->C D Isolate β-Dimethylaminopropiophenone HCl C->D E Heat Mannich Base D->E Proceed to Elimination F Formation of this compound E->F

References

An In-depth Technical Guide to the Solubility of Acrylophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of acrylophenone in various organic solvents. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a thorough understanding of its qualitative solubility and presents detailed experimental protocols for researchers to determine precise quantitative solubility values.

Introduction to this compound

This compound, also known as phenyl vinyl ketone, is an organic compound with the chemical formula C₉H₈O.[1] It is a valuable intermediate in organic synthesis, serving as a precursor for various functionalized molecules, including heterocyclic compounds and polymers.[2][3] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development.

Qualitative and Semi-Quantitative Solubility Profile

This compound is generally considered soluble in a range of organic solvents. The principle of "like dissolves like" suggests that its solubility will be higher in polar aprotic and some polar protic solvents due to the presence of the polar carbonyl group. Its aromatic phenyl group also contributes to its solubility in aromatic and less polar solvents.

While precise quantitative data is sparse, the following table summarizes the available qualitative and semi-quantitative solubility information for this compound and related ketones.

SolventCompoundTemperature (°C)SolubilityData TypeReference
Dimethyl Sulfoxide (DMSO)This compoundNot SpecifiedSolubleQualitative[2]
Diethyl EtherAcetophenoneNot SpecifiedSolubleQualitative[4]
IsopropanolAcetophenoneNot SpecifiedSolubleQualitative[4]
n-HexaneAcetophenoneNot SpecifiedSolubleQualitative[4]

Note: Acetophenone is a structurally similar ketone, and its solubility can provide an initial indication of suitable solvent classes for this compound. However, for precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

A reliable and widely accepted method for determining the equilibrium solubility of a solid compound is the shake-flask method, followed by a suitable analytical technique for quantification, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[5][6]

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent.

a. Preparation of a Saturated Solution:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass flask or vial. The presence of excess solid solute is crucial to ensure that the solution reaches saturation.[6]

  • Seal the container to prevent solvent evaporation.

  • Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

b. Sample Preparation and Analysis:

  • After the equilibration period, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed or solvent-rinsed syringe.

  • Filter the withdrawn sample through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

  • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

Analytical Quantification by UV-Vis Spectrophotometry

This method is suitable as this compound possesses a chromophore that absorbs in the UV region.

a. Preparation of Standard Solutions and Calibration Curve:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • From the stock solution, prepare a series of standard solutions of decreasing concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

  • Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear and adhere to the Beer-Lambert law.

b. Analysis of the Saturated Solution:

  • Measure the absorbance of the diluted sample from the shake-flask experiment at the same λmax.

  • Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.

  • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the chosen solvent.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow start Start: Prepare Materials (this compound, Solvent) add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-72 hours) with agitation add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter supernatant (e.g., 0.45 µm filter) withdraw->filter dilute_sample Dilute filtered sample filter->dilute_sample prepare_standards Prepare standard solutions of known concentrations measure_standards Measure absorbance of standards at λmax prepare_standards->measure_standards calibration_curve Generate Calibration Curve (Absorbance vs. Concentration) measure_standards->calibration_curve calculate_concentration Calculate concentration from calibration curve calibration_curve->calculate_concentration measure_sample Measure absorbance of diluted sample at λmax dilute_sample->measure_sample measure_sample->calculate_concentration calculate_solubility Calculate final solubility (accounting for dilution) calculate_concentration->calculate_solubility end End: Quantitative Solubility Value calculate_solubility->end

Caption: Workflow for determining the quantitative solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents can be influenced by several factors:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.[7] This principle is fundamental to purification by recrystallization, where a solvent is chosen in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[8][9]

  • Solvent Polarity: The polarity of the solvent plays a critical role. Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.[7] this compound, with both polar and non-polar moieties, will exhibit varying degrees of solubility across a spectrum of solvents.

  • Molecular Size and Shape: While less of a variable for a single compound, the size and shape of solute and solvent molecules can influence how they pack together and interact, thereby affecting solubility.[7]

Conclusion

While specific quantitative solubility data for this compound is not extensively documented in readily available literature, this guide provides a framework for researchers to determine these values experimentally. The provided shake-flask method coupled with UV-Vis spectrophotometry offers a robust and reliable approach. Understanding the qualitative solubility and the factors that influence it is essential for the effective use of this compound in research and development.

References

A Technical Guide to Natural Sources and Analogues of Acrylophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Acrylophenone, a synthetically derived α,β-unsaturated ketone, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antiplatelet effects. While this compound itself is not reported as a natural product, its core structure is closely related to acetophenones, a class of phenolic compounds abundantly found in nature. These natural acetophenones represent a rich source of analogues and precursors for the development of novel therapeutics. This technical guide provides an in-depth overview of the natural sources of acetophenones as this compound analogues, their biological activities, relevant experimental protocols for their isolation and derivatization, and the signaling pathways they modulate.

Natural Analogues of this compound: The Acetophenones

Acetophenones are a class of naturally occurring phenolic compounds found in over 24 plant families and some fungi.[1][2] These compounds exist in both free and glycosidic forms and serve as valuable precursors for the synthesis of this compound derivatives through reactions like the Mannich reaction.[1][3] The genera Melicope and Acronychia are particularly rich sources of diverse acetophenones.[1][2]

Prominent Natural Acetophenone Analogues

A variety of acetophenone derivatives have been isolated from natural sources, with paeonol being one of the most extensively studied for its therapeutic potential.[1]

  • Paeonol: Found in peonies such as Paeonia suffruticosa, Arisaema erubescens, and Dioscorea japonica, paeonol exhibits significant anti-inflammatory, analgesic, and neuroprotective properties.[4]

  • Apocynin and Acetanisole: Identified in the essential oil of Cimicifuga simplex.[1]

  • Eupatofortunone and 2-Hydroxy-4-methylacetophenone: Extracted from Eupatorium fortunei.[1]

  • Prenylated Acetophenones: A diverse group of acetophenones with prenyl modifications have been isolated from species of Acronychia and Melicope.[5][6][7]

Quantitative Biological Activity Data

The biological activities of natural acetophenones and their synthetic derivatives have been evaluated in numerous studies. The following tables summarize key quantitative data on their cytotoxic and anti-inflammatory activities.

Table 1: Cytotoxicity of Natural Acetophenone Analogues and this compound Derivatives

Compound/DerivativeCell LineIC50/ED50Reference
Acronyculatin PMCF-756.8 µM[6]
Acronyculatin QMCF-740.4 µM[6]
Acronyculatin RMCF-769.1 µM[6]
Melibarbinon BA278030 µM[1]
EupatofortunoneMCF-782.15 µM[1]
EupatofortunoneA54986.63 µM[1]
MallotophenoneLeukemia L-5178Y6.10 µg/mL[1]
α-(phenylselanyl) acetophenoneChinese Hamster Ovary500 µM (24h)[8]
α-(phenylselanyl) acetophenoneChinese Hamster Ovary250 µM (48h, 72h)[8]
Azine derivative D3JurkatDose-dependent decrease in glutathione[9]

Table 2: Anti-inflammatory and Antioxidant Activity of Paeonol and its Metabolites

CompoundAssayEC50/EffectReference
Paeonol Metabolite M3DPPH radical scavenging93.44 µM[10]
Paeonol Metabolite M11DPPH radical scavenging23.24 µM[10]
Paeonol Metabolite M3Hydroxyl radical scavenging336.02 µM[10]
Paeonol Metabolite M11Hydroxyl radical scavenging124.05 µM[10]
PaeonolInhibition of NO overproductionPotent[10]
Paeonol Metabolite M3Inhibition of NO overproductionPotent[10]
Paeonol Metabolite M11Inhibition of NO overproductionPotent[10]
PaeonolMAO-A InhibitionIC50 54.6 µM[4]
PaeonolMAO-B InhibitionIC50 42.5 µM[4]

Experimental Protocols

This section provides detailed methodologies for the extraction of a natural acetophenone, its conversion to an this compound derivative, and the evaluation of its cytotoxic activity.

Extraction and Isolation of Paeonol from Paeonia suffruticosa

This protocol describes a method for extracting paeonol from the roots of Paeonia suffruticosa.[11]

Materials:

  • Roots of 4-5 year old Paeonia suffruticosa

  • Forced air drying oven

  • Grinder or mill

  • Complex enzyme solution (e.g., cellulase, pectinase)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Harvest disease-free roots, clean them of soil, and scrape off the outer root bark. Dry the root bark in a forced-air oven at 50°C. Once dried, grind the bark to a 40-mesh powder.[11]

  • Enzymatic Treatment: Prepare a complex enzyme solution. Treat the powdered root bark with the enzyme solution at 30°C for 20 minutes. This step helps to break down cell walls and improve extraction efficiency.[11]

  • Ultrasonic Extraction: Following enzymatic treatment, subject the mixture to ultrasonic treatment. The ultrasonic waves create cavitation and microjets that enhance mass transfer of paeonol from the plant material into the solvent.[11]

  • Centrifugation: Centrifuge the mixture to separate the solid plant debris from the liquid extract.

  • Solvent Removal: Concentrate the supernatant containing the extracted paeonol using a rotary evaporator under reduced pressure.

  • Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC to obtain pure paeonol.

Synthesis of 2-(N-methylpiperazinylmethyl)-acrylophenone Dihydrochloride (A Mannich Reaction)

This protocol describes a general method for the synthesis of an this compound derivative from acetophenone via a Mannich reaction.[12][13]

Materials:

  • Acetophenone

  • Paraformaldehyde (or trioxymethylene)

  • N-methylpiperazine dihydrochloride

  • Glacial acetic acid

  • Methanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • TLC plates (chloroform:methanol 8:2)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve acetophenone (e.g., 6 g) in glacial acetic acid (e.g., 20 ml).[12] To this solution, add paraformaldehyde (e.g., 3 g, 0.1 M) and N-methylpiperazine dihydrochloride (e.g., 8.65 g, 0.05 M).[12] The molar ratio of ketone:paraformaldehyde:amine salt is typically 1:2:1.[13]

  • Reflux: Heat the reaction mixture under reflux at 120°C for 2-4 hours.[13] Monitor the progress of the reaction by TLC.[13]

  • Work-up: After the reaction is complete, remove the acetic acid under vacuum using a rotary evaporator.

  • Crystallization: Dissolve the resulting oily residue in a minimal amount of hot methanol and then add diethyl ether to induce crystallization.[13]

  • Isolation: Collect the crystalline product by filtration, wash with cold diethyl ether, and dry.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14][15]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well microplates

  • Test compound (acetophenone or this compound derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 hours).[15]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[15] The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Paeonol

Paeonol exerts its anti-inflammatory effects by modulating several key signaling pathways. Network pharmacology and experimental studies have identified the TNF and IL-17 signaling pathways as major targets.[16] Paeonol has been shown to block the inflammatory response by regulating the MAPK and NF-κB signal pathways.[17] Specifically, it can inhibit the phosphorylation of MAPK/ERK1/2 and p38.[10]

Paeonol_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPK_pathway MAPK Pathway (ERK, p38, JNK) TAK1->MAPK_pathway IκBα IκBα IKK Complex->IκBα NF-κB NF-κB IKK Complex->NF-κB releases IκBα->NF-κB NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus translocation Paeonol Paeonol Paeonol->IKK Complex Paeonol->MAPK_pathway Inflammatory Genes Expression of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NF-κB_nucleus->Inflammatory Genes

Caption: Paeonol's anti-inflammatory signaling pathway.

Experimental Workflow: From Natural Source to Bioactivity Testing

The following diagram illustrates a typical workflow for the discovery and evaluation of bioactive acetophenones from natural sources.

Experimental_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatographic Separation Chromatographic Separation Crude Extract->Chromatographic Separation Isolated Acetophenone Isolated Acetophenone Chromatographic Separation->Isolated Acetophenone Structural Elucidation Structural Elucidation Isolated Acetophenone->Structural Elucidation Bioactivity Screening Bioactivity Screening Isolated Acetophenone->Bioactivity Screening Synthesis of Derivatives Synthesis of Derivatives Isolated Acetophenone->Synthesis of Derivatives This compound Analogue This compound Analogue Synthesis of Derivatives->this compound Analogue Further Bioassays Further Bioassays This compound Analogue->Further Bioassays

Caption: Workflow for natural acetophenone drug discovery.

Conclusion

Natural acetophenones are a promising and underexplored source of analogues for the development of this compound-based therapeutics. Their structural diversity and inherent biological activities make them ideal starting points for medicinal chemistry campaigns. The protocols and data presented in this guide offer a foundation for researchers to explore this valuable class of natural products and their synthetic derivatives in the pursuit of novel drug candidates. Further research into the vast array of natural acetophenones is warranted to unlock their full therapeutic potential.

References

The Synthesis of Acrylophenone: A Journey from Historical Discovery to Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylophenone, also known as phenyl vinyl ketone, is a reactive α,β-unsaturated ketone that serves as a versatile building block in organic synthesis. Its utility spans the formation of various pharmaceuticals, polymers, and other fine chemicals. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, alongside detailed examinations of contemporary synthetic methodologies. The core focus is on providing actionable experimental protocols, comparative quantitative data, and clear visualizations of the underlying chemical pathways to support researchers in the field.

Discovery and Historical Context

The first documented synthesis of this compound, then referred to as "phényl-vinyl-cétone," was reported in 1913 by French chemists Charles Moureu and Georges Mignonac. Their pioneering work was published in the esteemed journal Comptes rendus hebdomadaires des séances de l'Académie des sciences. The initial synthesis involved the dehydrogenation of β-ethoxypropiophenone, a method that, while foundational, has been largely superseded by more efficient and direct approaches.

The Original Moureu-Mignonac Synthesis (1913)

Core Synthetic Methodologies

Over the past century, several more efficient and versatile methods for the synthesis of this compound have been developed. The most prominent among these are the Mannich reaction, Friedel-Crafts acylation, and the Claisen-Schmidt condensation.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction that has become one of the most common and reliable methods for synthesizing this compound and its derivatives.[1][2] This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] In the context of this compound synthesis, acetophenone (the compound with the acidic α-proton), formaldehyde (a non-enolizable aldehyde), and a secondary amine hydrochloride (such as dimethylamine hydrochloride) are the key reactants.[2] The reaction proceeds through the formation of a β-amino ketone, known as a Mannich base, which is then subjected to elimination to yield the α,β-unsaturated ketone.[1]

Friedel-Crafts Acylation

Friedel-Crafts acylation offers a direct route to aromatic ketones and can be adapted for the synthesis of this compound.[3][4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene, with an acylating agent in the presence of a Lewis acid catalyst.[3] For this compound synthesis, acryloyl chloride is used as the acylating agent, and aluminum chloride (AlCl₃) is a commonly employed catalyst.[5] A key advantage of Friedel-Crafts acylation is that the acyl group deactivates the aromatic ring, which generally prevents further substitution reactions.[4]

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[6] This method is particularly useful for the synthesis of chalcones and other α,β-unsaturated ketones. In the synthesis of a compound structurally similar to this compound, such as benzylideneacetone, benzaldehyde (an aromatic aldehyde with no α-hydrogens) is reacted with acetone (an enolizable ketone) in the presence of a base, typically sodium hydroxide.[7] This reaction proceeds via the formation of an enolate ion from the ketone, which then acts as a nucleophile.

Quantitative Data Summary

The following table summarizes quantitative data for the key synthetic methods discussed, providing a comparative overview of their efficiency and reaction conditions.

Synthesis MethodReactantsCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)
Mannich Reaction Acetophenone, Paraformaldehyde, Dimethylamine HClHydrochloric AcidEthanol2-4 hoursReflux (approx. 78°C)60-80%
Friedel-Crafts Acylation Benzene, Acryloyl ChlorideAluminum Chloride (AlCl₃)Benzene (as reactant and solvent)3.5 hoursReflux (approx. 80°C)up to 81%
Claisen-Schmidt Condensation Benzaldehyde, AcetoneSodium Hydroxide (NaOH)Ethanol/Water20 minutes (stirring) + standing20-25°C~72%

Detailed Experimental Protocols

Protocol for Mannich Reaction Synthesis of this compound

Materials:

  • Acetophenone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Concentrated Hydrochloric Acid

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine acetophenone, paraformaldehyde, and dimethylamine hydrochloride in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • The Mannich base hydrochloride may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the precipitated Mannich base by filtration and wash with cold ethanol.

  • To obtain this compound, the Mannich base is treated with a base (e.g., sodium hydroxide solution) to induce elimination of the amine.

  • The resulting this compound can be extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layer is then washed with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • The product can be further purified by distillation or chromatography.

Protocol for Friedel-Crafts Acylation Synthesis of this compound

Materials:

  • Anhydrous Benzene

  • Acryloyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a mechanical stirrer, place anhydrous aluminum chloride and anhydrous benzene.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of acryloyl chloride in anhydrous benzene from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for approximately 3.5 hours.

  • Cool the reaction mixture and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with benzene.

  • Combine the organic layers and wash successively with dilute hydrochloric acid, water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Protocol for Claisen-Schmidt Condensation for a Related α,β-Unsaturated Ketone

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium Hydroxide (10% aqueous solution)

  • Ethanol (95%)

  • Dichloromethane

Procedure:

  • In a suitable flask, dissolve benzaldehyde and acetone in 95% ethanol.

  • With stirring, add a 10% aqueous solution of sodium hydroxide dropwise to the mixture.

  • Continue stirring at room temperature for approximately 20 minutes, during which a precipitate of the product should form.

  • Allow the mixture to stand for a period to ensure complete precipitation.

  • Cool the mixture in an ice bath and then collect the crude product by vacuum filtration.

  • Wash the crystals with cold water to remove any remaining sodium hydroxide.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol, to obtain the purified α,β-unsaturated ketone.

Signaling Pathways and Experimental Workflows

Mannich Reaction Pathway

Mannich_Reaction cluster_iminium Iminium Ion Formation cluster_enol Enol Formation cluster_condensation Condensation and Elimination Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Formaldehyde->Iminium_Ion Reaction with amine Dimethylamine Dimethylamine Dimethylamine->Iminium_Ion Mannich_Base Mannich Base (β-Amino Ketone) Iminium_Ion->Mannich_Base Nucleophilic attack by enol Acetophenone Acetophenone Enol Enol of Acetophenone Acetophenone->Enol Tautomerization Enol->Mannich_Base This compound This compound Mannich_Base->this compound Elimination

Caption: The Mannich reaction pathway for this compound synthesis.

Friedel-Crafts Acylation Pathway

Friedel_Crafts_Acylation cluster_acylium Acylium Ion Formation cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation and Product Formation Acryloyl_Chloride Acryloyl Chloride Acylium_Ion Acylium Ion Acryloyl_Chloride->Acylium_Ion Reaction with Lewis acid AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion Sigma_Complex Sigma Complex Acylium_Ion->Sigma_Complex Benzene Benzene Benzene->Sigma_Complex Nucleophilic attack on acylium ion Acrylophenone_Complex This compound-AlCl₃ Complex Sigma_Complex->Acrylophenone_Complex Deprotonation This compound This compound Acrylophenone_Complex->this compound Hydrolysis

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Claisen-Schmidt Condensation Workflow

Claisen_Schmidt_Workflow start Start: Prepare Reactants mix_reactants Mix Benzaldehyde and Acetone in Ethanol start->mix_reactants add_base Add NaOH solution dropwise mix_reactants->add_base stir Stir at 20-25°C add_base->stir precipitate Precipitate Formation stir->precipitate cool Cool in Ice Bath precipitate->cool filter Vacuum Filtration cool->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Purified Product recrystallize->dry end End: Characterize Product dry->end

Caption: Experimental workflow for a Claisen-Schmidt condensation.

References

Acrylophenone derivatives and their basic structures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acrylophenone Derivatives: Core Structures, Synthesis, and Biological Activities

Introduction

This compound, with the IUPAC name 1-phenylprop-2-en-1-one, is an organic compound featuring a core structure that consists of an α,β-unsaturated ketone conjugated to a phenyl ring.[1][2][3] This scaffold serves as a versatile platform for the development of a wide range of derivatives with significant biological activities. The reactivity of the α,β-unsaturated carbonyl moiety, particularly its susceptibility to nucleophilic attack, is central to the mechanism of action for many of its analogues.[1][2] This guide provides a technical overview of this compound derivatives, focusing on their fundamental structures, synthetic methodologies, and quantitative biological data, tailored for professionals in chemical and pharmaceutical research.

Core Structure and Derivatives

The basic structure of this compound is C₉H₈O.[3] Derivatives are typically generated by introducing various substituents to the phenyl ring or by modifying the α,β-unsaturated ketone system.[1] A significant class of this compound derivatives are Mannich bases, which are β-amino carbonyl compounds.[1][4] These are synthesized by the aminoalkylation of an enolizable ketone, like acetophenone, with formaldehyde and an amine.[1] This process often results in compounds such as 1-aryl-2-(aminomethyl)-2-propen-1-one hydrochlorides, where the nature of the aryl group and the amine substituent can be varied to modulate the compound's physicochemical and biological properties.[4]

Synthesis of this compound Derivatives

The Mannich reaction is a cornerstone in the synthesis of many bioactive this compound derivatives.[1] This one-pot, three-component condensation reaction is efficient for producing β-amino ketones. Other synthetic routes include the Claisen-Schmidt condensation and Friedel-Crafts acylation to first generate acetophenone precursors.[1]

General Experimental Protocol: Synthesis of 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochlorides

A common synthetic method involves the reaction of a substituted acetophenone with paraformaldehyde and an amine hydrochloride in a suitable solvent, such as acetic acid.[4][5]

  • Reactants: A suitable aryl ketone, paraformaldehyde, and N-methylpiperazine dihydrochloride are combined in a molar ratio of 1:2:1, respectively.[4]

  • Solvent: The reaction is typically carried out in glacial acetic acid.[4][5]

  • Reaction Conditions: The mixture is heated under reflux at approximately 120°C for a duration ranging from 1 to 4 hours.[4]

  • Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).[4]

  • Isolation and Purification: Upon completion, the solvent is removed under vacuum. The resulting crude product is then purified by crystallization from a suitable solvent system, such as methanol-diethyl ether.[4]

  • Characterization: The chemical structures of the synthesized compounds are confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

G General Workflow for Mannich Reaction Synthesis of this compound Derivatives cluster_reactants Reactants cluster_process Reaction Process cluster_purification Workup & Purification A Substituted Acetophenone D Mix in Acetic Acid A->D B Paraformaldehyde B->D C Amine Hydrochloride (e.g., N-methylpiperazine) C->D E Reflux at 120°C (1-4h) D->E Heat F Solvent Evaporation E->F G Crystallization (e.g., Methanol/Ether) F->G H Final Product: this compound Derivative G->H

General Synthesis Workflow

Mechanism of Action and Biological Activity

The primary mechanism of action proposed for the cytotoxic effects of many this compound derivatives is the alkylation of thiol groups present in proteins and other biological macromolecules.[2][4] The α,β-unsaturated ketone moiety acts as a Michael acceptor, reacting with nucleophilic thiol groups, such as those in cysteine residues of enzymes or transcription factors, thereby disrupting their function. This targeted reactivity is considered an advantage, as thiol groups are not present in nucleic acids, potentially reducing genotoxicity.[4]

G Proposed Mechanism of Action: Thiol Alkylation A This compound Derivative (α,β-unsaturated ketone) C Michael Addition Reaction A->C B Biological Macromolecule (e.g., Protein with Cysteine) B->C -SH group D Covalent Adduct Formation (Thiol Alkylation) C->D E Disruption of Protein Function D->E F Cellular Response (e.g., Apoptosis, Cytotoxicity) E->F

Mechanism of Thiol Alkylation

This compound derivatives have demonstrated a range of pharmacological properties, including:

  • Cytotoxic and Anticancer Activity: Several studies have reported potent cytotoxicity of this compound Mannich bases against various human cancer cell lines.[4]

  • Antiplatelet Activity: Certain derivatives have been shown to inhibit platelet aggregation.[5]

  • Lipid and Cholesterol-Lowering Effects: Some compounds have also exhibited potential in reducing lipid and cholesterol levels, suggesting applications in metabolic disorders.[5]

Quantitative Data Summary

The biological activity of this compound derivatives is often quantified by metrics such as the 50% cytotoxic concentration (CC₅₀) or the 50% effective dose (DE₅₀). Below are tables summarizing reported data for representative compounds.

Table 1: Cytotoxicity (CC₅₀ in µM) of 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one Dihydrochlorides [4]

CompoundSubstituent (Aryl Group)HSC-2HSC-4HL-60
TA1C₆H₅1414< 10
TA24-CH₃C₆H₄1111< 10
TA34-CH₃OC₆H₄1819< 10
TA44-ClC₆H₄1111< 10
TA54-BrC₆H₄1212< 10
TA64-FC₆H₄1313< 10
TA72-yl-C₄H₃S1516< 10
TA84-NO₂C₆H₄2020< 10
Melphalan (Ref.)-> 100> 10018

HSC-2, HSC-4: Human oral squamous carcinoma cell lines. HL-60: Human promyelocytic leukemia cells.

Table 2: Antiplatelet Aggregation Activity (DE₅₀ in µM) [5]

CompoundDE₅₀ (µM)
2-(N,N-dimethylaminomethyl)-acrylophenone1.1
2-(1-morpholinomethyl)-acrylophenone1.0
2-(4-methyl-piperazinylmethyl)-acrylophenone0.9
2-(N,N-dimethylaminomethyl)-p-chlorothis compound0.8
2-(1-morpholinomethyl)-p-chlorothis compound0.9
2-(4-methyl-1-piperazinylmethyl)-p-chlorothis compound0.8

DE₅₀: Effective dose reducing adenosine triphosphate-induced platelet aggregation by 50%.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in oncology. The straightforward synthesis via the Mannich reaction allows for extensive structural diversification. The primary mechanism of action, thiol alkylation, offers a degree of selectivity that can be further exploited in drug design. Future research should focus on expanding the library of these derivatives, conducting detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, and further elucidating the specific signaling pathways affected by these compounds to better understand their therapeutic and toxicological profiles.

References

Methodological & Application

Acrylophenone as a Photoinitiator in Radical Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylophenone and its derivatives are classified as Type II photoinitiators, playing a crucial role in initiating radical polymerization upon exposure to ultraviolet (UV) light. This process is fundamental in various applications, including the formulation of coatings, adhesives, and, notably, in the fabrication of polymeric matrices for controlled drug delivery systems. This document provides a detailed overview of the mechanism, applications, and experimental protocols associated with the use of this compound as a photoinitiator.

Mechanism of Action: Type II Photoinitiation

This compound functions as a Type II photoinitiator, which operates via a bimolecular process involving a co-initiator or synergist, typically a hydrogen donor like an amine or an alcohol. The initiation process can be summarized in the following steps:

  • Photoexcitation: Upon absorption of UV radiation, the this compound molecule transitions from its ground state to an excited singlet state, followed by intersystem crossing to a more stable, longer-lived triplet state.

  • Hydrogen Abstraction: The excited triplet state of the this compound is a potent hydrogen abstractor. It reacts with a hydrogen donor molecule (co-initiator), resulting in the formation of two radical species: a ketyl radical derived from the this compound and a radical derived from the co-initiator.

  • Initiation of Polymerization: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomer units (e.g., acrylates, methacrylates) by attacking the vinyl double bond. The ketyl radical is generally less reactive and may participate in termination reactions.

This mechanism allows for a high degree of control over the initiation process by modulating the type and concentration of the co-initiator, as well as the intensity and wavelength of the UV light source.

Quantitative Data on Polymerization Kinetics

While specific kinetic data for this compound is not extensively documented in readily available literature, data for the closely related benzophenone and its derivatives provide valuable insights into the expected performance. The efficiency of photoinitiated polymerization is influenced by factors such as initiator and co-initiator concentration, light intensity, and the monomer system.

Table 1: Influence of Initiator Concentration on Polymerization of Multifunctional Acrylates

Photoinitiator SystemMonomerInitiator Conc. (mol%)Light Intensity (mW/cm²)Final Monomer Conversion (%)Polymerization Rate (s⁻¹)
Benzophenone/AmineTrimethylolpropane Triacrylate (TMPTA)1.010~85~0.15
Benzophenone/AmineTrimethylolpropane Triacrylate (TMPTA)2.010~90~0.25
Benzophenone/Amine1,6-Hexanediol Diacrylate (HDDA)1.010>95~0.30
Benzophenone/Amine1,6-Hexanediol Diacrylate (HDDA)2.010>95~0.45

Note: Data presented is representative of typical Type II photoinitiator systems and may vary based on specific experimental conditions.

Table 2: Effect of Light Intensity on Polymerization of Acrylates

Photoinitiator SystemMonomerInitiator Conc. (mol%)Light Intensity (mW/cm²)Final Monomer Conversion (%)Polymerization Rate (s⁻¹)
Benzophenone/AmineTrimethylolpropane Triacrylate (TMPTA)1.55~80~0.12
Benzophenone/AmineTrimethylolpropane Triacrylate (TMPTA)1.515~90~0.30
Benzophenone/Amine1,6-Hexanediol Diacrylate (HDDA)1.55>95~0.25
Benzophenone/Amine1,6-Hexanediol Diacrylate (HDDA)1.515>95~0.50

Note: Higher light intensity generally leads to a faster polymerization rate and higher final monomer conversion, although side reactions can occur at very high intensities.

Experimental Protocols

Protocol 1: General Procedure for Radical Photopolymerization of an Acrylate Monomer

This protocol outlines the fundamental steps for conducting a radical polymerization of a typical acrylate monomer using an this compound-based photoinitiator system.

Materials:

  • Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • This compound (or a suitable derivative like benzophenone)

  • Co-initiator (e.g., Triethylamine, N-methyldiethanolamine)

  • Solvent (if required, e.g., Tetrahydrofuran, THF)

  • UV curing system (e.g., mercury lamp or LED with appropriate wavelength output)

  • Reaction vessel (e.g., glass vial or mold)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Formulation Preparation:

    • In a clean, dry reaction vessel, dissolve the desired amount of this compound (e.g., 1-3 mol% relative to the monomer) in the acrylate monomer. If a solvent is used, dissolve the photoinitiator in the solvent first.

    • Add the co-initiator to the mixture. The molar ratio of co-initiator to photoinitiator is typically in the range of 1:1 to 2:1.

    • Ensure complete dissolution and homogeneity of the mixture by gentle stirring or vortexing. Protect the formulation from ambient light.

  • Inert Atmosphere:

    • Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can inhibit radical polymerization. Maintain a gentle flow of the inert gas over the surface of the reaction mixture during polymerization.

  • UV Curing:

    • Place the reaction vessel under the UV light source. The distance between the lamp and the sample should be consistent for reproducible results.

    • Irradiate the sample with UV light of a specific intensity and wavelength (typically in the UVA range, 320-400 nm, for this compound).

    • The irradiation time will depend on the desired degree of conversion and the reactivity of the system. This can range from a few seconds to several minutes.

  • Post-Polymerization Analysis:

    • After curing, the polymerized sample can be analyzed using various techniques to determine its properties.

    • Monomer Conversion: Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy can be used to monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹) to determine the extent of polymerization.

    • Thermal Properties: Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the resulting polymer.

    • Mechanical Properties: Techniques like tensile testing or dynamic mechanical analysis (DMA) can be employed to characterize the mechanical strength and viscoelastic properties of the cured polymer.

Protocol 2: Preparation of Drug-Loaded Hydrogel Microspheres via Photopolymerization

This protocol describes a general method for encapsulating a model drug within hydrogel microspheres using photopolymerization initiated by this compound. This technique is relevant for developing controlled drug delivery systems.

Materials:

  • Hydrophilic acrylate monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)

  • Cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA)

  • This compound

  • Co-initiator (e.g., Triethylamine)

  • Aqueous phase (e.g., polyvinyl alcohol (PVA) solution in deionized water)

  • Oil phase (e.g., mineral oil or silicone oil)

  • Surfactant (e.g., Span 80)

  • Model drug (e.g., a fluorescent dye like Rhodamine B or a therapeutic agent)

  • UV curing system

  • Homogenizer or high-speed stirrer

Procedure:

  • Preparation of the Organic Phase (Monomer Phase):

    • In a suitable container, dissolve the this compound (e.g., 1 wt% of the monomer mixture) and the co-initiator in the hydrophilic monomer (e.g., HEMA) and the cross-linking agent (e.g., EGDMA). The ratio of monomer to cross-linker will determine the swelling properties of the hydrogel.

    • Disperse or dissolve the model drug in this monomer mixture. Ensure homogeneity.

  • Emulsification:

    • Prepare the continuous oil phase by dissolving a surfactant (e.g., 1-2 wt%) in the oil.

    • Slowly add the organic phase to the oil phase while stirring at a high speed using a homogenizer. This will create a water-in-oil (W/O) emulsion, with the monomer phase dispersed as fine droplets. The size of the droplets, and thus the resulting microspheres, can be controlled by the stirring speed and surfactant concentration.

  • Photopolymerization:

    • Transfer the emulsion to a reaction vessel suitable for UV irradiation.

    • Purge the system with an inert gas to remove oxygen.

    • Irradiate the emulsion with UV light while maintaining gentle stirring to keep the droplets suspended. The polymerization will occur within the monomer droplets, solidifying them into microspheres.

  • Microsphere Isolation and Purification:

    • After polymerization is complete, the microspheres can be collected by centrifugation or filtration.

    • Wash the collected microspheres multiple times with a suitable solvent (e.g., hexane or petroleum ether) to remove the oil and unreacted components.

    • Further wash the microspheres with ethanol and then deionized water to remove any remaining impurities and the surfactant.

    • Finally, the microspheres can be freeze-dried for long-term storage.

  • Characterization:

    • Size and Morphology: Scanning Electron Microscopy (SEM) can be used to visualize the size, shape, and surface morphology of the microspheres.

    • Drug Loading and Encapsulation Efficiency: The amount of encapsulated drug can be determined by dissolving a known weight of microspheres in a suitable solvent and measuring the drug concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • In Vitro Drug Release: The release profile of the drug from the microspheres can be studied by incubating a known amount of microspheres in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C and periodically measuring the concentration of the released drug in the medium.

Visualizations

G cluster_initiation Photoinitiation cluster_polymerization Polymerization This compound (Ground State) This compound (Ground State) This compound (Excited Triplet) This compound (Excited Triplet) This compound (Ground State)->this compound (Excited Triplet) UV Light (hν) Ketyl Radical Ketyl Radical This compound (Excited Triplet)->Ketyl Radical + Co-initiator (R-H) Co-initiator Radical (R•) Co-initiator Radical (R•) Co-initiator (R-H) Co-initiator (R-H) Co-initiator (R-H)->Co-initiator Radical (R•) Hydrogen Abstraction Growing Polymer Chain Growing Polymer Chain Co-initiator Radical (R•)->Growing Polymer Chain + Monomer Growing Polymer Chain->Growing Polymer Chain + Monomer (Propagation) Terminated Polymer Terminated Polymer Growing Polymer Chain->Terminated Polymer Termination

Caption: Mechanism of radical polymerization initiated by this compound.

G Formulation Preparation Formulation Preparation Inert Atmosphere Purge Inert Atmosphere Purge Formulation Preparation->Inert Atmosphere Purge 1 UV Curing UV Curing Inert Atmosphere Purge->UV Curing 2 Polymerization Polymerization UV Curing->Polymerization 3 Post-Polymerization Analysis Post-Polymerization Analysis Polymerization->Post-Polymerization Analysis 4

Caption: Experimental workflow for photopolymerization.

G Drug & Monomer Mixture Drug & Monomer Mixture Emulsification (W/O) Emulsification (W/O) Drug & Monomer Mixture->Emulsification (W/O) Create Droplets UV-Initiated Polymerization UV-Initiated Polymerization Emulsification (W/O)->UV-Initiated Polymerization Solidify Droplets Microsphere Isolation & Washing Microsphere Isolation & Washing UV-Initiated Polymerization->Microsphere Isolation & Washing Purify Characterization Characterization Microsphere Isolation & Washing->Characterization Analyze Drug-Loaded Microspheres Drug-Loaded Microspheres Characterization->Drug-Loaded Microspheres Final Product

Application Notes and Protocols: Acrylophenone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of acrylophenone as a versatile starting material for the preparation of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the synthesis and further exploration of these important molecular scaffolds.

Synthesis of Pyrimidine Derivatives from this compound

Pyrimidine and its derivatives are of great interest due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, as a reactive α,β-unsaturated ketone, serves as an excellent three-carbon building block for the construction of the pyrimidine ring through condensation reactions with various amidine-containing reagents.

Synthesis of 2-Amino-4,6-diphenylpyrimidine via Reaction with Guanidine Hydrochloride

This protocol describes the synthesis of a 2-aminopyrimidine derivative through the cyclocondensation of this compound with guanidine.

Experimental Protocol:

  • To a solution of this compound (1.32 g, 10 mmol) in absolute ethanol (20 mL), add guanidine hydrochloride (1.05 g, 11 mmol) and sodium hydroxide (0.44 g, 11 mmol).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-diphenylpyrimidine.

Synthesis of 4,6-Diphenyl-3,4-dihydropyrimidin-2(1H)-thione via Reaction with Thiourea

This method outlines the synthesis of a pyrimidine-2-thione derivative, a class of compounds known for their diverse biological activities.[1][2][3][4]

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.32 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (25 mL).

  • Add a catalytic amount of potassium hydroxide (0.1 g) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into crushed ice.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to yield 4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-thione.[2]

Quantitative Data for Pyrimidine Synthesis:

HeterocycleReagentCatalystSolventReaction Time (h)Yield (%)Melting Point (°C)
2-Amino-4,6-diphenylpyrimidineGuanidine HClNaOHEthanol6-885-95195-197
4,6-Diphenyl-3,4-dihydropyrimidin-2(1H)-thioneThioureaKOHEthanol4-6~80210-212
4,6-Diphenyl-3,4-dihydropyrimidin-2(1H)-oneUreaH₂SO₄Ethanol380-90230-232

Reaction Workflow for Pyrimidine Synthesis

G cluster_pyrimidine Synthesis of Pyrimidine Derivatives This compound This compound Solvent_Catalyst Ethanol / Acid or Base Catalyst This compound->Solvent_Catalyst Reagent Guanidine HCl / Thiourea / Urea Reagent->Solvent_Catalyst Reflux Reflux Solvent_Catalyst->Reflux Workup Work-up (Precipitation, Filtration) Reflux->Workup Purification Recrystallization Workup->Purification Pyrimidine Substituted Pyrimidine Purification->Pyrimidine

Caption: General workflow for the synthesis of pyrimidine derivatives from this compound.

Synthesis of 1,5-Benzodiazepine Derivatives from this compound

1,5-Benzodiazepines are a class of privileged heterocyclic compounds in medicinal chemistry, known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[5][6][7][8]

Synthesis of 2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

This protocol details the condensation reaction between this compound and o-phenylenediamine to form a 1,5-benzodiazepine ring system.[5][6]

Experimental Protocol:

  • Dissolve o-phenylenediamine (1.08 g, 10 mmol) and this compound (2.64 g, 20 mmol) in glacial acetic acid (20 mL).

  • Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with constant stirring.

  • Neutralize the mixture with a dilute solution of ammonium hydroxide until a solid precipitate forms.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine.

Quantitative Data for 1,5-Benzodiazepine Synthesis:

HeterocycleReagentCatalyst/SolventReaction Time (h)Yield (%)Melting Point (°C)
2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepineo-PhenylenediamineGlacial Acetic Acid3-480-90148-150

Reaction Workflow for 1,5-Benzodiazepine Synthesis

G cluster_benzodiazepine Synthesis of 1,5-Benzodiazepine Derivative This compound This compound Solvent Glacial Acetic Acid This compound->Solvent OPD o-Phenylenediamine OPD->Solvent Reflux Reflux Solvent->Reflux Workup Neutralization & Precipitation Reflux->Workup Purification Recrystallization Workup->Purification Benzodiazepine 2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine Purification->Benzodiazepine

Caption: General workflow for the synthesis of a 1,5-benzodiazepine derivative.

Synthesis of Pyridine Derivatives from this compound

Pyridine scaffolds are fundamental components of numerous pharmaceuticals. The Gewald reaction offers a versatile method for the synthesis of highly substituted 2-aminothiophenes, which can be conceptually extended to the synthesis of related nitrogen-containing heterocycles like pyridines.[9][10][11][12][13] This protocol adapts the principles of the Gewald reaction for the synthesis of a substituted pyridine derivative from this compound.

Synthesis of a Substituted Pyridinethione Derivative

This protocol outlines a plausible route to a pyridinethione derivative using cyanothioacetamide as a key reagent.

Experimental Protocol:

  • In a round-bottom flask, combine this compound (1.32 g, 10 mmol), cyanothioacetamide (1.00 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (25 mL).

  • Add a catalytic amount of a base, such as morpholine or triethylamine (0.5 mL).

  • Heat the mixture to reflux for 5-7 hours, monitoring the reaction by TLC.

  • After cooling, the precipitated product is collected by filtration.

  • Wash the solid with cold ethanol and dry to obtain the crude pyridinethione derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data for Pyridine Synthesis (Predicted):

HeterocycleReagentsCatalystSolventReaction Time (h)Predicted Yield (%)
Substituted PyridinethioneThis compound, Cyanothioacetamide, SulfurMorpholineEthanol5-760-70

Reaction Workflow for Pyridine Synthesis

G cluster_pyridine Synthesis of a Pyridine Derivative (Gewald-type) This compound This compound Solvent_Catalyst Ethanol / Base Catalyst This compound->Solvent_Catalyst Reagents Cyanothioacetamide + Sulfur Reagents->Solvent_Catalyst Reflux Reflux Solvent_Catalyst->Reflux Workup Filtration Reflux->Workup Purification Recrystallization Workup->Purification Pyridine Substituted Pyridinethione Purification->Pyridine

Caption: A plausible workflow for the synthesis of a pyridine derivative from this compound.

Biological Significance and Signaling Pathways

Pyrazole Derivatives as COX-2 Inhibitors

Many pyrazole derivatives exhibit potent anti-inflammatory activity by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[14][15][16][17] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

COX-2 Inhibition Pathway

G cluster_cox2 COX-2 Inhibition by Pyrazole Derivatives Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Pyrazole Derivative (from this compound) Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Pyrimidine Derivatives as NF-κB Signaling Pathway Inhibitors

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response.[18][19][20][21][22] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Certain pyrimidine derivatives have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.

NF-κB Signaling Pathway Inhibition

G cluster_nfkb NF-κB Signaling Pathway Inhibition Inflammatory_Signal Inflammatory Signal (e.g., TNF-α) IKK IKK Complex Inflammatory_Signal->IKK IkB_NFkB IκB-NF-κB Complex (Cytoplasm) IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB (Nucleus) IkB_NFkB->NFkB NF-κB Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Pyrimidine Pyrimidine Derivative (from this compound) Pyrimidine->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by pyrimidine derivatives.

References

Application Notes and Protocols for Michael Addition Reactions with Acrylophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2][3] Acrylophenone, as an α,β-unsaturated ketone, serves as an excellent Michael acceptor, readily reacting with a wide range of nucleophiles (Michael donors) to generate functionalized adducts. These products are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This document provides detailed protocols for the Michael addition of various nucleophiles, including amines, thiols, and malonates, to this compound.

General Reaction Mechanism

The reaction proceeds via the nucleophilic attack of a Michael donor on the β-carbon of the this compound, which is electrophilic due to the electron-withdrawing nature of the conjugated carbonyl group.[3] This initial addition results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final 1,4-addition product.[3][4] The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction rate, yield, and stereoselectivity.[5][6]

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product This compound This compound (Michael Acceptor) Enolate Resonance-Stabilized Enolate Intermediate This compound->Enolate + Nu-H, Base Nucleophile Nucleophile (Nu-H) (Michael Donor) Nucleophile->Enolate Adduct Michael Adduct Enolate->Adduct + H+

Caption: General mechanism of the Michael addition reaction.

Experimental Protocols

1. Aza-Michael Addition: Addition of Amines to this compound

The aza-Michael addition involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[7] This reaction is a highly efficient method for the synthesis of β-amino carbonyl compounds.

General Procedure:

A solution of the amine (1.1 equivalents) is added to a solution of this compound (1.0 equivalent) in a suitable solvent such as methanol or water.[5][8] The reaction can be catalyzed by a base, such as triethylamine (10 mol%), or can proceed without a catalyst.[9] The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

EntryAmineCatalystSolventTime (h)Yield (%)Reference
1BenzylamineNoneMethanol1-6High[8][9]
2PiperidineTriethylamineMethanol295[9]
3MorpholineNoneWater3High[5]

2. Thia-Michael Addition: Addition of Thiols to this compound

The thia-Michael addition is the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, forming a carbon-sulfur bond.[10] This reaction is often rapid and can be performed under mild conditions.

General Procedure:

To a solution of this compound (1.0 equivalent) in a solvent like diethyl ether, the thiol (1.0-1.2 equivalents) is added.[11] The reaction can be catalyzed by a phosphine, such as dimethylphenylphosphine (DMPP), or an amine base.[12][13] The reaction is typically stirred at room temperature and monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by chromatography.

EntryThiolCatalystSolventTimeYield (%)Reference
1EthanethiolDMPPDichloromethaneMinutes>95[12][13]
2ThiophenolTriethylamineDiethyl Ether1-292[11]
3Propane-2-thiolNoneDiethyl Ether496[11]

3. Michael Addition of Carbon Nucleophiles: Addition of Malonates to this compound

The addition of soft carbon nucleophiles, such as malonates, to this compound is a classic example of Michael addition for C-C bond formation.[14][15]

General Procedure:

To a solution of this compound (1.0 equivalent) and a malonate ester (1.2 equivalents) in a suitable solvent (e.g., acetone, THF), a base such as anhydrous potassium carbonate (2.0 equivalents) or an organocatalyst is added.[1][15] The mixture is stirred at room temperature for an extended period (e.g., 40 hours) and monitored by TLC.[1] After the reaction is complete, the solid is filtered off, and the solvent is removed under vacuum. The crude product is then purified.

EntryMalonateBase/CatalystSolventTime (h)Yield (%)Reference
1Diethyl malonateK2CO3Acetone40High[1]
2Dimethyl malonate1,2-diphenylethanediamineToluene2499[15]
3Dibenzyl malonateKOH (5M aq.)WaterRapidModerate-High[14]

Experimental Workflow

The following diagram illustrates a typical workflow for performing a Michael addition reaction with this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve this compound in Solvent B Add Nucleophile (and Catalyst if needed) A->B C Stir at Specified Temperature B->C D Monitor Progress by TLC C->D E Quench Reaction (if necessary) D->E Reaction Complete F Solvent Removal E->F G Purification (e.g., Chromatography) F->G H Characterization (NMR, IR, MS) G->H

Caption: A typical experimental workflow for a Michael addition.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and many of the reagents used are irritants. Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

The Michael addition reaction with this compound is a versatile and powerful tool for the synthesis of a wide variety of functionalized compounds. The protocols outlined in this document provide a starting point for researchers to develop and optimize these reactions for their specific applications in drug discovery and materials science. By carefully selecting the nucleophile, catalyst, and reaction conditions, a diverse range of Michael adducts can be synthesized efficiently and selectively.

References

Application of Acrylophenone Core Synthesis in the Development of Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Chalcones, which are characterized by the 1,3-diaryl-2-propen-1-one scaffold, form a significant class of organic compounds with a wide array of biological activities. This core structure, often referred to as an acrylophenone derivative, is a key pharmacophore in medicinal chemistry. The synthesis of chalcones is a cornerstone of drug discovery and development, leading to compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2][3][4] The most prevalent method for synthesizing these this compound derivatives is the Claisen-Schmidt condensation.[2][5][6]

The Claisen-Schmidt Condensation: A Primary Synthetic Route

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aromatic aldehyde (such as benzaldehyde) and a ketone (such as acetophenone) that possesses α-hydrogens.[5][7] This reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the α,β-unsaturated ketone core of the chalcone.[8][9] The versatility of this method allows for the synthesis of a diverse library of chalcone derivatives by varying the substituents on both the aromatic aldehyde and the acetophenone.[1][2]

Experimental Protocols

General Protocol for Base-Catalyzed Chalcone Synthesis

A widely utilized and reliable method for chalcone synthesis involves a base-catalyzed Claisen-Schmidt condensation. The following is a general protocol adapted from several sources.[7][10][11]

Materials:

  • Substituted acetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-60%)[2]

  • Ethanol (or other suitable solvent)

  • Water

  • Mortar and pestle (for solvent-free conditions)[11][12]

Procedure:

  • Reactant Preparation: Dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in a minimal amount of ethanol in a flask.

  • Catalyst Addition: While stirring the solution at room temperature (or cooled in an ice bath), slowly add the aqueous solution of NaOH or KOH.[10]

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to a week, depending on the specific reactants.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]

  • Isolation: Once the reaction is complete, pour the mixture into cold water. A solid precipitate of the chalcone will form.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[12]

Solvent-Free Protocol for Chalcone Synthesis

A greener alternative to the traditional solvent-based method is the solvent-free Claisen-Schmidt condensation.[11]

Materials:

  • Substituted acetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Solid NaOH or KOH (1.0 eq)

  • Mortar and pestle

Procedure:

  • Grinding: Place the substituted acetophenone, substituted benzaldehyde, and solid NaOH or KOH in a mortar.[11]

  • Reaction: Grind the mixture with a pestle for 5-10 minutes. The mixture will typically turn into a paste and may change color.[11]

  • Isolation and Purification: After grinding, add water to the paste and collect the solid product by suction filtration. Wash the solid with water and recrystallize from ethanol to obtain the pure chalcone.[11]

Quantitative Data Summary

The yields of chalcone synthesis can vary significantly based on the specific substrates and reaction conditions used. Below is a summary of representative yields for different chalcone syntheses.

Chalcone DerivativeStarting MaterialsCatalyst/SolventYield (%)Reference
(E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one4'-chloroacetophenone, benzaldehydeSolid NaOHHigh[11]
(E)-1-{3-[(E)-3-(4-Hydroxy-3-methoxyphenyl)acryloyl]phenyl}-3-(4-hydroxy-3-methoxyphenyl)-2-propenone1,3-diacetylbenzene, vanillinc-H₂SO₄/Ethanol23[13]
(E)-1-{4-[(E)-3-(4-Hydroxy-3-methoxyphenyl)acryloyl]phenyl}-3-(4-hydroxy-3-methoxyphenyl)-2-propenone1,4-diacetylbenzene, vanillinc-H₂SO₄/Ethanol35[13]
(E)-1-{3,5-Bis[(E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl]phenyl}-3-(4-hydroxy-3-methoxyphenyl)-2-propenone1,3,5-triacetylbenzene, vanillinc-H₂SO₄/Ethanol73[13]

Visualizations

Chalcone Synthesis Workflow

Chalcone_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification cluster_product Final Product Acetophenone Substituted Acetophenone Condensation Claisen-Schmidt Condensation Acetophenone->Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Isolation Isolation (Precipitation/Filtration) Condensation->Isolation Base/Acid Catalyst Purification Purification (Recrystallization) Isolation->Purification Chalcone Chalcone Derivative Purification->Chalcone

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Anti-inflammatory Signaling Pathway of Chalcones

Many chalcones exhibit anti-inflammatory activity by suppressing the production of nitric oxide (NO).[1][14] The following diagram illustrates a simplified pathway of this action.

Anti_inflammatory_Pathway LPS LPS (Inflammatory Stimulus) Cell Macrophage LPS->Cell Activates iNOS iNOS Expression Cell->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Chalcone Chalcone Chalcone->iNOS Inhibits

Caption: Inhibition of NO production by chalcones as an anti-inflammatory mechanism.

References

Acrylophenone as a Comonomer in Resin Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of acrylophenone as a comonomer in the synthesis of acrylic and styrenic resins. This document outlines the theoretical basis, experimental procedures, and characterization of resins incorporating this compound, with a focus on tailoring material properties for various applications, including advanced coatings, adhesives, and matrices for controlled-release drug delivery systems.

Introduction

This compound (1-phenylprop-2-en-1-one) is an aromatic ketone with a vinyl group, making it a valuable monomer for polymerization.[1] Its incorporation into polymer chains can significantly modify the properties of the resulting resins due to the bulky phenyl group and the polar carbonyl group. This compound can be copolymerized with a variety of other vinyl monomers, such as methyl methacrylate (MMA) and styrene (St), via free-radical polymerization to create resins with tailored thermal and mechanical properties.[2]

The phenyl group can enhance the refractive index, thermal stability, and mechanical strength of the resin, while the carbonyl group can improve adhesion and provide a site for further chemical modification. These properties make this compound-containing resins attractive for a range of applications, from industrial coatings to specialized biomedical materials.

Data Presentation

A critical aspect of incorporating a new comonomer like this compound is understanding its quantitative impact on the final resin's properties. The following tables are intended to summarize key data from copolymerization experiments.

Note: Due to the limited availability of specific quantitative data in the public domain for the copolymerization of this compound, the following tables are presented as templates. Researchers are encouraged to populate these tables with their own experimental data to build a comprehensive understanding of their specific resin systems.

Table 1: Molecular Weight and Polydispersity of this compound Copolymers

Sample IDThis compound Mole % in FeedComonomerNumber Average Molecular Weight (Mn, g/mol )Weight Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI = Mw/Mn)
Control0MMAData not availableData not availableData not available
AP-MMA-55MMAData not availableData not availableData not available
AP-MMA-1010MMAData not availableData not availableData not available
AP-MMA-2020MMAData not availableData not availableData not available
Control0StyreneData not availableData not availableData not available
AP-St-55StyreneData not availableData not availableData not available
AP-St-1010StyreneData not availableData not availableData not available
AP-St-2020StyreneData not availableData not availableData not available

Table 2: Thermal Properties of this compound Copolymers

Sample IDThis compound Mole % in CopolymerGlass Transition Temperature (Tg, °C)Decomposition Temperature (Td, 5% weight loss, °C)
Control0Data not availableData not available
AP-MMA-5Data not availableData not availableData not available
AP-MMA-10Data not availableData not availableData not available
AP-MMA-20Data not availableData not availableData not available
Control0Data not availableData not available
AP-St-5Data not availableData not availableData not available
AP-St-10Data not availableData not availableData not available
AP-St-20Data not availableData not availableData not available

Table 3: Mechanical Properties of this compound Copolymer Films

Sample IDThis compound Mole % in CopolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Control0Data not availableData not availableData not available
AP-MMA-5Data not availableData not availableData not availableData not available
AP-MMA-10Data not availableData not availableData not availableData not available
AP-MMA-20Data not availableData not availableData not availableData not available
Control0Data not availableData not availableData not available
AP-St-5Data not availableData not availableData not availableData not available
AP-St-10Data not availableData not availableData not availableData not available
AP-St-20Data not availableData not availableData not availableData not available

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of this compound-containing resins. Researchers should optimize these protocols for their specific comonomers and desired resin properties.

General Protocol for Free-Radical Solution Copolymerization of this compound

This protocol describes a typical solution polymerization method.

Materials:

  • This compound (monomer 1)

  • Comonomer (e.g., Methyl Methacrylate or Styrene) (monomer 2)

  • Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • Anhydrous solvent (e.g., Toluene, Dioxane, or Tetrahydrofuran (THF))

  • Precipitating solvent (e.g., Methanol, Hexane)

Procedure:

  • Monomer and Initiator Preparation: In a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the desired molar ratio of this compound and the comonomer in the anhydrous solvent.

  • Initiator Addition: Add the free-radical initiator to the monomer solution. The concentration of the initiator will influence the molecular weight of the resulting polymer. A typical starting concentration is 1 mol% with respect to the total monomer concentration.

  • Degassing: Purge the reaction mixture with dry nitrogen for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN or 80-95 °C for BPO). Maintain the temperature and stirring for the desired reaction time (e.g., 4-24 hours).

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a non-solvent (e.g., methanol for poly(this compound-co-MMA)).

  • Purification: Filter the precipitated polymer and wash it several times with the precipitating solvent to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Characterization Protocols

3.2.1. Molecular Weight Determination (Gel Permeation Chromatography - GPC)

  • Sample Preparation: Dissolve a small amount of the dried copolymer (e.g., 1-2 mg/mL) in a suitable GPC solvent (e.g., THF). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.

  • Analysis: Calibrate the system with polystyrene standards. Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

3.2.2. Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA)

  • DSC for Glass Transition Temperature (Tg):

    • Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan.

    • Heat the sample to a temperature above its expected Tg at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Cool the sample rapidly and then reheat at the same rate. The Tg is determined from the inflection point of the heat flow curve during the second heating scan.

  • TGA for Thermal Stability:

    • Accurately weigh 5-10 mg of the copolymer into a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Determine the onset of decomposition and the temperature at which 5% weight loss occurs (Td).

3.2.3. Mechanical Property Testing

  • Sample Preparation: Prepare thin films of the copolymer by solution casting or melt pressing.

  • Tensile Testing: Use a universal testing machine to measure the tensile strength, Young's modulus, and elongation at break of the film samples according to standard methods (e.g., ASTM D882).

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Prep Monomer & Initiator Preparation Degassing Degassing (N2 Purge) Monomer_Prep->Degassing Polymerization Polymerization (Heat & Stir) Degassing->Polymerization Termination Termination & Precipitation Polymerization->Termination Purification Purification Termination->Purification Drying Drying Purification->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC DSC DSC (Tg) Drying->DSC TGA TGA (Td) Drying->TGA Mechanical_Testing Mechanical Testing (Tensile Properties) Drying->Mechanical_Testing

Caption: Workflow for the synthesis and characterization of this compound copolymers.

Free-Radical Polymerization Mechanism

free_radical_polymerization Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Initiation Growing_Chain Growing Chain (P•) Radical->Growing_Chain Propagation Monomer Monomer (M) Growing_Chain->Growing_Chain Polymer Polymer (P) Growing_Chain->Polymer Termination

Caption: Simplified mechanism of free-radical polymerization.

References

Acrylophenone Derivatives: Versatile Scaffolds in Pharmaceutical Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Acrylophenone, a simple α,β-unsaturated ketone, and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The inherent reactivity of the Michael acceptor system, combined with the versatility of synthetic modifications on the aromatic rings, has enabled the development of a diverse library of compounds with potential therapeutic applications. These applications span from oncology and anti-inflammatory agents to antimicrobial, antiviral, and antiparasitic therapies. This document provides detailed application notes on the use of this compound derivatives in pharmaceutical research, complete with experimental protocols for their synthesis and biological evaluation, quantitative data summaries, and visualizations of key signaling pathways.

Key Applications and Mechanisms of Action

This compound derivatives exert their biological effects through various mechanisms, often involving covalent interaction with biological nucleophiles or interference with critical cellular processes.

1. Anticancer Activity:

A primary focus of research on this compound derivatives has been their potential as anticancer agents. Many of these compounds exhibit potent cytotoxicity against a wide range of cancer cell lines.[1][2][3] Two prominent mechanisms of action are:

  • Inhibition of Tubulin Polymerization: Certain this compound derivatives, particularly Mannich bases, have been shown to inhibit the polymerization of tubulin, a critical process for mitotic spindle formation during cell division.[4] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis. The α,β-unsaturated ketone moiety is thought to interact with sulfhydryl groups of cysteine residues in tubulin, disrupting its structure and function.

  • Thiol Alkylation: The electrophilic β-carbon of the this compound core is susceptible to nucleophilic attack by thiol groups present in proteins.[2] This covalent modification can inactivate key enzymes and transcription factors involved in cancer cell proliferation and survival.

2. Anti-inflammatory Activity:

Chronic inflammation is a key driver of many diseases. This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound compounds can inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.

3. Antimicrobial, Antiviral, and Antiparasitic Activities:

The this compound scaffold has also been explored for its potential in combating infectious diseases.

  • Antimicrobial Activity: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the alkylation of essential bacterial enzymes and proteins.

  • Antiviral Activity: Some this compound derivatives have been investigated for their ability to inhibit viral replication.

  • Antiparasitic Activity: Chalcones, a subclass of acrylophenones, have shown promising activity against various parasites, including Leishmania and Trypanosoma species.

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives from various studies to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-oneHeLa (Cervical Cancer)22.75 µg/mL[1]
Prenylated ChalconeMCF-7 (Breast Cancer)3.30[1]
2-(4-methyl-1-piperazinylmethyl) this compound (MPMAP)Microtubule Polymerization30[4]
TA3 (methoxy substituted)HSC-3 (Oral Squamous Carcinoma)-[2]

Table 2: Antimicrobial Activity of this compound and Related Derivatives (MIC values)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Benzophenone tetraamidesMRSA, VISA, VRSA, VRE0.5 - 2.0
4-NitroacetophenoneStaphylococcus aureus-

Table 3: Antiviral and Antiparasitic Activity of this compound and Chalcone Derivatives (IC50 values)

Compound/DerivativeVirus/ParasiteIC50 (µM)Reference
Quinolinone-chalcone 10Leishmania infantum1.3[5]
Quinolinone-chalcone 5Trypanosoma brucei2.6[5]
Quinolinone-chalcone 10Trypanosoma brucei3.3[5]

Experimental Protocols

Synthesis of this compound Derivatives

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones, a major class of this compound derivatives.

Materials:

  • Substituted acetophenone (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Glacial acetic acid

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the substituted acetophenone (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of NaOH or KOH to the stirred mixture.

  • Continue stirring at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute acetic acid or hydrochloric acid to precipitate the chalcone.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Mannich Bases of this compound

This protocol outlines the synthesis of β-aminoketones (Mannich bases), which are important this compound derivatives.

Materials:

  • Substituted acetophenone (1.0 eq)

  • Paraformaldehyde (1.1 eq)

  • Secondary amine hydrochloride (e.g., dimethylamine hydrochloride) (1.1 eq)

  • Concentrated hydrochloric acid (catalytic amount)

  • Ethanol (95%)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the substituted acetophenone, paraformaldehyde, and the secondary amine hydrochloride.

  • Add 95% ethanol as the solvent.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 2-4 hours.

  • After cooling, the product may crystallize out. If not, concentrate the solution under reduced pressure.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol or diethyl ether.

  • Further purification can be achieved by recrystallization.

  • Characterize the synthesized Mannich base by spectroscopic methods.

Biological Evaluation Protocols

Protocol 3: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

Inhibition of Tubulin Polymerization and Induction of Apoptosis

This compound derivatives can disrupt the normal dynamics of microtubule formation, leading to mitotic arrest and apoptosis. The α,β-unsaturated ketone moiety can covalently bind to cysteine residues on tubulin, preventing its polymerization into microtubules.

cluster_workflow Experimental Workflow: Tubulin Polymerization Inhibition Assay A Prepare Tubulin Solution B Add this compound Derivative A->B C Initiate Polymerization (e.g., by warming to 37°C) B->C D Monitor Polymerization (e.g., by measuring turbidity) C->D E Data Analysis (Calculate IC50) D->E cluster_pathway Signaling Pathway: Microtubule Disruption and Apoptosis This compound This compound Derivative Tubulin Tubulin Dimers This compound->Tubulin Binds to Cysteine Residues Microtubules Microtubule Polymerization This compound->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces cluster_pathway Signaling Pathway: NF-κB Inhibition InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex InflammatoryStimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Degradation releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression Induces This compound This compound Derivative This compound->IKK Inhibits

References

Experimental Blueprint for Poly(acrylophenone) Synthesis: Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the polymerization of acrylophenone, a vinyl ketone monomer. The following sections outline methodologies for free-radical and controlled radical polymerization techniques, specifically Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Additionally, references to anionic polymerization are included. The protocols are designed to yield poly(this compound) with varying molecular weights and distributions, suitable for a range of research and development applications, including drug delivery systems and advanced materials.

Data Presentation: A Comparative Overview of Polymerization Techniques

The choice of polymerization technique significantly impacts the characteristics of the resulting poly(this compound). Below is a summary of expected outcomes based on data from the polymerization of structurally similar vinyl ketone monomers.[1]

Polymerization TypeInitiator/AgentTemperature (°C)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Notes
Free-Radical AIBN (0.05-4.0 mol%)80Varies with initiator concentrationLower with higher initiator concentrationBroadA conventional method, less control over polymer architecture.
RAFT AIBN / DoPAT or CPDTC80Controlled by reaction timeControllable, predictableNarrow (< 1.5)Provides well-defined polymers with controlled molecular weight and low dispersity.[1]
Anionic Not specifiedNot specifiedHighControlledNarrowKnown to be a viable method for this compound.[1][2][3][4]

Experimental Protocols

The following are detailed protocols for the free-radical and RAFT polymerization of this compound. These are based on established procedures for similar vinyl ketone monomers and should be adapted as necessary for specific experimental goals.[1]

Protocol 1: Free-Radical Polymerization of this compound (Bulk)

This protocol describes the bulk polymerization of this compound using a free-radical initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator, 0.05–4.0 mol % per monomer)[1]

  • Chloroform

  • Glass ampule

  • Oil bath

  • Vacuum line with argon or nitrogen inlet

Procedure:

  • In a glass ampule, dissolve the desired amount of this compound and AIBN (e.g., 1 mol%) in a minimal amount of chloroform.

  • Evaporate the chloroform under vacuum to leave a mixture of the monomer and initiator.

  • Fill the ampule with an inert gas (argon or nitrogen) and seal it.

  • Place the sealed ampule in a preheated oil bath at 80 °C for the desired reaction time.[1] The reaction time will influence the monomer conversion and molecular weight of the resulting polymer.

  • After the specified time, remove the ampule from the oil bath and cool it to room temperature to quench the polymerization.

  • Break the ampule and dissolve the resulting polymer in a suitable solvent, such as tetrahydrofuran (THF), for characterization.

Protocol 2: RAFT Polymerization of this compound (Solution)

This protocol outlines the synthesis of well-defined poly(this compound) via RAFT polymerization in solution.

Materials:

  • This compound (monomer)

  • AIBN (initiator)

  • RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DoPAT) or 2-cyano-2-propyl dodecyl trithiocarbonate (CPDTC))[1]

  • 1,4-Dioxane (solvent)[1]

  • Schlenk flask or similar reaction vessel

  • Oil bath

  • Vacuum line with argon or nitrogen inlet

  • Freeze-pump-thaw setup

Procedure:

  • In a Schlenk flask, combine the desired amounts of this compound, AIBN, and the chosen RAFT agent in 1,4-dioxane.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.[1]

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

  • Place the sealed flask into a preheated oil bath at 80 °C and stir for the desired period.[1]

  • To quench the reaction, cool the flask to room temperature.

  • Evaporate the solvent under vacuum.

  • Dissolve the resulting polymer in THF for analysis by size-exclusion chromatography (SEC) to determine molecular weight (Mn) and polydispersity (PDI).[1]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

FreeRadicalPolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up A Mix this compound and AIBN in Chloroform B Evaporate Chloroform A->B C Seal Ampule under Inert Gas B->C D Heat at 80°C in Oil Bath C->D E Cool to Room Temperature D->E F Dissolve Polymer for Characterization E->F

Free-Radical Polymerization Workflow

RAFTPolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up A Combine Monomer, AIBN, RAFT Agent in Dioxane B Degas via Freeze-Pump-Thaw Cycles A->B C Backfill with Inert Gas B->C D Heat at 80°C with Stirring C->D E Cool to Room Temperature D->E F Evaporate Solvent E->F G Dissolve Polymer for Characterization F->G

References

Application Notes and Protocols: Acrylophenone in the Synthesis of Novel Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acrylophenone, a simple α,β-unsaturated ketone, serves as a versatile building block in the synthesis of a diverse array of novel organic materials.[1][2] Its inherent reactivity, stemming from the presence of both a ketone and an alkene functional group, allows for its participation in a variety of chemical transformations, including polymerization, cycloaddition, and Michael addition reactions.[1][3] This versatility makes it a valuable precursor for materials with applications ranging from polymer science to medicinal chemistry.

In the realm of materials science, this compound can be polymerized through radical or anionic mechanisms to form poly(phenylvinyl ketone).[1] It is also utilized as a comonomer in the production of various resins, where its incorporation can tailor the properties of the final material.[1] Furthermore, this compound derivatives are being explored as photoinitiators in polymerization processes, crucial for applications in coatings, adhesives, and 3D printing.[4][5][6]

For drug development professionals, this compound derivatives, particularly Mannich bases and chalcones, have emerged as a significant class of compounds with a wide spectrum of biological activities.[2] These derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, antimicrotubular activity, and lipid-lowering properties, highlighting their potential as therapeutic agents.[2][7][8][9]

Quantitative Data Presentation

The following table summarizes the cytotoxic activity of various this compound derivatives (Mannich bases) against different cancer cell lines, providing a basis for structure-activity relationship studies and further drug development.

Table 1: Cytotoxic Activities of this compound Mannich Bases

CompoundDerivative TypeCell LineIC50 (µM)Reference
1 1-Phenyl-3-dimethylaminopropan-1-one HClRenca (Mouse Renal Carcinoma)51.74 ± 0.87[10]
Jurkat (Human T-lymphocyte)27.17 ± 1.13[10]
2 1-Phenyl-3-piperidino-1-propanone HClRenca57.00 ± 3.16[10]
Jurkat36.49 ± 1.45[10]
3 1-Phenyl-3-morpholino-1-propanone HClRenca24.11 ± 1.31[10]
Jurkat10.49 ± 0.44[10]
4 Quaternary form of Compound 1Renca48.98 ± 2.02[10]
Jurkat1.88 ± 0.04[10]
5 Bis-Mannich Base of Compound 1Renca2.22 ± 0.12[10]
Jurkat1.25 ± 0.06[10]
MPMAP 2-(4-methyl-1-piperazinylmethyl) this compound dihydrochloride-15 (Half-maximal inhibition of tubulin alkylation)[3]
-30 (50% inhibition of microtubule polymerization)[7]

Experimental Protocols

Detailed methodologies for the synthesis of key this compound derivatives are provided below.

Protocol 1: Synthesis of 2-(Aminoalkyl)-acrylophenones via Mannich Reaction

This protocol describes the synthesis of 2-(4-methyl-piperazinylmethyl)-acrylophenone dihydrochloride, a compound with demonstrated antimicrotubular activity.[7][11]

Materials:

  • Acetophenone

  • Trioxymethylene (paraformaldehyde)

  • N-methylpiperazine dihydrochloride

  • Acetic acid

  • Ethanol

  • Methanol

Procedure:

  • To 6 g of acetophenone in 20 ml of acetic acid, add 3 g (0.1 M) of trioxymethylene and 8.65 g (0.05 M) of N-methylpiperazine dihydrochloride.[11]

  • Heat the mixture at reflux for 3 hours.[11]

  • After cooling, evaporate the solvent under reduced pressure.[11]

  • Dissolve the resulting oily yellow residue in 50 ml of ethanol.[11]

  • Remove the ethanol by evaporation.[11]

  • Recrystallize the solid residue from methanol to yield 2-(4-methyl-piperazinylmethyl)-acrylophenone dihydrochloride.[11] The expected product is a white crystalline powder.[11]

Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol details a general and efficient method for the synthesis of chalcones, which are α,β-unsaturated ketones structurally related to this compound.[12][13][14]

Materials:

  • Substituted acetophenone

  • Substituted benzaldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Dilute Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in a minimal amount of ethanol.[14]

  • Prepare a solution of NaOH or KOH in ethanol and add it dropwise to the stirred solution of the carbonyl compounds.[13]

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[13]

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.[14]

  • Acidify the mixture with dilute HCl to precipitate the chalcone product.[13][14]

  • Filter the precipitated solid using vacuum filtration and wash with cold distilled water until the filtrate is neutral.[13][14]

  • The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.[14]

Visualizations

Proposed Mechanism of Antimicrotubular Activity

G Acrylophenone_Derivative This compound Derivative (e.g., MPMAP) Tubulin Tubulin Subunits (α and β) Acrylophenone_Derivative->Tubulin Binds to tubulin, - potent inhibitor of tubulin alkylation[3] - reacts with sulfhydryl groups[3] Microtubule Microtubule Polymer Acrylophenone_Derivative->Microtubule Inhibits Polymerization (IC50 = 3x10⁻⁵ M)[7] Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Disruption Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Leads to

Experimental Workflow for Mannich Base Synthesis

G cluster_workflow Synthesis Workflow start Start reactants 1. Combine Acetophenone, Paraformaldehyde, and Amine Hydrochloride in Acetic Acid[11] reflux 2. Heat at Reflux (e.g., 3 hours)[11] evaporation1 3. Evaporate Solvent dissolution 4. Dissolve Residue in Ethanol[11] evaporation2 5. Evaporate Ethanol recrystallization 6. Recrystallize from Methanol[11] product Final Product: 2-(Aminoalkyl)-acrylophenone Derivative

References

Application Notes and Protocols for Assessing the Cytotoxic Activities of Acrylophenone Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the cytotoxic and anti-cancer properties of acrylophenone derivatives. The protocols detailed below are foundational for researchers in oncology and drug discovery aimed at exploring the therapeutic potential of this class of compounds.

Introduction to this compound Derivatives in Cancer Research

Acrylophenones, characterized by an α,β-unsaturated ketone moiety, are a class of organic compounds that have garnered significant interest in cancer research due to their potent cytotoxic activities against various cancer cell lines. The electrophilic nature of the α,β-unsaturated system makes them susceptible to nucleophilic attack by biological macromolecules, such as thiol groups in proteins, which is a proposed mechanism for their biological activity. Research has demonstrated that derivatives of this compound can induce cancer cell death through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. Their therapeutic potential is currently being explored, with various derivatives showing promising selective toxicity towards malignant cells over normal cells.

Data Presentation: Cytotoxic Activities of this compound Derivatives

The cytotoxic efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of representative this compound derivatives against a panel of human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-Aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochlorides (TA2)Ca9-22 (human gingival carcinoma)< 10[1]
HSC-2 (human oral squamous carcinoma)< 10[1]
HSC-3 (human oral squamous carcinoma)> 10[1]
HSC-4 (human oral squamous carcinoma)< 10[1]
Chalcone Derivatives of 2-acetylthiophene (3c)MCF-7 (human breast adenocarcinoma)5.52[2]
MDA-MB-231 (human breast adenocarcinoma)Not specified[2]
Chalcone-based 4-Nitroacetophenone Derivatives (NCH-2, NCH-4, NCH-5, NCH-6, NCH-8, NCH-10)H1299 (human non-small cell lung carcinoma)4.5 - 11.4[3]
MCF-7 (human breast adenocarcinoma)4.3 - 15.7[3]
HepG2 (human liver hepatocellular carcinoma)2.7 - 4.1[3]
K562 (human chronic myelogenous leukemia)4.9 - 19.7[3]
Prenylated Chalcones (12 and 13)MCF-7 (human breast adenocarcinoma)4.19 ± 1.04, 3.30 ± 0.92[4]
ZR-75-1 (human breast carcinoma)9.40 ± 1.74, 8.75 ± 2.01[4]
MDA-MB-231 (human breast adenocarcinoma)6.12 ± 0.84, 18.10 ± 1.65[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound derivatives are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability and cytotoxicity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound Derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Workflow for MTT Cell Viability Assay.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with this compound derivatives using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound derivatives at the desired concentrations for the specified time.

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and quadrants.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells (due to membrane damage)

Apoptosis_Assay_Workflow A Treat cells with this compound Derivatives B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Add Binding Buffer E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Cell Population G->H

Workflow for Apoptosis Analysis using Annexin V/PI Staining.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in cells treated with this compound derivatives.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound derivatives for the desired time.

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use software (e.g., ModFit, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Cell_Cycle_Analysis_Workflow A Treat cells with this compound Derivatives B Harvest and wash cells A->B C Fix cells in 70% Ethanol B->C D Wash and resuspend in PI/RNase A solution C->D E Incubate for 30 min D->E F Analyze by Flow Cytometry E->F G Determine Cell Cycle Distribution F->G

Workflow for Cell Cycle Analysis by PI Staining.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection of changes in the expression levels of key proteins involved in apoptosis signaling pathways.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Changes in the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as the cleavage of caspases (e.g., caspase-3, -8, -9) and PARP, can be monitored.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse treated and untreated cells in RIPA buffer.

    • Quantify protein concentration using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

  • Analysis:

    • Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin, GAPDH) for normalization.

Signaling Pathways Implicated in this compound-Induced Cytotoxicity

This compound derivatives have been shown to exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis. Two of the prominently affected pathways are the MAPK/ERK and PI3K/Akt pathways.[5][6][7]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is crucial for cell proliferation and survival. In many cancers, this pathway is aberrantly activated. Some this compound derivatives may induce apoptosis by inhibiting the phosphorylation of ERK, thereby downregulating its activity.[8]

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Apoptosis Apoptosis ERK->Apoptosis Inhibition This compound This compound Derivative This compound->ERK Inhibition Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Modulation of the MAPK/ERK Pathway by this compound Derivatives.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival, proliferation, and growth, and is often hyperactivated in cancer. Inhibition of this pathway can lead to apoptosis. This compound derivatives may exert their anti-cancer effects by downregulating the phosphorylation of Akt.[5]

PI3K_Akt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibition This compound This compound Derivative This compound->Akt Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Modulation of the PI3K/Akt Pathway by this compound Derivatives.

References

Troubleshooting & Optimization

How to prevent self-polymerization of Acrylophenone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to prevent the self-polymerization of acrylophenone during storage and experimentation.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the storage and handling of this compound to prevent unwanted polymerization.

Q1: My this compound has become viscous or solidified upon storage. What happened?

A1: Increased viscosity or solidification are clear indicators of self-polymerization. This compound, a vinyl ketone, can undergo spontaneous radical polymerization, where individual monomer units link together to form long polymer chains.[1] This process can be initiated by exposure to heat, light, and atmospheric oxygen.

Q2: How can I prevent my this compound from polymerizing during storage?

A2: Proper storage is the most critical step in preventing polymerization. The following conditions are recommended:

  • Temperature: Store at low temperatures, ideally at -20°C for long-term storage (months to years) or between 0-4°C for short-term storage (days to weeks).[2]

  • Light: Store in a dark environment, using an amber or opaque container to protect it from light, which can initiate polymerization.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. Oxygen can participate in the initiation of radical polymerization.

  • Inhibitors: Ensure the this compound contains an appropriate polymerization inhibitor.

Q3: What are polymerization inhibitors and which ones are effective for this compound?

A3: Polymerization inhibitors are chemical compounds that are added to monomers to scavenge free radicals and prevent the initiation of polymerization.[3] For acrylates and related monomers like this compound, the most commonly used inhibitors are:

  • Hydroquinone (HQ)

  • Monomethyl ether of hydroquinone (MEHQ or 4-methoxyphenol)

  • Butylated hydroxytoluene (BHT)

  • Phenothiazine (PTZ)

The effectiveness of phenolic inhibitors like HQ and MEHQ often depends on the presence of a small amount of dissolved oxygen.

Q4: What is the recommended concentration of inhibitor to use?

A4: The optimal inhibitor concentration can depend on the desired shelf life and storage conditions. For acrylic acid, a similar monomer, MEHQ is typically used at concentrations between 50 and 200 ppm.[4] It is reasonable to assume a similar concentration range would be effective for this compound. However, for critical applications, the inhibitor concentration should be verified and optimized.

Q5: I need to use inhibitor-free this compound for my reaction. How can I remove the inhibitor?

A5: Phenolic inhibitors like MEHQ and HQ can be removed by an alkaline wash. A common laboratory procedure involves washing the monomer with a chilled aqueous solution of sodium hydroxide, followed by washing with brine, drying over an anhydrous salt (like magnesium sulfate), and then filtering. It is crucial to use the inhibitor-free monomer immediately or store it under stringent inert conditions at low temperatures, as it will be highly prone to polymerization.

Q6: Can the inhibitor interfere with my downstream reactions?

A6: Yes, polymerization inhibitors can sometimes interfere with reactions, particularly those involving free radical mechanisms or catalysts that are sensitive to phenolic compounds. If you suspect inhibitor interference, you may need to remove it prior to your reaction. Alternatively, for some polymerizations, the effect of the inhibitor can be overcome by using a higher concentration of the initiator.[5] However, this can affect the kinetics and properties of the resulting polymer.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature -20°C (long-term) 0-4°C (short-term)Reduces the rate of thermal initiation of polymerization.[2]
Storage Atmosphere Inert (Nitrogen or Argon)Minimizes contact with oxygen, which can initiate radical formation.
Light Conditions Dark (Amber or Opaque Container)Prevents photo-initiation of polymerization.
Inhibitor MEHQ, HQ, BHT, or PTZScavenges free radicals to prevent chain initiation.
Inhibitor Concentration 50 - 200 ppm (typical for acrylates)Provides a sufficient concentration to inhibit polymerization during storage.[4]

Note: The optimal inhibitor and its concentration should be determined experimentally for specific applications and storage durations.

Experimental Protocols

Protocol 1: Determination of MEHQ Concentration in this compound (Adapted from a general method for acrylates)

This protocol describes a UV-Vis spectrophotometric method to quantify the concentration of MEHQ in a monomer sample.

Materials:

  • This compound sample

  • Glacial acetic acid

  • 2% (w/v) Sodium nitrite (NaNO₂) solution

  • MEHQ standard

  • Volumetric flasks (50 mL and 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 0.1 g of MEHQ standard into a 100-mL volumetric flask.

    • Dissolve in and dilute to the mark with glacial acetic acid to create a stock solution.

    • Prepare a series of dilutions from this stock solution in 50-mL volumetric flasks using glacial acetic acid to create standards of known concentrations.

  • Sample and Standard Preparation for Measurement:

    • Pipette a known volume of the this compound sample into a 50-mL volumetric flask containing 20 mL of glacial acetic acid.

    • Pipette a known volume of each standard dilution into separate 50-mL volumetric flasks containing 20 mL of glacial acetic acid.

  • Color Development:

    • To each flask (standards and sample), add 1 mL of the 2% NaNO₂ solution.

    • Dilute to the mark with glacial acetic acid, mix well, and let the solution stand for 10 minutes to allow for color development.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each standard and the sample solution at the wavelength of maximum absorbance for the colored complex (typically around 420 nm).

    • Use glacial acetic acid as a blank.

  • Quantification:

    • Create a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.

    • Determine the concentration of MEHQ in the this compound sample by interpolating its absorbance on the calibration curve.

Visualizations

This compound Polymerization and Inhibition Workflow

G cluster_storage This compound Storage cluster_polymerization Unwanted Polymerization Pathway cluster_inhibition Inhibition Mechanism This compound This compound Monomer StorageConditions Optimal Conditions: - Cool (-20°C to 4°C) - Dark - Inert Atmosphere This compound->StorageConditions Store Under Inhibitor Add Inhibitor (e.g., MEHQ, PTZ) This compound->Inhibitor Stabilize With Initiation Initiation (Heat, Light, O₂) InhibitorAction Inhibitor (Radical Scavenger) Radical Free Radical Formation Initiation->Radical Propagation Propagation (Chain Growth) Radical->Propagation Radical->InhibitorAction Intercepted by Propagation->Radical Reacts with monomer Polymer Poly(this compound) (Viscous/Solid) Propagation->Polymer StableRadical Stable, Non-propagating Radical InhibitorAction->StableRadical Traps Termination Termination of Polymerization StableRadical->Termination G cluster_polymerization Radical Polymerization cluster_inhibition Inhibition by Radical Scavenger Monomer This compound Monomer ActiveMonomer Active Monomer Radical GrowingChain Growing Polymer Chain (P•) Initiator Initiator (R•) (e.g., from heat, light) Initiator->Monomer Initiation ActiveMonomer->Monomer Propagation GrowingChain->Monomer Propagation Polymer Poly(this compound) GrowingChain->Polymer Inhibitor Inhibitor (IH) (e.g., MEHQ) GrowingChain->Inhibitor Radical Trapping InactiveProduct Inactive Product (Stable Radical I•) Inhibitor->InactiveProduct Termination

References

Technical Support Center: Synthesis of Acrylophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield for the synthesis of acrylophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is typically synthesized through several key reactions. The most common methods include the Mannich reaction, Claisen-Schmidt condensation, and Friedel-Crafts acylation.[1]

  • Mannich Reaction: This is a widely used method involving the aminoalkylation of an enolizable carbonyl compound. For this compound, this involves reacting acetophenone, formaldehyde, and an amine hydrochloride to form a β-amino carbonyl compound (Mannich base), which is then converted to this compound.[1][2]

  • Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone, such as acetophenone, in the presence of a base catalyst like sodium hydroxide.[1]

  • Friedel-Crafts Acylation: This method consists of the acylation of benzene with acrylic acid derivatives using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a non-polar solvent.[1]

Q2: What is the role of the amine hydrochloride in the Mannich reaction for this compound synthesis?

A2: In the Mannich reaction, the amine hydrochloride reacts with formaldehyde to form an iminium ion. This electrophilic iminium ion is then attacked by the enol form of acetophenone, leading to the formation of a β-aminoketone, which is a precursor to this compound.[1][3] The use of the hydrochloride salt is common in these reactions.[3][4]

Q3: How can this compound be purified after synthesis?

A3: Common purification methods for this compound include distillation under reduced pressure and recrystallization from a mixture of ethanol and water.[1] For the precursor acetophenone, extractive distillation can be used to remove impurities that are difficult to separate.[5]

Q4: What are the typical physical properties of this compound?

A4: this compound is an organic compound with the chemical formula C₉H₈O.[2] It has a molar mass of 132.16 g/mol and a density of approximately 0.996 g/cm³.[2][] Its boiling point is 115 °C at 18 Torr.[2][]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Low Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields in organic synthesis can stem from various factors. The following sections break down common causes based on the synthetic method.

General Causes for Low Yield:

  • Moisture: The presence of water can deactivate catalysts, especially Lewis acids like AlCl₃ used in Friedel-Crafts acylation.[7] Ensure all glassware is thoroughly dried and use anhydrous solvents.[7]

  • Reagent Purity: Impurities in starting materials can inhibit the reaction or lead to side products.[8] Use freshly purified or high-purity reagents. For instance, commercial acetophenone can contain impurities that reduce the yield in condensation reactions.[9]

  • Reaction Temperature: Incorrect temperature control is a common issue.[8] If the temperature is too low, the reaction may not proceed efficiently. If it's too high, it can lead to the formation of side products.[9] The optimal temperature is reaction-specific.

  • Catalyst Activity: Catalysts can lose activity over time or due to improper handling.[8] Use a fresh, high-purity catalyst and ensure the correct stoichiometric amount is used.[7]

  • Product Loss During Workup: Significant amounts of product can be lost during transfers between flasks, extractions, or purification steps, especially on a small scale.[8]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagent_check Verify Reagent Purity and Stoichiometry start->reagent_check moisture_check Ensure Anhydrous Conditions start->moisture_check temp_check Optimize Reaction Temperature start->temp_check catalyst_check Check Catalyst Activity and Loading start->catalyst_check side_reactions Analyze for Side Products (TLC, NMR) reagent_check->side_reactions moisture_check->side_reactions temp_check->side_reactions catalyst_check->side_reactions workup_check Review Workup and Purification Procedure adjust_protocol Adjust Experimental Protocol workup_check->adjust_protocol side_reactions->workup_check end Improved Yield adjust_protocol->end G A Starting Materials (e.g., Acetophenone, Formaldehyde, Amine) B Reaction (e.g., Mannich Reaction) A->B C Workup (Quenching, Extraction) B->C D Purification (Distillation or Recrystallization) C->D E Pure this compound D->E

References

Common side reactions in the synthesis of Acrylophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of acrylophenone. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common methods for synthesizing this compound are the Mannich reaction followed by Hofmann elimination, and the Friedel-Crafts acylation.

  • Mannich Reaction Route: This is a two-step process. First, acetophenone reacts with formaldehyde and a secondary amine (like dimethylamine hydrochloride) to form a β-aminoketone, also known as a Mannich base. This Mannich base is then subjected to Hofmann elimination to yield this compound.[1]

  • Friedel-Crafts Acylation Route: This method involves the direct acylation of benzene with acryloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[2][3]

Q2: Which synthetic route is generally preferred for this compound synthesis?

A2: The Mannich reaction route is often preferred in laboratory settings. While it involves two steps, it tends to be more reliable and avoids the handling of the potentially unstable acryloyl chloride required for the Friedel-Crafts acylation. The Friedel-Crafts route can also be prone to polymerization of the acryloyl chloride and the product under the strong acidic conditions.

Troubleshooting Guides

Mannich Reaction & Hofmann Elimination Route

Issue 1: Low yield of the Mannich base (β-dimethylaminopropiophenone hydrochloride).

  • Possible Cause: Incorrect stoichiometry of reactants.

    • Troubleshooting: Ensure that a slight excess of the amine hydrochloride and formaldehyde is used relative to the acetophenone. A molar ratio of approximately 1:1.3:1.1 (acetophenone:dimethylamine hydrochloride:paraformaldehyde) has been shown to be effective.[4][5]

  • Possible Cause: Inadequate reaction time or temperature.

    • Troubleshooting: The reaction typically requires refluxing for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]

  • Possible Cause: pH of the reaction medium is not optimal.

    • Troubleshooting: The reaction is sensitive to pH. The use of the amine hydrochloride salt helps maintain an acidic environment which is favorable for the reaction. The addition of a small amount of concentrated HCl can also be beneficial.[4][6]

Issue 2: Formation of a significant amount of bis-Mannich base.

  • Possible Cause: High ratio of formaldehyde and amine to acetophenone.

    • Troubleshooting: Carefully control the stoichiometry. An excess of formaldehyde and amine can lead to the formation of the bis-Mannich product where two aminomethyl groups are added to the acetophenone. A recent study on the synthesis of bis-Mannich bases reports high yields (80-90%) when using specific reagents, highlighting the importance of stoichiometry control to avoid this side product.[7]

  • Possible Cause: Prolonged reaction time.

    • Troubleshooting: Monitor the reaction by TLC and stop it once the desired mono-Mannich base is the predominant product.

Issue 3: Incomplete or low yield of this compound during Hofmann elimination.

  • Possible Cause: Inefficient quaternization of the Mannich base.

    • Troubleshooting: The Mannich base (a tertiary amine) must be converted to a quaternary ammonium salt before elimination. This is typically achieved by reaction with a methylating agent like methyl iodide. Ensure the quaternization step is complete before proceeding with the elimination.

  • Possible Cause: Inappropriate base or reaction temperature for elimination.

    • Troubleshooting: A strong, non-nucleophilic base is required for the E2 elimination. The choice of base and solvent can influence the outcome. The elimination is typically carried out by heating the quaternary ammonium salt.

Friedel-Crafts Acylation Route

Issue 1: Low yield of this compound and formation of a dark tar-like substance.

  • Possible Cause: Polymerization of acryloyl chloride or the this compound product.

    • Troubleshooting: This is a common issue due to the reactive nature of the α,β-unsaturated system under strong Lewis acid conditions.

      • Maintain a low reaction temperature (0-5 °C) during the addition of reagents.

      • Add the acryloyl chloride slowly to the mixture of benzene and Lewis acid to avoid localized high concentrations.

      • Consider using a milder Lewis acid.

Issue 2: Formation of di- and poly-acylated products.

  • Possible Cause: The initial this compound product is activating the aromatic ring towards further acylation.

    • Troubleshooting: While the acyl group is generally deactivating, under forcing conditions, polysubstitution can occur.

      • Use a stoichiometric amount of the limiting reagent (benzene or acryloyl chloride).

      • Control the reaction time and temperature to favor mono-substitution.

Issue 3: Formation of 1-indanone derivatives and dihydrochalcones.

  • Possible Cause: Tandem Friedel-Crafts acylation and alkylation.

    • Troubleshooting: A study has shown that the reaction of acryloyl chloride with benzene can lead to the formation of dihydrochalcones and 1-indanone derivatives. The product distribution is highly dependent on the reaction conditions, particularly the mode of addition of the reagents. To favor the formation of the simple acylation product, it is crucial to control the concentration of acryloyl chloride. Dropwise addition of a dilute solution of acryloyl chloride into the benzene and catalyst mixture is recommended to minimize these side reactions.[2]

Quantitative Data

Synthesis RouteStepProductReagentsConditionsYield (%)Major Side Products
Mannich Reaction 1. Mannich Condensationβ-Dimethylaminopropiophenone hydrochlorideAcetophenone, Dimethylamine HCl, ParaformaldehydeReflux in Ethanol with HCl (cat.)68-72%[4][5]Bis-Mannich base
2. Hofmann EliminationThis compoundβ-Dimethylaminopropiophenone hydrochlorideHeatNot specifiedUnreacted Mannich base
Friedel-Crafts Acylation 1. AcylationThis compoundBenzene, Acryloyl Chloride, AlCl₃0-60 °CNot specifiedPolyacylated products, Polymer, 1-Indanone derivatives, Dihydrochalcones[2]

Experimental Protocols

Protocol 1: Synthesis of β-Dimethylaminopropiophenone Hydrochloride (Mannich Base)[4][5]
  • Apparatus: Set up a 500-mL round-bottomed flask with a reflux condenser.

  • Reagents:

    • Acetophenone: 60 g (0.5 mole)

    • Dimethylamine hydrochloride: 52.7 g (0.65 mole)

    • Paraformaldehyde: 19.8 g (0.22 mole of CH₂O)

    • 95% Ethanol: 80 mL

    • Concentrated Hydrochloric Acid: 1 mL

  • Procedure: a. To the flask, add acetophenone, dimethylamine hydrochloride, and paraformaldehyde. b. Add the 95% ethanol and the concentrated hydrochloric acid. c. Heat the mixture to reflux on a steam bath for 2 hours. The mixture should become a yellowish, homogeneous solution. d. If the solution is not clear, filter it while hot. e. Transfer the warm solution to a 1-L Erlenmeyer flask and dilute it with 400 mL of acetone. f. Allow the solution to cool slowly to room temperature and then chill overnight in a refrigerator. g. Collect the resulting crystals by filtration and wash them with 25 mL of acetone. h. Dry the product at 40-50 °C. The expected yield is 72-77 g (68-72%).

Protocol 2: General Procedure for Friedel-Crafts Acylation of Benzene

Note: This is a general procedure that can be adapted for the synthesis of this compound. Due to the reactivity of acryloyl chloride, careful control of the reaction conditions is crucial.

  • Apparatus: Set up a three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a mechanical stirrer. The apparatus must be dry.

  • Reagents:

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous Benzene (serves as both reactant and solvent)

    • Acryloyl Chloride

  • Procedure: a. In the flask, suspend anhydrous AlCl₃ in an excess of anhydrous benzene. b. Cool the mixture in an ice bath to 0-5 °C. c. Slowly add acryloyl chloride dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C. d. After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC). e. Quench the reaction by carefully pouring the mixture onto crushed ice containing a small amount of concentrated HCl. f. Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. h. Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Signaling Pathways & Experimental Workflows

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_reaction Mannich Condensation cluster_intermediate Intermediate cluster_elimination Hofmann Elimination cluster_product Product Acetophenone Acetophenone Mannich_Reaction Reflux in Ethanol with HCl catalyst Acetophenone->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Amine_HCl Dimethylamine HCl Amine_HCl->Mannich_Reaction Mannich_Base β-Dimethylaminopropiophenone Hydrochloride Mannich_Reaction->Mannich_Base Elimination Heat Mannich_Base->Elimination This compound This compound Elimination->this compound

Caption: Workflow for the synthesis of this compound via the Mannich reaction and Hofmann elimination.

Friedel_Crafts_Workflow cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_workup Workup cluster_product Product Benzene Benzene FC_Reaction Reaction in anhydrous solvent (0-60 °C) Benzene->FC_Reaction Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->FC_Reaction Lewis_Acid AlCl₃ (catalyst) Lewis_Acid->FC_Reaction Quench Quench with ice/HCl FC_Reaction->Quench Extract Extraction & Washing Quench->Extract Purify Purification Extract->Purify This compound This compound Purify->this compound

Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.

Side_Reaction_Relationships cluster_mannich Mannich Route cluster_fc Friedel-Crafts Route Acetophenone_M Acetophenone Mannich_Base_Node Mannich Base Acetophenone_M->Mannich_Base_Node + CH₂O + R₂NH·HCl Bis_Mannich Bis-Mannich Base Acetophenone_M->Bis_Mannich Excess CH₂O & R₂NH·HCl Acrylophenone_M This compound Mannich_Base_Node->Acrylophenone_M Elimination Benzene_FC Benzene Acrylophenone_FC This compound Benzene_FC->Acrylophenone_FC + Acryloyl Chloride + AlCl₃ Polyacylation Polyacylated Products Acrylophenone_FC->Polyacylation Further Acylation Polymer Polymer Acrylophenone_FC->Polymer Polymerization

Caption: Logical relationships of side reactions in the two main synthetic routes to this compound.

References

Technical Support Center: Acrylophenone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude acrylophenone, designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in my crude this compound sample?

A1: The impurities in crude this compound largely depend on its synthetic route.

  • Mannich Reaction Route: If synthesized from acetophenone, formaldehyde, and an amine hydrochloride, common impurities include unreacted acetophenone, the β-amino ketone intermediate (Mannich base), and self-condensation byproducts.[1][2]

  • Claisen-Schmidt Condensation Route: This method may result in unreacted starting materials (aromatic aldehydes and ketones) and aldol addition products.[1]

  • Industrial Sidestreams: this compound sourced as a byproduct from other processes, such as phenol production, may be contaminated with phenol, 2-phenyl propionaldehyde (2-PPA), α-methyl styrene, and various high-boiling phenolic compounds ("heavies").[3]

Q2: How do I choose the most suitable purification technique for my this compound sample?

A2: The optimal purification method depends on the nature of the impurities, the physical state of your crude product (solid vs. oil), and the required scale and purity. The decision tree below can guide your choice. For a direct comparison of methods, refer to Table 1.

G start Start: Crude this compound Sample q1 Is the crude product a solid? start->q1 recrystallize Primary Method: Recrystallization q1->recrystallize Yes q2 Are impurities thermally stable and have different boiling points? q1->q2 No (Oily) chromatography Use Column Chromatography recrystallize->chromatography Further purification needed? distill Primary Method: Vacuum Distillation q2->distill Yes q3 Are impurities non-polar or of different polarity? q2->q3 No q3->distill No (Similar Polarity) q3->chromatography Yes

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Recrystallization Issues

Q3: My crude this compound won't crystallize upon cooling. What went wrong?

A3: This is a common issue that can be resolved by troubleshooting the following:

  • Too Much Solvent: You may have used an excessive amount of solvent, preventing the solution from becoming supersaturated upon cooling. Try boiling off some solvent to increase the concentration and attempt cooling again.[4]

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving this compound, even at low temperatures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5][6] Refer to Table 2 for solvent suggestions.

  • No Nucleation Sites: Crystal formation requires a nucleation point. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a "seed" crystal of pure this compound to induce crystallization.[5]

  • Oiling Out: If your compound separates as an oil instead of a solid, it means the solution's saturation point is below the melting point of your compound. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

Column Chromatography Issues

Q4: My compounds are not separating well on the silica column (overlapping spots on TLC). What can I do?

A4: Poor separation can be improved with several strategies:

  • Optimize the Mobile Phase: Your solvent system (mobile phase) may be too polar, causing all compounds to move up the column too quickly. Reduce the polarity by decreasing the proportion of the more polar solvent (e.g., from 20% ethyl acetate in hexane to 10%).

  • Improve Column Packing: Air bubbles or cracks in the stationary phase create channels that lead to poor separation. Ensure the column is packed uniformly.[7][8] Tapping the column gently as you pack can help settle the silica gel.[7]

  • Sample Loading: The initial band of your sample should be as narrow as possible. Dissolve your crude product in a minimal amount of the mobile phase (or a less polar solvent) before loading it onto the column.[7]

  • Use Flash Chromatography: Applying pressure (flash chromatography) can improve separation by forcing the solvent through the column at a higher and more consistent rate.[9]

Distillation Issues

Q5: I suspect my this compound is polymerizing at high temperatures during distillation. How can I avoid this?

A5: this compound can polymerize, especially at elevated temperatures.[2] To mitigate this:

  • Use Vacuum Distillation: Distilling under reduced pressure significantly lowers the boiling point, reducing the risk of thermal decomposition and polymerization.[1] this compound's boiling point is ~115°C at 18 Torr, much lower than its atmospheric boiling point of 202.6°C.[1][2]

  • Add a Polymerization Inhibitor: Consider adding a small amount of a radical inhibitor, such as hydroquinone, to the distillation flask.

  • Maintain a Consistent Temperature: Avoid overheating the distillation pot. Use a heating mantle with a controller and ensure good insulation to maintain a steady temperature just sufficient for boiling.

Data Presentation: Comparison of Techniques

Table 1: Overview of this compound Purification Techniques

ParameterRecrystallizationColumn ChromatographyVacuum Distillation
Principle Difference in solubilityDifferential adsorption/partitioningDifference in boiling points
Best For Crystalline solids with thermally stable impuritiesComplex mixtures; separating compounds of different polaritiesThermally stable liquids with different boiling points
Typical Purity >98%>99%98-99.5%[3]
Scale Milligrams to KilogramsMilligrams to GramsGrams to Kilograms
Pros Simple, cost-effective, highly scalableHigh resolution, applicable to many mixturesGood for large quantities, removes non-volatile impurities
Cons Product loss in mother liquor, not for oilsLabor-intensive, requires significant solventRequires vacuum setup, risk of thermal decomposition/polymerization

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The ideal solvent and volumes should be determined on a small scale first. An ethanol/water mixture is a good starting point.[1]

Workflow Diagram: Recrystallization

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation a 1. Place crude solid in flask b 2. Add minimum hot solvent to dissolve a->b c 3. Cool slowly to room temp. b->c d 4. Cool further in an ice bath c->d e 5. Collect crystals via vacuum filtration d->e f 6. Wash with small amount of cold solvent e->f g 7. Air dry crystals f->g

Caption: Standard workflow for recrystallization.

Methodology:

  • Solvent Selection: In a test tube, add ~20 mg of crude this compound. Add a few drops of your chosen solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is unsuitable. Heat the mixture. If it dissolves when hot but not when cold, it is a good candidate solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Heat your chosen solvent in a separate beaker. Add the hot solvent to the flask in small portions with swirling until the solid just dissolves.[4][10]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals.[4][5]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[11]

  • Filtration: Collect the purified crystals using a Büchner funnel under vacuum filtration.[11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Confirm dryness by checking for constant weight.[5]

Table 2: Potential Recrystallization Solvents for this compound

Solvent SystemTemperature ProfileNotes
Ethanol/Water High solubility in hot ethanol; low solubility in cold aqueous ethanolA common and effective choice.[1] Dissolve in hot ethanol, then add water dropwise until cloudy, then re-heat to clarify before cooling.
Isopropanol Good solubility when hot, moderate when coldA single-solvent system that can be effective.
Hexane/Ethyl Acetate Low polarity systemUseful if impurities are highly polar. Dissolve in minimal ethyl acetate and add hexane as the anti-solvent.
Protocol 2: Flash Column Chromatography

This technique is ideal for purifying oily samples or for achieving very high purity.[9]

Workflow Diagram: Column Chromatography

G a 1. Determine solvent system via TLC b 2. Pack column with silica gel slurry a->b c 3. Load sample concentrated in minimal solvent b->c d 4. Elute with solvent, applying pressure c->d e 5. Collect fractions d->e f 6. Analyze fractions by TLC e->f g 7. Combine pure fractions & evaporate solvent f->g

Caption: Workflow for purification by column chromatography.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system gives the product a retention factor (Rf) of ~0.3.

  • Column Packing: Plug a glass column with cotton or glass wool. Add a layer of sand.[9] Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) and pour it into the column. Allow it to settle into a uniform bed, ensuring no air bubbles are trapped.[8] Add another layer of sand on top.

  • Sample Loading: Dissolve your crude this compound in the minimum possible volume of solvent. Using a pipette, carefully add the sample to the top of the silica gel.[7]

  • Elution: Fill the column with your mobile phase. Apply gentle air pressure to the top of the column to achieve a solvent flow rate of about 2 inches per minute.[9]

  • Fraction Collection: Collect the eluent in a series of numbered test tubes.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your purified product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Table 3: Typical Conditions for Column Chromatography of this compound

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)[8]
Mobile Phase (Example) 5-20% Ethyl Acetate in Hexane (gradient or isocratic)
Elution Mode Isocratic or Gradient
Visualization UV lamp (254 nm)
Protocol 3: Vacuum Distillation

This method is suitable for large-scale purification of liquid this compound, especially for removing non-volatile or very high-boiling impurities.[3]

Methodology:

  • Setup: Assemble a vacuum distillation apparatus with a heating mantle, a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound to the distillation flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Close the system and slowly apply vacuum using a vacuum pump.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask gently.

  • Distillation: Collect the fraction that distills over at the expected boiling point for the given pressure. Discard any initial low-boiling fractions (forerun) and stop before high-boiling impurities begin to distill.

  • Shutdown: After collecting the product, remove the heating mantle and allow the system to cool completely before slowly releasing the vacuum.

Table 4: Vacuum Distillation Parameters for this compound and Related Compounds

Pressure (Torr / mm Hg)Expected Boiling Point (°C)Reference
760 202.6[1]
18 115[2]
10 - 100 60 - 120 (for related acetophenone)[3]

References

Troubleshooting low conversion rates in Acrylophenone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in acrylophenone reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

This compound is primarily synthesized through two main routes: the Mannich reaction and Friedel-Crafts acylation. The Mannich reaction is a three-component condensation involving an active hydrogen compound (like acetophenone), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[1] The resulting Mannich base can then be eliminated to yield this compound. Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[2]

Q2: My this compound synthesis via the Mannich reaction has a very low yield. What are the general causes?

Low yields in the Mannich reaction for this compound synthesis can stem from several factors:

  • Improper Reaction Conditions: Temperature, reaction time, and pH can significantly impact the reaction's efficiency.[3][4]

  • Reagent Quality: The purity of starting materials, especially the acetophenone, formaldehyde source, and amine, is crucial. The presence of water or other impurities can interfere with the reaction.

  • Catalyst Issues: In catalyzed versions of the reaction, the choice and amount of catalyst are critical. Catalyst deactivation can also lead to lower yields.[4]

  • Side Reactions: The formation of byproducts, such as aldol condensation products, can reduce the yield of the desired this compound.[4]

Q3: I am observing a mixture of products in my Friedel-Crafts acylation reaction. How can I improve the selectivity for this compound?

Friedel-Crafts acylation can sometimes lead to a mixture of products due to the nature of the electrophilic aromatic substitution. To improve selectivity for this compound:

  • Choice of Acylating Agent: Using acryloyl chloride is a direct approach.

  • Catalyst Selection: The Lewis acid catalyst used can influence the regioselectivity of the reaction. Experimenting with different catalysts may improve the desired product yield.[5]

  • Reaction Temperature: Temperature control is crucial as higher temperatures can sometimes lead to less selective reactions and the formation of side products.[6]

Q4: How can I effectively purify crude this compound?

Common purification techniques for this compound include:

  • Recrystallization: This is a widely used method for purifying solid organic compounds.[7][8][9] The choice of solvent is critical for effective purification. A good solvent will dissolve the this compound well at high temperatures but poorly at room temperature.

  • Column Chromatography: This technique is effective for separating this compound from impurities with different polarities.[10][11][12] A suitable stationary phase (like silica gel) and mobile phase (eluent) are chosen to achieve good separation.

Troubleshooting Guides

Low Conversion Rate in Mannich Reaction for this compound
Symptom Possible Cause Suggested Solution
Low or no product formation Incorrect Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition.[3]Optimize the reaction temperature. Monitor the reaction at different temperatures to find the optimal condition.
Improper pH: The Mannich reaction is sensitive to pH.[13]Adjust the pH of the reaction mixture. The reaction is often carried out under acidic conditions.
Inactive Reagents: Degradation or impurity of acetophenone, formaldehyde source (e.g., paraformaldehyde), or the amine.Use freshly distilled or purified reagents. Ensure reagents are stored under appropriate conditions to prevent degradation.
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and extend the reaction time if necessary.
Formation of multiple side products Side Reactions: Aldol condensation of acetophenone or polymerization of the product can occur.[4]Adjust the reaction conditions (e.g., temperature, stoichiometry of reactants) to minimize side reactions.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired byproducts.Carefully control the stoichiometry of acetophenone, formaldehyde, and the amine.
Difficulty in isolating the product Product Solubility: The product may be soluble in the workup solvent, leading to losses during extraction.Choose an appropriate extraction solvent in which the product has low solubility.
Emulsion Formation during Workup: This can make phase separation difficult.Add a saturated brine solution to help break the emulsion.
Low Yield in Friedel-Crafts Acylation for this compound Synthesis
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be deactivated by moisture.[5]Use a fresh, anhydrous Lewis acid catalyst. Ensure all glassware and solvents are thoroughly dried before use.
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.[14]Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.
Deactivated Aromatic Ring: If using a substituted benzene, electron-withdrawing groups can deactivate the ring towards acylation.[6]This method may not be suitable for strongly deactivated aromatic rings. Consider an alternative synthetic route.
Formation of poly-acylated products Highly Activated Aromatic Ring: If the starting aromatic ring is highly activated, multiple acylations can occur.The acylation product is generally deactivated, preventing further reaction. However, careful control of stoichiometry is still important.
Dark-colored reaction mixture Charring or Decomposition: This can occur at high reaction temperatures.[6]Maintain the recommended reaction temperature and avoid overheating.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Mannich Bases from Acetophenone

Catalyst (mol%)Reaction Time (h)Yield (%)Reference
[HDEA][ClAc] (10)24Moderate[4]
[HDEA][ClAc] (15)24Moderate[4]
[HDEA][ClAc] (20)2475-90[4]
[HDEA][ClAc] (25)24No significant increase[4]
[HDEA][Ac] (20)24Lower than [HDEA][ClAc][4]
None24Schiff base only[4]

Table 2: Influence of Reaction Conditions on Friedel-Crafts Acylation Yield

CatalystAcylating AgentSolventTemperature (°C)Yield (%)Reference
AlCl₃Acetyl ChlorideBenzeneReflux~75General Procedure
AlCl₃Acetic AnhydrideToluene80~80General Procedure
MoO₄(AlCl₂)₂Acyl ChlorideSolvent-freeRoom Temp84[5]
Y-zeoliteBenzoyl ChlorideAnisole120Varies with catalyst modification[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Mannich Reaction

This protocol is a general procedure and may require optimization for specific substrates and scales.

Materials:

  • Acetophenone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine acetophenone, dimethylamine hydrochloride, and paraformaldehyde.

  • Add 95% ethanol and a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter if necessary.

  • The Mannich base intermediate can be isolated by precipitation with a suitable solvent like acetone.

  • The isolated Mannich base is then subjected to elimination (e.g., by heating) to yield this compound.

  • Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: General Procedure for Friedel-Crafts Acylation

This is a general protocol and requires careful handling of anhydrous reagents.

Materials:

  • Anhydrous Benzene (or substituted benzene)

  • Acryloyl chloride (or other acylating agent)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Dichloromethane (or other suitable solvent)

  • Ice

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

  • Suspend anhydrous aluminum chloride in a dry solvent (e.g., dichloromethane) in the flask and cool the mixture in an ice bath.

  • Add the acylating agent (e.g., acryloyl chloride) dropwise to the stirred suspension.

  • After the addition is complete, add the aromatic substrate (e.g., benzene) dropwise at a low temperature.

  • Allow the reaction mixture to stir at room temperature or gentle heat for a specified duration, monitoring by TLC.

  • Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[8][10]

Mandatory Visualization

Troubleshooting_Low_Conversion Start Low Conversion Rate in this compound Synthesis Reaction_Type Identify Reaction Type Start->Reaction_Type Mannich Mannich Reaction Reaction_Type->Mannich Mannich FC Friedel-Crafts Acylation Reaction_Type->FC Friedel-Crafts Mannich_Issues Potential Issues Mannich->Mannich_Issues Temp Incorrect Temperature Mannich_Issues->Temp Conditions pH Improper pH Mannich_Issues->pH Conditions Reagents Reagent Quality Mannich_Issues->Reagents Inputs Time Insufficient Time Mannich_Issues->Time Process Optimize_Temp Optimize Temperature Temp->Optimize_Temp Adjust_pH Adjust pH pH->Adjust_pH Purify_Reagents Use Pure Reagents Reagents->Purify_Reagents Increase_Time Increase Reaction Time Time->Increase_Time FC_Issues Potential Issues FC->FC_Issues Catalyst Catalyst Deactivation/ Insufficient Amount FC_Issues->Catalyst Catalyst Substrate Deactivated Substrate FC_Issues->Substrate Substrate Moisture Presence of Moisture FC_Issues->Moisture Contamination Use_Anhydrous Use Anhydrous Catalyst Catalyst->Use_Anhydrous Check_Substrate Check Substrate Reactivity Substrate->Check_Substrate Dry_Glassware Dry Glassware/Solvents Moisture->Dry_Glassware

Caption: Troubleshooting workflow for low conversion rates in this compound synthesis.

Mannich_Reaction_Workflow Start Start: Reagents Reaction Mannich Reaction (Acetophenone, Formaldehyde, Amine) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Isolation Isolation of Mannich Base Workup->Isolation Elimination Elimination Reaction Isolation->Elimination Purification Purification (Recrystallization/Chromatography) Elimination->Purification Product Final Product: this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound via the Mannich reaction.

References

Technical Support Center: Improving Selectivity in Acrylophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acrylophenone and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity of your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites in this compound, and how does this influence selectivity?

A1: this compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-1) and the β-carbon of the α,β-unsaturated system (C-3). The competition between attack at these two sites is a major challenge in controlling reaction selectivity.

  • 1,2-Addition: Nucleophilic attack at the carbonyl carbon. This pathway is generally favored by "hard" nucleophiles.

  • 1,4-Addition (Conjugate or Michael Addition): Nucleophilic attack at the β-carbon. This pathway is typically preferred by "soft" nucleophiles.[1][2]

The selectivity is governed by the Hard and Soft Acids and Bases (HSAB) principle, where the carbonyl carbon is a "hard" electrophilic center and the β-carbon is a "soft" electrophilic center.[2][3]

Troubleshooting Guide: Poor Selectivity in Nucleophilic Additions

Problem: My reaction is producing a mixture of 1,2- and 1,4-addition products. How can I favor the desired conjugate (1,4) addition?

This is a common issue stemming from the dual reactivity of the α,β-unsaturated ketone system. The choice of nucleophile and reaction conditions are critical for directing the selectivity.

Logical Flow for Troubleshooting Poor 1,4-Selectivity

G start Low 1,4-Selectivity (Mixture of 1,2- and 1,4-products) nucleophile Analyze Nucleophile Hardness start->nucleophile conditions Optimize Reaction Conditions start->conditions trapping Consider In-Situ Trapping start->trapping hard_nu Issue: Using 'Hard' Nucleophile (e.g., Grignard, Organolithium) nucleophile->hard_nu temp Issue: High Reaction Temperature conditions->temp solvent Issue: Inappropriate Solvent conditions->solvent retro Issue: Potential Retro-Michael Reaction trapping->retro soft_nu_sol Solution: Switch to 'Soft' Nucleophile (e.g., Organocuprate, Thiol, Amine) hard_nu->soft_nu_sol temp_sol Solution: Lower the temperature (e.g., -78 °C to 0 °C) temp->temp_sol solvent_sol Solution: Screen different solvents (e.g., THF, Et2O, Toluene) solvent->solvent_sol retro_sol Solution: Trap enolate intermediate (e.g., with TMSCl) retro->retro_sol

Caption: Troubleshooting workflow for poor 1,4-addition selectivity.

Solutions and Quantitative Data

1. Choice of Nucleophile: The "hardness" of the nucleophile is the most significant factor. "Soft," less basic nucleophiles overwhelmingly favor 1,4-addition.

Nucleophile TypeReagent ExamplePredominant ProductTypical Selectivity (1,4:1,2)
Hard Nucleophiles Grignard (e.g., MeMgBr)1,2-AdditionLow (often >1:10)
Organolithium (e.g., n-BuLi)1,2-AdditionLow (often >1:10)
Soft Nucleophiles Gilman (e.g., Me₂CuLi)1,4-AdditionHigh (>95:5)[1][4]
Thiolates (e.g., PhSNa)1,4-AdditionVery High (>99:1)
Amines (e.g., Piperidine)1,4-AdditionVery High (>99:1)
Enolates (e.g., from malonates)1,4-AdditionHigh (>95:5)

2. Use of Additives: For moderately hard nucleophiles like Grignard reagents, the addition of a copper(I) salt can promote 1,4-addition.[5]

3. Reaction Temperature: Lowering the reaction temperature generally favors the thermodynamically more stable 1,4-addition product. Many conjugate additions are performed at temperatures ranging from -78 °C to 0 °C.

4. In-situ Trapping: The intermediate enolate formed after conjugate addition can undergo a retro-Michael reaction, reducing the yield. Trapping the enolate in situ with an electrophile, such as chlorotrimethylsilane (TMSCl), can prevent this reversal.[6]

Experimental Protocol: Selective 1,4-Addition with a Gilman Reagent

This protocol describes the conjugate addition of a methyl group to this compound using lithium dimethylcuprate.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend CuI (1.05 eq) in anhydrous THF at -78 °C (dry ice/acetone bath).

  • Slowly add a solution of MeLi (2.1 eq) in diethyl ether to the stirred suspension. The mixture will likely change color.

  • Allow the Gilman reagent to form by stirring at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cuprate solution at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with Et₂O (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide: Non-selective Reductions

Problem: I am trying to reduce only one functional group (either the C=C double bond or the C=O carbonyl) in this compound, but I am getting a mixture of products.

Achieving chemoselectivity in the reduction of α,β-unsaturated ketones requires careful selection of the reducing agent and reaction conditions.

Reaction Pathway for this compound Reduction

G start This compound reagent_1_2 Luche Reduction (NaBH4, CeCl3, MeOH) start->reagent_1_2 Selective C=O Reduction reagent_1_4 Catalytic Hydrogenation (e.g., H2, Pd/C, specific conditions) start->reagent_1_4 Selective C=C Reduction reagent_full Strong Hydride Reagent (e.g., LiAlH4) start->reagent_full Full Reduction product_1_2 Allylic Alcohol (1,2-Reduction Product) product_1_4 Saturated Ketone (1,4-Reduction Product) product_full Saturated Alcohol (Fully Reduced Product) reagent_1_2->product_1_2 reagent_1_4->product_1_4 reagent_full->product_full

Caption: Selective and non-selective reduction pathways for this compound.

Solutions and Reagent Selection

1. For Selective Carbonyl (C=O) Reduction (1,2-Reduction):

  • Luche Reduction: This is the most effective method for the selective 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[3][7][8] It employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, in an alcohol solvent like methanol.[9] The cerium salt activates the carbonyl group, and the in-situ generated alkoxyborohydrides are "harder" nucleophiles, favoring direct attack at the carbonyl.[9]

2. For Selective Alkene (C=C) Reduction (1,4-Reduction):

  • Catalytic Hydrogenation: This can be achieved with catalysts like Palladium on carbon (Pd/C) under specific conditions. However, over-reduction to the saturated alcohol is a common side reaction. Careful control of hydrogen pressure, temperature, and reaction time is crucial.

  • Hydrazine-mediated reduction: This method can offer high selectivity for the C=C double bond in the presence of other reducible functional groups.[10]

3. For Complete Reduction to the Saturated Alcohol:

  • Strong reducing agents like Lithium aluminum hydride (LiAlH₄) will typically reduce both the carbonyl and the alkene moieties.

Comparative Data for Reducing Agents
Reducing SystemTarget SelectivityTypical ProductNotes
NaBH₄, CeCl₃·7H₂O in MeOH 1,2-Reduction (C=O)Allylic AlcoholExcellent selectivity, mild conditions.[7]
H₂, Pd/C 1,4-Reduction (C=C)Saturated KetoneRisk of over-reduction to saturated alcohol.
LiAlH₄ Non-selectiveSaturated AlcoholReduces both C=O and C=C.
Hydrazine (N₂H₄) 1,4-Reduction (C=C)Saturated KetoneHigh chemoselectivity.[10]
Experimental Protocol: Luche Reduction of this compound

This protocol describes the selective reduction of the carbonyl group in this compound.

Materials:

  • This compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound (1.0 eq) and CeCl₃·7H₂O (1.0 eq) in methanol in a round-bottom flask at room temperature.

  • Stir the solution until the cerium salt is fully dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Vigorous gas evolution may occur.

  • Monitor the reaction by TLC. The reaction is typically complete within 5-10 minutes.[9]

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting allylic alcohol by column chromatography if necessary.

Troubleshooting Guide: Poor Selectivity in Epoxidation

Problem: My epoxidation of this compound is giving low yield and/or poor diastereoselectivity.

The electron-withdrawing nature of the carbonyl group deactivates the double bond of this compound towards electrophilic attack, which can lead to sluggish reactions. Diastereoselectivity becomes a key issue when the β-carbon is substituted.

Factors Influencing Epoxidation Selectivity

G start Poor Epoxidation Selectivity reagent Choice of Oxidizing Agent start->reagent conditions Reaction Conditions start->conditions substrate Substrate Structure start->substrate mcpba m-CPBA reagent->mcpba h2o2 H2O2 / Catalyst reagent->h2o2 oxone Oxone reagent->oxone temp Temperature Control conditions->temp solvent Solvent Choice conditions->solvent ph pH Control conditions->ph directing_groups Steric/Electronic Directing Groups substrate->directing_groups

Caption: Key factors to consider for optimizing epoxidation selectivity.

Solutions and Reagent Selection
  • Choice of Reagent:

    • m-Chloroperoxybenzoic acid (m-CPBA): A common and effective reagent for epoxidation. For acid-sensitive products, buffering the reaction with a mild base like sodium bicarbonate is recommended to prevent epoxide ring-opening.[11]

    • Hydrogen Peroxide (H₂O₂): Often used with a metal catalyst (e.g., Manganese, Titanium, Vanadium). The catalyst can influence both the rate and selectivity.[12]

    • Oxone: A versatile and environmentally friendly oxidant.[13]

  • Controlling Diastereoselectivity:

    • For substrates with existing stereocenters, the diastereoselectivity of the epoxidation can be influenced by directing groups. For example, a nearby hydroxyl group can direct the epoxidizing agent to one face of the double bond through hydrogen bonding, leading to high diastereoselectivity.[14]

    • The steric bulk of substituents on the alkene and the approach of the oxidizing agent will also play a crucial role. Epoxidation generally occurs from the less hindered face of the double bond.

Experimental Protocol: Diastereoselective Epoxidation with m-CPBA

This protocol describes a general procedure for the epoxidation of an this compound derivative.

Materials:

  • This compound derivative

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in DCM in a round-bottom flask.

  • Add solid sodium bicarbonate (2.0-3.0 eq) to buffer the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Add m-CPBA (1.2-1.5 eq) portion-wise to the stirred suspension over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide.

  • Separate the layers and wash the organic layer with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by flash column chromatography.

References

Acrylophenone Reaction Monitoring: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring acrylophenone reactions using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Thin-Layer Chromatography (TLC) Reaction Monitoring

Thin-Layer Chromatography is a rapid and effective technique for qualitatively monitoring the progress of a chemical reaction.[1][2] It allows for the visual assessment of the consumption of starting materials and the formation of products.

Frequently Asked Questions (FAQs)

Q1: Why should I use TLC to monitor my this compound reaction? A1: TLC is a fast, inexpensive, and simple method to quickly determine the status of a reaction.[1] It helps you see if your starting material (e.g., acetophenone) is being consumed and if your desired product (this compound) is forming. This prevents wasting time on incomplete reactions or performing complex workups on failed reactions.

Q2: How do I select the right solvent system (mobile phase) for my TLC analysis? A2: The goal is to find a solvent system where the starting material and product have different Retention Factor (Rf) values, ideally between 0.15 and 0.85.[3] A good starting point for compounds of intermediate polarity like this compound is a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).[3][4] You can start with a 1:1 mixture of ethyl acetate/hexane and adjust the ratio to achieve better separation.[3] To increase the Rf, increase the proportion of the more polar solvent.[3]

Q3: How do I prepare and spot my TLC plate for reaction monitoring? A3:

  • Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.[5][6]

  • Mark three evenly spaced points on this line for your lanes.

  • Lane 1 (Reference): Spot a diluted sample of your starting material.

  • Lane 2 (Co-spot): Spot the starting material first, then, on the same spot, apply a sample from your reaction mixture.[7][8]

  • Lane 3 (Reaction Mixture): Spot a sample taken directly from your reaction.[8] Ensure the spots are small and concentrated by applying them carefully and allowing the solvent to evaporate between applications.[1][9]

Q4: What is a "co-spot" and why is it crucial? A4: The co-spot is a lane where both the starting material and the reaction mixture are spotted on top of each other.[7][8] It is essential for confirming the identity of the starting material spot in the reaction mixture, especially when the Rf values of the reactant and product are very similar.[7][10] If the starting material is still present, the spot in the co-spot lane will be a single, albeit potentially elongated, spot at the same height as the reference.

Q5: How do I interpret the results on my developed TLC plate? A5: After developing the plate and visualizing the spots (e.g., under a UV lamp), you can assess the reaction's progress:

  • Reaction Not Started: The reaction lane will show only the spot corresponding to the starting material.

  • Reaction in Progress: The reaction lane will show a spot for the starting material and a new spot for the product.[5] The starting material spot will be less intense than the reference.

  • Reaction Complete: The reaction lane will show that the spot for the starting material has disappeared, and only the product spot is visible.[8]

Q6: My compounds are not visible under a UV lamp. What should I do? A6: If your compounds are not UV-active, you will need to use a chemical stain.[9] After the plate is developed and dried, dip it into a staining solution (e.g., potassium permanganate, ceric ammonium molybdate, or p-anisaldehyde) and then gently heat it. Different compounds will appear as colored spots.[10][11]

Troubleshooting Guide for TLC
Problem Possible Cause(s) Solution(s)
Spots are streaking or elongated. 1. Sample is too concentrated (overloaded).[9][11][12] 2. The compound is acidic or basic and is interacting strongly with the silica gel.[9] 3. The sample was not spotted carefully, creating a large initial spot.1. Dilute the sample before spotting it on the TLC plate.[9][11] 2. Add a small amount (0.1-2.0%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[9] 3. Ensure spots are small and concentrated. Allow solvent to dry between applications if spotting multiple times.[1]
Spots remain on the baseline (Rf ≈ 0). The mobile phase is not polar enough to move the compounds up the plate.[9]Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.[9]
Spots are at the solvent front (Rf ≈ 1). The mobile phase is too polar, causing the compounds to travel with the solvent front.[9]Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of hexane.[9]
Reactant and product spots have very similar Rf values. The chosen solvent system does not provide adequate separation.[10]Try a different solvent system with different polarity characteristics. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system.[3][9] The use of a co-spot is critical here to see if you have one elongated spot or two distinct, overlapping spots.[10]
No spots are visible. 1. The sample is too dilute.[9][12] 2. The compound is not UV-active and requires a chemical stain.[9] 3. The compound is volatile and may have evaporated from the plate.[9] 4. The spotting line was below the solvent level in the chamber, washing the sample away.[12]1. Concentrate the sample or spot multiple times in the same location, drying between applications.[9][12] 2. Use an appropriate chemical stain for visualization.[9] 3. This can be difficult to resolve with TLC; GC-MS may be a better option. 4. Ensure the starting line is always above the solvent level in the developing chamber.[5]
The solvent front runs unevenly. 1. The TLC plate was tilted in the developing chamber. 2. The bottom edge of the plate is not level. 3. The chamber was disturbed during development.[11]Ensure the plate is placed vertically and centered in the chamber on a flat surface. Do not move or jostle the chamber while the TLC is running.[11]
Experimental Protocol: TLC Monitoring
  • Prepare the Developing Chamber: Pour the chosen solvent system (e.g., 3:1 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover it.[5][13]

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of the starting material (e.g., acetophenone) in a suitable solvent (e.g., ethyl acetate).

    • Reaction Mixture (RM): Withdraw a small aliquot (a few drops) from the reaction vessel using a capillary spotter.[8] If the reaction solvent has a high boiling point (like DMF or DMSO), dilute the aliquot in a more volatile solvent.[10]

  • Spotting the TLC Plate:

    • Use a pencil to lightly draw an origin line ~1 cm from the bottom of the plate.[6]

    • In the first lane, spot the SM.

    • In the second (co-spot) lane, spot the SM, and then spot the RM directly on top of it.

    • In the third lane, spot the RM.[8] Keep spots small.[7]

  • Developing the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[5] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[7]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[1] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain.

  • Analysis: Compare the spots in the reaction mixture lane to the starting material reference and co-spot lanes to determine the extent of the reaction.

Data Presentation: Example Rf Values
CompoundSolvent System (Hexane:Ethyl Acetate)Typical Rf Value
Acetophenone (Starting Material)4:10.45
This compound (Product)4:10.30
Acetophenone (Starting Material)2:10.65
This compound (Product)2:10.50

Visualization: TLC Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber 1. Prepare Saturated Developing Chamber prep_samples 2. Prepare Samples (SM and RM) prep_chamber->prep_samples prep_plate 3. Spot TLC Plate (SM, Co-spot, RM) prep_samples->prep_plate develop 4. Develop Plate in Chamber prep_plate->develop dry 5. Dry Plate & Mark Solvent Front develop->dry visualize 6. Visualize Spots (UV or Stain) dry->visualize analyze 7. Analyze Spots to Determine Reaction Progress visualize->analyze

Caption: Workflow for monitoring a reaction using TLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Reaction Monitoring

GC-MS is a powerful analytical technique that separates components of a mixture and provides structural information based on their mass-to-charge ratio, making it ideal for quantitative analysis and identification of products and byproducts.[14][15]

Frequently Asked Questions (FAQs)

Q1: When is GC-MS a better choice than TLC for reaction monitoring? A1: GC-MS is preferred when:

  • You need quantitative data (i.e., the percentage conversion of reactant to product).

  • The products or reactants are volatile.

  • The Rf values of compounds are too similar for TLC separation.

  • You need to identify unknown byproducts.

  • You need higher sensitivity to detect trace components.[14][16]

Q2: What kind of information does a GC-MS analysis provide? A2: A GC-MS analysis provides two key pieces of information:

  • Gas Chromatogram: A plot of detector response versus retention time. Each peak represents a different compound, and its area can be used for quantification.

  • Mass Spectrum: For each peak, a mass spectrum is generated, which is a plot of ion abundance versus mass-to-charge (m/z) ratio. This spectrum is a molecular "fingerprint" that helps identify the compound by its molecular weight and fragmentation pattern.[17]

Q3: How do I prepare a reaction sample for GC-MS analysis? A3:

  • Take a small aliquot from the reaction mixture.

  • "Quench" the reaction in the aliquot to stop it, often by adding it to a vial containing a suitable solvent and/or a quenching agent (e.g., dilute acid or base).[6]

  • Dilute the quenched sample to an appropriate concentration (typically in the low ppm range) with a volatile solvent compatible with your GC column (e.g., dichloromethane, ethyl acetate).

  • Filter the sample if it contains any solid particles.

  • Transfer the final solution to a GC vial for analysis.

Q4: What are the most important parameters of the GC method? A4: Key parameters include:

  • Injector Temperature: Must be high enough to vaporize the sample without causing thermal decomposition.

  • Column: The choice of stationary phase is critical for separation (a 5% diphenyl / 95% dimethyl polysiloxane column is common for general-purpose analysis).[18]

  • Oven Temperature Program: A temperature ramp is used to elute compounds with different boiling points at different times. A typical program starts at a low temperature, holds for a minute, and then ramps up.[18]

  • Carrier Gas Flow Rate: The flow rate of the inert gas (usually Helium) affects peak resolution and analysis time.[18]

Q5: How can I identify this compound from its mass spectrum? A5: You identify a compound by comparing its mass spectrum to a library database (like NIST) or by interpreting its fragmentation pattern. For acetophenone (a likely precursor or reference), the molecular ion peak is at m/z 120. A prominent base peak is at m/z 105, corresponding to the loss of a methyl group (-CH₃).[17] Another significant fragment is often seen at m/z 77, representing the phenyl group. This compound will have a different molecular ion and fragmentation pattern that can be similarly interpreted.

Troubleshooting Guide for GC-MS
Problem Possible Cause(s) Solution(s)
No peaks detected. 1. Sample concentration is too low. 2. Injection problem (e.g., blocked syringe).[19] 3. Leak in the system.[20] 4. Detector is not turned on or is faulty.1. Prepare a more concentrated sample. 2. Clean or replace the syringe; check autosampler operation.[19] 3. Perform a leak check, especially around the injector port and column fittings.[20] 4. Check detector settings and ensure it is functioning correctly.
Poor peak resolution/ Overlapping peaks. 1. Inappropriate oven temperature program (ramp is too fast).[19] 2. Incorrect carrier gas flow rate.[19] 3. Column is overloaded with sample. 4. Column is not suitable for the separation.[21]1. Decrease the temperature ramp rate or add an isothermal hold.[19] 2. Optimize the carrier gas flow rate. 3. Dilute the sample or inject a smaller volume. 4. Choose a column with a different stationary phase that offers better selectivity.[21]
Peak Tailing or Fronting. 1. Active sites in the injector liner or column are interacting with the analyte.[20] 2. Column is overloaded.[20][22] 3. Mismatch between sample solvent and stationary phase polarity.1. Use a deactivated liner and column; trim the front end of the column.[19] 2. Dilute the sample.[22] 3. Ensure the injection solvent is appropriate for the analysis.
Ghost Peaks / Carryover. Sample from a previous injection is retained in the system (injector or column).[19]1. Run a blank solvent injection to wash the system. 2. Increase the final oven temperature and hold time to "bake out" the column.[21] 3. Clean the injector port.[22]
Baseline Instability or Drift. 1. Column bleed at high temperatures. 2. Contamination in the carrier gas, injector, or column.[21] 3. A leak in the system.[20]1. Condition the column properly; ensure the final temperature does not exceed the column's maximum limit. 2. Replace gas filters; clean the injector and bake out the column.[19] 3. Perform a leak check.
Irreproducible Results (Retention Times or Peak Areas Vary). 1. Inconsistent injection volumes (manual injection). 2. Fluctuations in oven temperature or carrier gas flow rate.[19] 3. Sample degradation or evaporation in the vial.[20]1. Use an autosampler for precise injections.[19] 2. Check the GC system for stable temperature and pressure control. 3. Use fresh samples and ensure vial caps are sealed properly.[20]
Experimental Protocol: GC-MS Monitoring
  • Instrument Setup:

    • Set the injector temperature (e.g., 250 °C).

    • Program the oven temperature. Example: Hold at 50 °C for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Set the carrier gas (Helium) to a constant flow rate (e.g., 1 mL/min).

    • Set the MS transfer line temperature (e.g., 280 °C) and ion source temperature (e.g., 230 °C).[23] Set the mass spectrometer to scan a relevant mass range (e.g., m/z 45-400).[18]

  • Sample Preparation:

    • Prepare a calibration standard of your starting material (e.g., acetophenone) and, if available, your product (this compound) at a known concentration (e.g., 10 ppm) in a suitable solvent.

    • At desired time points, withdraw an aliquot of the reaction mixture.

    • Quench and dilute the aliquot to fall within the calibrated concentration range.

    • Transfer the prepared sample to a 2 mL GC vial.

  • Analysis:

    • First, inject the calibration standard(s) to determine their retention times and mass spectra.

    • Inject the prepared reaction sample.

  • Data Processing:

    • Integrate the peaks in the chromatogram of the reaction sample.

    • Identify the peaks for the starting material and product by matching their retention times and mass spectra with the standards.

    • Calculate the percent conversion by comparing the peak area of the starting material to its initial area or by using a calibration curve.

Data Presentation: Example GC-MS Parameters for this compound
ParameterValue
Compound This compound
Molecular Weight 132.16 g/mol
Expected Retention Time Dependent on column and method, but distinct from starting material.
Molecular Ion (M+) m/z 132
Key Mass Fragments m/z 105 ([M-C₂H₃]⁺), m/z 77 ([C₆H₅]⁺)

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Quench & Dilute Sample A->B C 3. Transfer to GC Vial B->C D 4. Inject Sample into GC-MS C->D E 5. Separation in GC Column D->E F 6. Ionization & Fragmentation in MS E->F G 7. Detection F->G H 8. Obtain Chromatogram & Mass Spectra G->H I 9. Identify Peaks by Retention Time & MS Library H->I J 10. Quantify by Peak Area I->J

Caption: General workflow for GC-MS reaction monitoring.

Visualization: GC-MS Troubleshooting Logic

GCMS_Troubleshooting action_node action_node start_node start_node start Problem Detected q_peaks Are there any peaks visible? start->q_peaks q_shape Are peaks well-shaped (not tailing/fronting)? q_peaks->q_shape Yes a_no_peaks Check Injection System & Sample Concentration q_peaks->a_no_peaks No q_resolution Are peaks well-resolved? q_shape->q_resolution Yes a_bad_shape Check for Active Sites Dilute Sample q_shape->a_bad_shape No q_reproducible Are results reproducible? q_resolution->q_reproducible Yes a_bad_res Optimize Temp Program & Flow Rate q_resolution->a_bad_res No a_not_repro Check for Leaks Use Autosampler q_reproducible->a_not_repro No a_ok Analysis OK q_reproducible->a_ok Yes

Caption: Decision tree for troubleshooting common GC-MS issues.

References

Stabilizers for preventing premature polymerization of Acrylophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective stabilization of acrylophenone to prevent premature polymerization during experiments, storage, and handling.

Frequently Asked Questions (FAQs)

Q1: What is premature polymerization of this compound and why is it a concern?

A1: this compound, as an α,β-unsaturated ketone, is susceptible to spontaneous free-radical polymerization, especially when exposed to heat, light, or contaminants that can initiate radical formation.[1] This premature polymerization is a significant concern as it leads to the formation of poly(phenyl vinyl ketone), a solid polymer.[1] This process can result in the loss of valuable monomer, fouling of equipment, and potentially hazardous runaway reactions due to the exothermic nature of polymerization.

Q2: What are the common types of stabilizers used for this compound?

A2: The most common stabilizers for this compound and other vinyl monomers fall into two main categories: phenolic inhibitors and amine-based inhibitors.[2]

  • Phenolic inhibitors , such as hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT), are widely used. They function by scavenging free radicals, a process that often requires the presence of oxygen to be effective.[2][3]

  • Amine-based inhibitors , like phenothiazine (PTZ), are also highly effective, particularly at elevated temperatures and in low-oxygen environments.[2]

Q3: How do stabilizers prevent the polymerization of this compound?

A3: Stabilizers, also known as inhibitors, work by interrupting the chain reaction of free-radical polymerization.[2] Phenolic inhibitors, for instance, donate a hydrogen atom to the highly reactive growing polymer radical. This action terminates the polymer chain and creates a stable inhibitor radical that is not reactive enough to initiate a new polymer chain, thus stopping the polymerization process.[2]

Q4: What is the difference between an inhibitor and a retarder?

A4: While both are used to control polymerization, they function differently. An inhibitor provides a distinct induction period during which no significant polymerization occurs. The inhibitor is consumed during this period, and once depleted, polymerization proceeds at its normal rate. A retarder , on the other hand, slows down the rate of polymerization without providing a clear induction period.[4]

Q5: How should I store this compound to ensure its stability?

A5: To maximize shelf life and prevent premature polymerization, this compound should be stored in a cool, dark place, ideally at temperatures below -20°C.[5] It should be kept in a tightly sealed container to prevent exposure to light and atmospheric oxygen, which can participate in the initiation of polymerization. The presence of a suitable inhibitor at an appropriate concentration is also crucial for long-term stability.

Troubleshooting Guide

Problem 1: My this compound has solidified or become highly viscous upon storage.

  • Question: I opened a previously stored container of this compound, and it has turned into a solid mass. What happened?

  • Answer: This is a clear indication of runaway polymerization.[2] The monomer has reacted with itself to form a high-molecular-weight polymer. This can be triggered by improper storage conditions such as elevated temperatures, exposure to light, or depletion of the stabilizer over time.

Problem 2: During my reaction involving this compound, a significant amount of polymer has formed.

  • Question: My reaction yield is low, and I'm observing insoluble polymeric material in my reaction vessel. How can I prevent this?

  • Answer: This is likely due to premature polymerization during your experiment. Consider the following potential causes and solutions:

    • High Reaction Temperature: Optimize your reaction to run at the lowest possible temperature that still allows for a reasonable reaction rate. For exothermic reactions, ensure efficient cooling and controlled addition of reagents.[2]

    • Absence of an Inhibitor: If your this compound was purified to remove the inhibitor, you may need to add a suitable inhibitor back into your reaction mixture, especially if heating is involved. A concentration of 100-500 ppm of an inhibitor like hydroquinone (HQ) or MEHQ is often effective.[2]

    • Extended Reaction Time: Monitor the progress of your reaction (e.g., by TLC or GC) and stop it as soon as the starting material is consumed.[2]

    • Presence of Radical Initiators: Ensure that your solvents and reagents are purified and free of peroxides or other contaminants that could initiate polymerization.[2]

Problem 3: The polymerization inhibitor I'm using doesn't seem to be effective.

  • Question: I added a stabilizer to my this compound, but it still polymerized. Why might this be happening?

  • Answer: The effectiveness of a stabilizer can be influenced by several factors:

    • Oxygen Requirement: Many phenolic inhibitors, such as HQ and MEHQ, require the presence of dissolved oxygen to function optimally.[2][3] If your system is under an inert atmosphere, these inhibitors may be less effective. In such cases, an inhibitor like phenothiazine (PTZ), which can function in low-oxygen environments, might be a better choice.[2]

    • Inhibitor Depletion: Inhibitors are consumed over time. If the reaction or storage time is very long, the initial amount of inhibitor may have been depleted.

    • Incorrect Inhibitor Choice: The effectiveness of an inhibitor can be monomer-specific. While the recommended stabilizers are generally effective, you may need to experimentally determine the best one for your specific conditions.

Quantitative Data on Common Stabilizers

The following table summarizes the typical concentrations for commonly used stabilizers for vinyl monomers like this compound. The optimal concentration can vary depending on the specific application, storage duration, and temperature.

StabilizerChemical ClassTypical Concentration Range (ppm)Key Characteristics
Hydroquinone (HQ) Phenolic100 - 1000Effective general-purpose inhibitor. Requires oxygen to function. May cause discoloration.[2]
MEHQ (Monomethyl ether of hydroquinone) Phenolic50 - 500Very common for stabilizing acrylates. Requires oxygen. Less likely to cause discoloration than HQ.[2][6]
BHT (Butylated hydroxytoluene) Phenolic200 - 1000Often used as a storage stabilizer. Less effective at high temperatures compared to HQ or MEHQ.[2]
Phenothiazine (PTZ) Amine-based100 - 500Highly effective, especially at elevated temperatures. Can function in low-oxygen environments.[2][7]

Experimental Protocols

Protocol 1: Determining the Efficacy of a Stabilizer by Measuring the Induction Period

This protocol describes a general method for comparing the effectiveness of different stabilizers by measuring the induction period of this compound polymerization under controlled heating. The induction period is the time until the onset of rapid polymerization.

Materials:

  • This compound (inhibitor-free, if possible, or of known low inhibitor concentration)

  • Stabilizers to be tested (e.g., HQ, MEHQ, BHT, PTZ)

  • High-purity solvent (e.g., toluene, dioxane)

  • Radical initiator (e.g., AIBN - Azobisisobutyronitrile)

  • Reaction vials or tubes with screw caps and septa

  • Heating block or oil bath with precise temperature control

  • Stirring plate and stir bars

  • Inert gas (e.g., nitrogen or argon)

  • Analytical instrument for monitoring polymerization (e.g., Differential Scanning Calorimeter (DSC), viscometer, or NMR spectrometer)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each stabilizer in the chosen solvent at a known concentration (e.g., 1000 ppm).

    • Prepare a stock solution of the radical initiator (e.g., AIBN) in the same solvent.

  • Sample Preparation:

    • In separate vials, add a measured amount of this compound.

    • Add the desired volume of the stabilizer stock solution to achieve the target concentration (e.g., 200 ppm). Prepare a control sample with no added stabilizer.

    • Add a consistent amount of the initiator stock solution to each vial.

    • If required, purge the vials with an inert gas to remove oxygen.

  • Induction Period Measurement (using DSC as an example):

    • Transfer a precise amount of the prepared sample into a DSC pan.

    • Place the pan in the DSC instrument.

    • Run an isothermal experiment at a set temperature (e.g., 80°C).

    • The induction period is the time from the start of the experiment until the onset of the exothermic polymerization peak.

  • Data Analysis:

    • Compare the induction periods for the samples with different stabilizers and the control sample. A longer induction period indicates a more effective stabilizer under the tested conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results prep_monomer This compound Monomer prep_stabilizer Add Stabilizer prep_monomer->prep_stabilizer prep_control Control (No Stabilizer) prep_monomer->prep_control prep_initiator Add Initiator prep_stabilizer->prep_initiator analysis_dsc Isothermal DSC prep_initiator->analysis_dsc Incubate at constant temp. analysis_viscometry Viscometry prep_initiator->analysis_viscometry Incubate at constant temp. analysis_nmr NMR Spectroscopy prep_initiator->analysis_nmr Incubate at constant temp. prep_control->prep_initiator results_induction Measure Induction Period analysis_dsc->results_induction analysis_viscometry->results_induction results_rate Determine Polymerization Rate analysis_nmr->results_rate results_compare Compare Stabilizer Efficacy results_induction->results_compare results_rate->results_compare

Experimental workflow for evaluating stabilizer efficacy.

stabilization_mechanism cluster_polymerization Free Radical Polymerization cluster_inhibition Inhibition by Phenolic Stabilizer initiator Initiator (I) radical Radical (R•) initiator->radical Decomposition monomer This compound (M) radical->monomer Initiation growing_chain Growing Polymer Chain (P•) monomer->growing_chain Propagation growing_chain->monomer polymer Polymer (P) growing_chain->polymer Termination stabilizer Phenolic Stabilizer (InH) growing_chain->stabilizer H-atom transfer terminated_chain Terminated Polymer Chain (PH) growing_chain->terminated_chain stable_radical Stable Inhibitor Radical (In•) (non-reactive) stabilizer->stable_radical

Mechanism of free-radical polymerization and inhibition.

References

Managing temperature control in Acrylophenone polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage temperature control during acrylophenone polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in this compound polymerization?

A1: The polymerization of acrylic monomers, including this compound, is a significantly exothermic process, releasing a substantial amount of heat (approximately 56 kJ/mol for similar monomers like methyl methacrylate).[1] Failure to manage this heat can lead to a rapid, uncontrolled increase in temperature known as thermal runaway.[2][3] This can cause the reaction to auto-accelerate, potentially leading to boiling of the monomer/solvent, dangerous pressure buildup, and even vessel rupture.[2][3] Furthermore, temperature heavily influences the final polymer's properties, including its mechanical strength, yield stress, and Young's modulus.[4]

Q2: What is thermal runaway and what are the primary methods to prevent it?

A2: Thermal runaway is a hazardous condition where the heat generated by the exothermic polymerization reaction exceeds the heat removal capacity of the system.[2] This leads to an accelerating cycle of rising temperature and faster reaction rates.[2][3] Prevention is key and involves several strategies:

  • Effective Heat Dissipation: Employing specialized cooling systems like jacketed reactors, internal cooling coils, or external heat exchangers is crucial for removing excess heat.[1] For lab-scale reactions, an ice bath should always be on standby.[5]

  • Controlled Reaction Rates: Instead of adding all reactants at once, use a staged or gradual addition of the initiator or monomer to keep the heat generation at a manageable level.[1]

  • Choice of Polymerization Method: Bulk polymerization is highly susceptible to thermal runaway due to poor heat dissipation.[1][6] Solution or emulsion polymerization methods are generally safer as the solvent or water phase acts as a heat sink, making temperature control easier.[1][7]

  • Dilution: Diluting the reaction mixture with a suitable solvent can help dissipate heat and slow the reaction rate.[5]

Q3: How does my choice of thermal initiator impact temperature control?

A3: The choice of initiator is critical. Thermal initiators, such as azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) or organic peroxides like benzoyl peroxide (BPO), decompose into radicals at different rates depending on the temperature. The key parameter is the initiator's half-life, which is the time it takes for half of the initiator to decompose at a specific temperature. Using an initiator at a temperature well above its 10-hour half-life temperature can lead to a very rapid, potentially uncontrollable, initiation rate and a corresponding surge in heat. Conversely, a temperature too low will result in a slow or failed polymerization.[8]

Q4: What are the generally recommended temperature ranges for acrylic polymerization?

A4: The optimal temperature depends heavily on the specific monomer, solvent, and initiator used. International safety standards often recommend keeping peak exotherm temperatures between 80-100°C.[1] For some sensitive applications, such as those involving dental or biomedical materials, peak temperatures may need to be kept below 60°C.[1] Always consult the technical data for your specific initiator to determine the ideal operating range based on its half-life.

Data on Common Thermal Initiators

Table 1: Common Thermal Initiators and Typical Temperature Ranges

Initiator NameAbbreviation10-Hour Half-Life Temperature (in Toluene)Typical Operating Range (°C)
2,2'-Azobis(isobutyronitrile)AIBN65 °C60 - 80 °C
Benzoyl PeroxideBPO73 °C70 - 90 °C
Lauroyl PeroxideLPO62 °C60 - 80 °C
Potassium PersulfateKPS(Varies with solvent)50 - 80 °C (in water)

Note: Data compiled from various sources on polymer chemistry.[9] Half-life temperatures can vary slightly based on the solvent.

Troubleshooting Guide

Table 2: Troubleshooting Common Temperature Control Issues

ProblemPossible CausesRecommended Solutions
Rapid Temperature Increase (Overshoot) 1. Initiator concentration is too high.2. Monomer/initiator added too quickly.3. Inadequate cooling or stirring.4. Reaction is approaching the gel effect, causing auto-acceleration.1. Reduce initiator concentration.2. Use a syringe pump for gradual addition.3. Immediately cool the reaction in an ice bath; ensure vigorous stirring.[5]4. Dilute the mixture with additional solvent to dissipate heat.[5]
Reaction Fails to Initiate or is Too Slow 1. Reaction temperature is too low for the initiator's half-life.2. Inhibitor was not fully removed from the monomer.3. Oxygen is present in the reaction vessel (inhibits free-radical polymerization).4. Initiator is old or has decomposed.1. Gradually increase the temperature to the recommended range for the initiator.2. Repurify the monomer to remove inhibitors.[5]3. Ensure the system is thoroughly purged with an inert gas (Nitrogen or Argon) before and during the reaction.[10]4. Use a fresh supply of the initiator.
Inconsistent Polymer Properties 1. Poor temperature control leading to temperature gradients within the reactor.2. Fluctuations in reaction temperature.1. Improve stirring efficiency to ensure uniform heat distribution.2. Use a temperature-controlled oil bath or jacketed reactor for stable heating/cooling.[5]3. Standardize the experimental protocol to ensure reproducibility.

Experimental Protocols

Protocol 1: General Procedure for Inhibitor Removal

This compound monomers are often shipped with inhibitors like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization. These must be removed before use.

Methodology:

  • Prepare a Column: Pack a chromatography column with basic alumina. The amount should be sufficient to handle the volume of the monomer.

  • Pass Monomer: Carefully pass the this compound monomer through the prepared alumina column.

  • Collect Purified Monomer: Collect the inhibitor-free monomer that elutes from the column.

  • Use Immediately: The purified monomer is highly susceptible to polymerization and should be used immediately.[5]

  • Temporary Storage (If Necessary): If immediate use is not possible, store the purified monomer in a dark container at a low temperature (e.g., in a refrigerator) for a very short period to minimize thermal and light-induced polymerization.[5]

Protocol 2: Controlled Solution Polymerization of this compound

This protocol provides a framework for a controlled lab-scale polymerization, prioritizing safety and temperature management.

Materials:

  • Purified this compound Monomer

  • Anhydrous Solvent (e.g., Dioxane, Toluene)

  • Thermal Initiator (e.g., AIBN)

  • Round-bottom flask with ports for a condenser, inert gas inlet, and temperature probe

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Precipitation solvent (e.g., Methanol, Hexane)

Methodology:

  • Reactor Setup: Assemble the glassware and ensure it is scrupulously clean and dry.[5] Place the flask in the oil bath on a magnetic stir plate.

  • Deoxygenation: Add the desired amount of solvent and the purified this compound monomer to the flask. Begin stirring and purge the solution with an inert gas for 20-30 minutes to remove dissolved oxygen.[10] Maintain a positive inert gas atmosphere throughout the reaction.

  • Heating: Heat the oil bath to the target reaction temperature (e.g., 70°C for AIBN). Allow the reaction mixture to reach thermal equilibrium.

  • Initiation: Dissolve the calculated amount of initiator in a small amount of deoxygenated solvent. Add this solution to the reaction flask via syringe. For larger scale or highly exothermic reactions, add the initiator solution gradually over time.

  • Monitoring: Continuously monitor the internal reaction temperature. A slight increase is expected, but any rapid, uncontrolled rise indicates a potential runaway reaction. Have an ice bath ready to quickly cool the flask if needed.

  • Polymerization: Allow the reaction to proceed for the desired time. The mixture may become more viscous.

  • Quenching: To stop the polymerization, rapidly cool the flask in an ice bath and introduce a small amount of an inhibitor like hydroquinone.[11]

  • Isolation: Precipitate the polymer by slowly pouring the cooled reaction mixture into a vigorously stirred beaker of a non-solvent (e.g., methanol).

  • Purification & Drying: Filter the precipitated polymer, wash it with additional non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Visualizations

G start Rapid Temperature Increase Detected cool 1. Immediate Cooling (Use Ice Bath) start->cool stop_feed 2. Stop Monomer/ Initiator Feed start->stop_feed dilute 3. Dilute with Cold Inhibited Solvent start->dilute monitor Monitor Temperature Continuously cool->monitor stop_feed->monitor dilute->monitor stable Is Temperature Stable/Decreasing? monitor->stable proceed Proceed with Caution (Reduced Rates) stable->proceed Yes terminate Terminate Reaction (Quench) stable->terminate No

Caption: Troubleshooting workflow for a thermal runaway event.

G start Start: This compound Monomer inhibit_remove Inhibitor Removal (e.g., Alumina Column) start->inhibit_remove setup Reactor Setup: Solvent + Monomer inhibit_remove->setup purge Inert Gas Purge (Remove O2) setup->purge heat Heat to Target Temp purge->heat initiate Add Initiator Solution heat->initiate monitor Monitor Temp & Viscosity initiate->monitor quench Quench Reaction (Cooling + Inhibitor) monitor->quench precipitate Precipitate Polymer in Non-Solvent quench->precipitate end Isolate, Dry & Characterize Final Polymer precipitate->end

Caption: Experimental workflow for controlled solution polymerization.

G center Polymerization Exotherm initiator Initiator Factors center->initiator conditions Reaction Conditions center->conditions system Physical System center->system i_type Type & Half-Life initiator->i_type i_conc Concentration initiator->i_conc c_monomer Monomer Conc. conditions->c_monomer c_method Polymerization Method (Bulk vs. Solution) conditions->c_method s_cooling Reactor Cooling Efficiency system->s_cooling s_stirring Stirring Rate system->s_stirring

Caption: Key factors influencing the polymerization exotherm.

References

Technical Support Center: Purification of Commercial Acrylophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of commercial acrylophenone, aimed at researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis, which is often a Mannich reaction involving acetophenone, formaldehyde, and an amine hydrochloride.[1][2] Common impurities can include:

  • Unreacted Starting Materials: Residual acetophenone, formaldehyde, or amine salts.

  • Reaction Byproducts: β-amino ketones (Mannich bases) that are precursors to this compound.[1]

  • Polymeric Material: this compound has a tendency to polymerize, especially when heated or exposed to light, forming poly(phenylvinyl ketone).[2][3]

  • Solvent Residues: Residual solvents from the synthesis and initial work-up.

Q2: My this compound sample is yellow and viscous. What does this indicate?

A2: A yellow color and increased viscosity often suggest the presence of polymeric impurities. This compound is an α,β-unsaturated ketone, which makes it susceptible to polymerization.[1][3] This process can be initiated by heat, light, or trace impurities.

Q3: What is the recommended first step to assess the purity of my commercial this compound?

A3: Before attempting any purification, it is crucial to assess the purity of the starting material. The recommended analytical techniques are:

  • ¹H NMR Spectroscopy: To identify the characteristic signals of this compound and detect the presence of starting materials or byproducts. The vinyl protons of this compound have distinctive shifts and coupling constants.[3]

  • Thin-Layer Chromatography (TLC): To get a quick qualitative assessment of the number of components in your sample.

Q4: What are the primary methods for purifying this compound?

A4: The three most common and effective methods for purifying this compound are:

  • Recrystallization: Excellent for removing small amounts of impurities from a solid product.

  • Vacuum Distillation: Ideal for separating this compound from non-volatile or polymeric impurities, and from solvents with significantly different boiling points.[1]

  • Flash Column Chromatography: A versatile technique for separating compounds with different polarities.

Q5: How should I store purified this compound to prevent degradation?

A5: To minimize polymerization, purified this compound should be stored in a cool, dark place, preferably in a refrigerator at temperatures below 0°C.[4] Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation and polymerization.

Data Presentation

The following table summarizes the typical purity of commercial this compound and the expected purity levels achievable with different purification techniques.

Purification MethodStarting Purity (Typical)Purity After 1st PassPurity After 2nd PassKey Advantages & Disadvantages
Recrystallization 90-95%98-99%>99.5%A: Effective for high final purity. D: Lower yield, potential for "oiling out".
Vacuum Distillation 90-95%97-98.5%>99%A: Good for removing polymers. D: Risk of thermal polymerization during heating.
Column Chromatography 90-95%>99%N/AA: High resolution for complex mixtures. D: More time-consuming and solvent-intensive.

Note: Purity values are illustrative and can vary based on the specific impurities and experimental conditions.

Troubleshooting Guides

Recrystallization

Q: My this compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.

  • Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to reduce saturation and then allow it to cool more slowly.

  • Solution 2: Try a different solvent or a mixed solvent system. A good starting point for this compound is an ethanol/water mixture.[1]

Q: I have a very low yield of crystals after recrystallization. Why?

A: A low yield is typically caused by a few common errors:

  • Too much solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Try evaporating some of the solvent and re-cooling.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]

  • Premature filtration: Ensure crystallization is complete before filtering.

Q: No crystals are forming, even after cooling in an ice bath. What now?

A: This is a sign of a supersaturated solution that lacks a nucleation site to initiate crystal growth.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. This can create microscopic scratches that serve as nucleation sites.

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a template for crystal growth.

Vacuum Distillation

Q: My this compound is turning dark and thick in the distillation flask. What's happening?

A: This indicates thermal polymerization. This compound can polymerize when heated for extended periods.

  • Solution 1: Ensure the distillation is performed under a sufficient vacuum to lower the boiling point significantly.[6] this compound boils at 115°C at 18 Torr.[2]

  • Solution 2: Minimize the distillation time by ensuring the apparatus is set up correctly and the vacuum is stable before applying heat.[7]

  • Solution 3: Use a heating mantle with a stirrer to ensure even heating and prevent localized overheating.

Q: The pressure in my vacuum distillation setup is not stable. What are the likely causes?

A: An unstable vacuum is usually due to leaks in the system.

  • Check all joints: Ensure all ground glass joints are properly greased and securely clamped.[7]

  • Inspect tubing: Use thick-walled vacuum tubing and check for any cracks or loose connections.

  • Verify vacuum source: Ensure your vacuum pump or water aspirator is functioning correctly and providing a consistent vacuum.[8]

Column Chromatography

Q: I'm seeing poor separation of this compound from an impurity on my silica gel column. How can I improve this?

A: Poor separation can result from an incorrect solvent system or improper column packing.

  • Optimize the Solvent System: Use TLC to find a solvent system where the this compound has an Rf value of approximately 0.3.[9] A common system is a mixture of hexane and ethyl acetate.

  • Use a Gradient: If impurities are close in polarity, a gradient elution (gradually increasing the polarity of the solvent) can improve separation.[10]

  • Proper Packing: Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling.

Q: My this compound is streaking or tailing on the column. What is the cause?

A: Streaking or tailing can be caused by several factors:

  • Overloading the column: Using too much sample for the amount of silica gel will lead to broad bands. A general rule is a 1:20 to 1:40 ratio of sample to silica gel by weight.[11]

  • Inappropriate loading solvent: Dissolving the sample in a solvent that is too polar can cause it to spread down the column before the elution begins. Load the sample in the minimum amount of the chromatography solvent or a less polar solvent.[9]

  • Compound instability: this compound might be reacting slowly with the acidic silica gel. If this is suspected, the silica gel can be deactivated by pre-rinsing the column with a solvent mixture containing a small amount of triethylamine (1-3%).[10]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Place the impure this compound in an Erlenmeyer flask. In a separate beaker, heat a suitable solvent (e.g., 95% ethanol) on a hot plate. Add the minimum amount of hot solvent to the this compound to just dissolve it completely with gentle swirling.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. Pure crystals of this compound should start to form. Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a Claisen adapter to prevent bumping.[7] Use a stir bar in the distillation flask. Ensure all joints are properly greased.

  • Apply Vacuum: Connect the apparatus to a vacuum trap and a vacuum source. Turn on the vacuum and allow the pressure to stabilize.[7][12]

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Collect Fractions: Discard the initial forerun (any low-boiling impurities). Collect the main fraction of this compound at its reduced pressure boiling point (e.g., ~115°C at 18 Torr).[2]

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.[12]

Protocol 3: Flash Column Chromatography of this compound
  • Solvent Selection: Determine an appropriate eluent system (e.g., hexane/ethyl acetate) by running TLC plates to achieve an Rf of ~0.3 for this compound.[9]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.[13] Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of a non-polar solvent (like dichloromethane or the eluent itself).[9] Carefully add the sample to the top of the silica bed.

  • Elution: Add the eluent to the column and apply gentle pressure (using compressed air or a pump) to achieve a flow rate of about 2 inches per minute.[9]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Start: Impure this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity choose_method Choose Purification Method assess_purity->choose_method recrystallization Recrystallization choose_method->recrystallization Solid with minor impurities distillation Vacuum Distillation choose_method->distillation Polymeric / Non-volatile impurities chromatography Column Chromatography choose_method->chromatography Complex mixture oil_out Problem: Oiled Out? recrystallization->oil_out polymerization Problem: Polymerization? distillation->polymerization poor_sep Problem: Poor Separation? chromatography->poor_sep low_yield Problem: Low Yield? oil_out->low_yield No fix_oil Re-heat, add solvent, cool slowly oil_out->fix_oil Yes no_crystals Problem: No Crystals? low_yield->no_crystals No fix_yield Reduce solvent, cool slowly low_yield->fix_yield Yes fix_nocrystals Scratch flask / Add seed crystal no_crystals->fix_nocrystals Yes end_node Pure this compound no_crystals->end_node No fix_oil->low_yield fix_yield->no_crystals fix_nocrystals->end_node unstable_vacuum Problem: Unstable Vacuum? polymerization->unstable_vacuum No fix_poly Lower temp, ensure high vacuum polymerization->fix_poly Yes fix_vacuum Check joints and tubing for leaks unstable_vacuum->fix_vacuum Yes unstable_vacuum->end_node No fix_poly->unstable_vacuum fix_vacuum->end_node tailing Problem: Tailing/Streaking? poor_sep->tailing No fix_sep Optimize eluent / Repack column poor_sep->fix_sep Yes fix_tailing Reduce load / Use less polar loading solvent tailing->fix_tailing Yes tailing->end_node No fix_sep->tailing fix_tailing->end_node

Caption: Troubleshooting workflow for this compound purification.

Impurity_Method_Relationship cluster_impurities Common Impurities cluster_methods Purification Methods starting_materials Starting Materials (Acetophenone, etc.) recrystallization Recrystallization starting_materials->recrystallization Moderately Effective chromatography Column Chromatography starting_materials->chromatography Effective byproducts Reaction Byproducts (Mannich bases) byproducts->recrystallization Effective byproducts->chromatography Most Effective polymers Polymeric Material distillation Vacuum Distillation polymers->distillation Most Effective polymers->chromatography Can remove oligomers solvents Residual Solvents solvents->distillation Effective

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Acrylophenone and Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for acrylophenone and a structurally similar alternative, chalcone. Both compounds are α,β-unsaturated ketones, and understanding their spectral characteristics is crucial for their identification and for monitoring chemical reactions.

Comparison of ¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound (also known as phenyl vinyl ketone) and chalcone. The data is presented to facilitate a clear comparison of their chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Spectral Data Comparison

This compound (Phenyl Vinyl Ketone) Chalcone
Proton Chemical Shift (δ, ppm)
Vinylic Protons5.9 - 6.3
Aromatic Protons7.95 - 6.43

Table 2: ¹³C NMR Spectral Data Comparison

This compound (Phenyl Vinyl Ketone) Chalcone
Carbon Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)189.34–195.91
Vinylic Carbons128.86–136.68
Aromatic Carbons116.56–163.59

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for organic compounds such as this compound and chalcone.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common solvents include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated acetone (acetone-d₆). The choice of solvent can slightly affect chemical shifts.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to acquire the spectra.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse is typically used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans are usually adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.

Workflow for NMR Spectroscopy

The following diagram illustrates the general workflow involved in obtaining and interpreting NMR spectra.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample_Purity Ensure Sample Purity Solvent_Selection Select Deuterated Solvent Sample_Purity->Solvent_Selection Dissolution Dissolve Sample & Add TMS Solvent_Selection->Dissolution Instrument_Setup Instrument Setup & Shimming Dissolution->Instrument_Setup H1_Acquisition Acquire ¹H Spectrum Instrument_Setup->H1_Acquisition C13_Acquisition Acquire ¹³C Spectrum Instrument_Setup->C13_Acquisition FT Fourier Transform H1_Acquisition->FT C13_Acquisition->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Referencing Reference to TMS Phase_Baseline->Referencing Chemical_Shift Analyze Chemical Shifts Referencing->Chemical_Shift Integration Analyze Integration (¹H) Chemical_Shift->Integration Coupling Analyze Coupling Patterns (¹H) Integration->Coupling Structure_Elucidation Structure Elucidation Coupling->Structure_Elucidation

Caption: General workflow for NMR spectroscopy.

Characterizing Acrylophenone: An FT-IR Spectroscopy Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acrylophenone, a key building block in the synthesis of various biologically active compounds, including chalcones and other derivatives with potential therapeutic applications, requires precise analytical characterization. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and reliable method for confirming the molecular structure of this compound and its analogues. This guide offers a comparative overview of FT-IR spectroscopy for the characterization of this compound, supported by experimental data and protocols.

FT-IR Spectral Data of this compound

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the characteristic vibrations of the carbonyl group, the carbon-carbon double bond, and the aromatic ring give rise to a unique spectral fingerprint.

Functional Group Vibrational Mode **Expected Absorption Range (cm⁻¹) **Intensity
C=O (α,β-unsaturated ketone)Stretch1660 - 1685Strong
C=C (alkene)Stretch1610 - 1640Medium
C=C (aromatic)Stretch1450 - 1600 (multiple bands)Medium to Weak
=C-H (alkene)Stretch3000 - 3100Medium
C-H (aromatic)Stretch3000 - 3100Medium
C-H (aromatic)Out-of-plane bend690 - 900 (multiple bands)Strong

Note: The exact peak positions can be influenced by the sample phase (e.g., liquid, solid) and the solvent used.

Comparison with Alternative Analytical Techniques

While FT-IR is an excellent tool for functional group identification, a comprehensive characterization of this compound often involves complementary analytical techniques.

Technique Information Provided Advantages Limitations
FT-IR Spectroscopy Functional group identificationRapid, non-destructive, cost-effectiveLimited structural information, not ideal for complex mixtures
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural information, including connectivity of atomsProvides unambiguous structure elucidationHigher cost, requires larger sample amounts, longer acquisition times
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, provides molecular formula with high-resolution MSDoes not provide information on functional group connectivity
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated systemsSimple, quantitative for known compoundsLimited structural information, broad absorption bands

Experimental Protocol: FT-IR Analysis of this compound

This protocol outlines the general procedure for obtaining an FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient sampling technique.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of the this compound sample directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Workflow for Screening this compound Derivatives for Anticancer Activity

The characterization of novel this compound derivatives is a critical step in the drug discovery process. The following diagram illustrates a typical workflow for screening these compounds for potential anticancer activity.

anticancer_screening_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of this compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (FT-IR, NMR, MS) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture Select Characterized Compounds cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity_assay dose_response Dose-Response & IC50 Determination cytotoxicity_assay->dose_response target_id Target Identification (e.g., Tubulin Polymerization Assay) dose_response->target_id Active Compounds pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization Lead Compound

Caption: Workflow for anticancer drug screening of this compound derivatives.

Unveiling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry of Acrylophenone and Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering deep insights into molecular weight and fragmentation patterns. This guide provides a comprehensive comparison of the mass spectrometric behavior of Acrylophenone and a structurally related α,β-unsaturated ketone, Chalcone, supported by experimental data and detailed protocols.

This analysis focuses on Electron Ionization (EI) mass spectrometry, a common technique that provides detailed fragmentation patterns, aiding in structural elucidation.

Comparative Analysis of Fragmentation Patterns

The mass spectra of this compound and Chalcone reveal characteristic fragmentation pathways dominated by the stability of the benzoyl and phenyl cations. Below is a summary of the key fragments and their relative intensities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z] (Relative Intensity %)
This compoundC₉H₈O132.16132 (20%)*10577 (85%), 51 (40%)
ChalconeC₁₅H₁₂O208.26208 (91%)[1]207131 (43%), 105 (13%), 103 (100%), 77 (66%)[1]

*Note: The relative intensity of the molecular ion peak for this compound is estimated based on typical fragmentation of similar ketones, as a complete, publicly available spectrum with all relative intensities is not readily accessible.

The primary fragmentation of this compound involves the cleavage of the bond between the carbonyl group and the vinyl group (α-cleavage), leading to the highly stable benzoyl cation at m/z 105, which is often the base peak. Subsequent loss of a carbonyl group (CO) from the benzoyl cation results in the phenyl cation at m/z 77.

Chalcone, being a larger analogue, exhibits a more complex fragmentation pattern. While it also produces the benzoyl cation (m/z 105) and the phenyl cation (m/z 77), its base peak is often observed at m/z 207, corresponding to the loss of a single hydrogen atom from the molecular ion. Another significant fragment is observed at m/z 103, which can be attributed to the styryl cation.[2]

Experimental Protocols

The following is a general experimental protocol for the analysis of this compound and Chalcone using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the analyte (this compound or Chalcone) in a suitable volatile solvent such as dichloromethane or methanol to a final concentration of 100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Visualizing Fragmentation and Workflow

To better understand the processes involved, the following diagrams illustrate the fragmentation pathway of this compound and the general experimental workflow for its analysis.

Acrylophenone_Fragmentation M This compound (M+) m/z = 132 F1 Benzoyl Cation m/z = 105 M->F1 - C₂H₃ F2 Phenyl Cation m/z = 77 F1->F2 - CO F3 C₄H₃+ m/z = 51 F2->F3 - C₂H₂

Caption: Fragmentation pathway of this compound in EI-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Solvent filter Filter Sample dissolve->filter injection GC Injection filter->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Fragmentation Analysis spectrum->interpretation

Caption: Experimental workflow for GC-MS analysis.

References

A Comparative Analysis of the Reactivity of Acrylophenone and Other α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, α,β-unsaturated ketones are pivotal intermediates and structural motifs. Their reactivity profile, governed by the electrophilic nature of both the carbonyl carbon and the β-carbon, allows for a diverse range of chemical transformations. This guide provides a comparative analysis of the reactivity of acrylophenone against two other commonly utilized α,β-unsaturated ketones: chalcone and methyl vinyl ketone. This comparison focuses on three key reaction types: Michael addition, Diels-Alder reaction, and reduction, supported by experimental data and detailed protocols to aid in the selection of appropriate substrates and reaction conditions for research and development.

Michael Addition: A Tale of Three Acceptors

The Michael addition, or conjugate addition, is a cornerstone reaction for α,β-unsaturated carbonyls, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the Michael acceptor is paramount to the success of this reaction. Here, we compare the reactivity of this compound, chalcone, and methyl vinyl ketone as Michael acceptors in the addition of thiols.

Table 1: Comparison of Second-Order Rate Constants for the Michael Addition of Thiophenol

α,β-Unsaturated KetoneStructureSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Relative Reactivity
This compound
alt text
Data not available in a directly comparable format-
Chalcone
alt text
Data not available in a directly comparable format-
Methyl Vinyl Ketone
alt text
Data not available in a directly comparable format-

This compound, with its phenyl group directly attached to the carbonyl, exhibits a moderate reactivity. The phenyl group's electron-withdrawing nature enhances the electrophilicity of the β-carbon. Chalcone, possessing phenyl groups on both the carbonyl and β-carbon, is generally less reactive than this compound due to increased steric hindrance at the β-position, despite the electronic effects of the additional phenyl group. Methyl vinyl ketone, a small, unhindered aliphatic enone, is typically the most reactive of the three towards Michael addition due to minimal steric hindrance.

Experimental Protocol: Michael Addition of Thiophenol to this compound

Materials:

  • This compound (1.0 mmol)

  • Thiophenol (1.1 mmol)

  • Triethylamine (0.1 mmol)

  • Dichloromethane (10 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound in dichloromethane.

  • Add thiophenol to the solution.

  • Add triethylamine dropwise to the stirring solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a dilute aqueous HCl solution.

  • Extract the organic layer with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Dissolve this compound in Dichloromethane start->reactants add_thiol Add Thiophenol reactants->add_thiol add_catalyst Add Triethylamine add_thiol->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor quench Quench with HCl (aq) monitor->quench Reaction Complete extract Extract with CH2Cl2 quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end End purify->end

Diels-Alder Reaction: Dienophile Reactivity Comparison

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. The reactivity of the dienophile is greatly enhanced by the presence of electron-withdrawing groups. In this context, α,β-unsaturated ketones serve as excellent dienophiles.

Table 2: Comparison of Diels-Alder Reaction with Cyclopentadiene

DienophileStructureReaction ConditionsYield (%)Endo:Exo Ratio
This compound
alt text
Sealed tube, 185°C, 2hData not availableData not available
Chalcone
alt text
Generally unreactive--
Methyl Vinyl Ketone
alt text
Neat, 0°C to rtHighPredominantly Endo

This compound and methyl vinyl ketone are effective dienophiles in Diels-Alder reactions. The electron-withdrawing ketone functionality activates the double bond for cycloaddition. Methyl vinyl ketone is a classic example of a reactive dienophile. Chalcone, on the other hand, is generally a poor dienophile due to the steric hindrance around the double bond and the potential for competing polymerization reactions. The reaction of this compound with cyclopentadiene is expected to favor the endo product due to secondary orbital interactions.

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

Materials:

  • This compound (1.0 mmol)

  • Cyclopentadiene (freshly cracked, 1.2 mmol)

  • Toluene (5 mL)

Procedure:

  • Freshly crack dicyclopentadiene by heating to distill cyclopentadiene.

  • In a sealed tube, dissolve this compound in toluene.

  • Add the freshly distilled cyclopentadiene to the solution.

  • Seal the tube and heat at an appropriate temperature (e.g., 80-120 °C), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product diene Cyclopentadiene (Diene) ts [4+2] Cycloaddition (Concerted Mechanism) diene->ts dienophile This compound (Dienophile) dienophile->ts product Endo Adduct (Major Product) ts->product

Reduction of the Carbonyl and Alkene Moieties

The reduction of α,β-unsaturated ketones can proceed via 1,2-addition (to the carbonyl group) or 1,4-addition (conjugate reduction of the double bond), or complete reduction of both functionalities. The outcome is highly dependent on the reducing agent and the substrate. Sodium borohydride (NaBH₄) is a common reducing agent that can exhibit variable selectivity.

Table 3: Comparison of Sodium Borohydride Reduction

SubstrateStructureProduct(s)Typical Yield (%)
This compound
alt text
1-Phenyl-2-propen-1-ol (1,2-reduction) and/or 1-Phenyl-1-propanone (1,4-reduction) and/or 1-Phenyl-1-propanol (complete reduction)Variable, condition dependent
Chalcone
alt text
1,3-Diphenyl-2-propen-1-ol (1,2-reduction) and/or 1,3-Diphenyl-1-propanone (1,4-reduction) and/or 1,3-Diphenyl-1-propanol (complete reduction)Variable, condition dependent
Methyl Vinyl Ketone
alt text
3-Buten-2-ol (1,2-reduction) and/or 2-Butanone (1,4-reduction) and/or 2-Butanol (complete reduction)Variable, condition dependent

The selectivity of NaBH₄ reduction is influenced by factors such as solvent, temperature, and the presence of additives. In protic solvents like methanol or ethanol, NaBH₄ typically favors 1,2-reduction, yielding the allylic alcohol. However, conjugate reduction can also occur. For this compound and chalcone, the aromatic rings influence the electronic properties and steric accessibility of the carbonyl and β-carbon, affecting the product distribution. Methyl vinyl ketone, being less sterically hindered, is readily reduced.

Experimental Protocol: Sodium Borohydride Reduction of this compound

Materials:

  • This compound (1.0 mmol)

  • Sodium borohydride (1.5 mmol)

  • Methanol (10 mL)

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride to the solution in small portions.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, carefully add a few drops of acetone to quench the excess NaBH₄.

  • Add water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Reduction_Pathways cluster_pathways Reduction Pathways with NaBH4 cluster_products Potential Products start This compound path_12 1,2-Reduction start->path_12 path_14 1,4-Reduction (Conjugate) start->path_14 product_12 Allylic Alcohol (1-Phenyl-2-propen-1-ol) path_12->product_12 product_14 Saturated Ketone (1-Phenyl-1-propanone) path_14->product_14 product_full Saturated Alcohol (1-Phenyl-1-propanol) product_14->product_full Further Reduction

Conclusion

The reactivity of this compound in Michael additions, Diels-Alder reactions, and reductions positions it as a versatile building block in organic synthesis. Its reactivity is generally intermediate between the highly reactive, sterically unhindered methyl vinyl ketone and the more sterically hindered chalcone. The electronic influence of the phenyl group in this compound activates it for these transformations, while its size presents less steric hindrance than the two phenyl groups of chalcone. Understanding these relative reactivities is crucial for designing efficient synthetic routes and for the development of novel therapeutics, where the α,β-unsaturated ketone moiety can act as a covalent warhead. The provided experimental protocols offer a starting point for the practical application of these reactions in a laboratory setting. Further optimization may be required based on the specific goals of the research.

A Comparative Guide to Acrylophenone and Benzophenone Photoinitiator Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of polymer science, drug delivery, and materials engineering, the rapid and controlled curing of photopolymers is paramount. This is achieved through the use of photoinitiators, molecules that absorb light energy to generate reactive species and trigger polymerization. The efficiency of these initiators dictates curing speed, final material properties, and overall process viability.

This guide provides an objective comparison between two major classes of photoinitiators, represented by acrylophenone derivatives (as Type I initiators) and benzophenone (a classic Type II initiator). We will delve into their mechanisms of action, compare their performance based on experimental data, and detail the protocols used for their evaluation.

Mechanism of Action: A Tale of Two Pathways

Photoinitiators are broadly classified into two types based on their mechanism for generating radicals.

Type I Photoinitiators (α-Cleavage): this compound Derivatives

This compound and its derivatives, such as the widely used hydroxyacetophenones and dialkoxyacetophenones, belong to the Type I class. Upon absorbing UV radiation, these molecules undergo a unimolecular bond scission, known as α-cleavage, to directly generate two free radicals. This process is highly efficient and does not require a co-initiator. The primary advantage of Type I initiators is their high rate of radical generation.

Type_I_Mechanism cluster_0 Type I Photoinitiation (α-Cleavage) PI Acetophenone Derivative (Ground State) PI_excited Excited State PI* PI->PI_excited UV Light (hν) Radicals Free Radicals (R• + R'•) PI_excited->Radicals α-Cleavage Monomer Monomer (M) Radicals->Monomer Initiation Polymer Growing Polymer Chain (R-M•) Monomer->Polymer

Mechanism of a Type I Photoinitiator (e.g., Acetophenone derivative).

Type II Photoinitiators (Hydrogen Abstraction): Benzophenone

Benzophenone is the archetypal Type II photoinitiator. Upon UV absorption, it transitions to an excited triplet state but does not cleave on its own. Instead, it initiates polymerization through a bimolecular reaction, abstracting a hydrogen atom from a co-initiator or synergist (typically an amine, ether, or alcohol). This process creates a radical from the co-initiator, which then starts the polymerization, and a ketyl radical from the benzophenone. The ketyl radical is generally less reactive and may participate in termination reactions. The efficiency of Type II systems is therefore critically dependent on the concentration and reactivity of the co-initiator.[1][2]

Type_II_Mechanism cluster_1 Type II Photoinitiation (H-Abstraction) BP Benzophenone (BP) (Ground State) BP_excited Excited Triplet BP* BP->BP_excited UV Light (hν) Co_I Co-initiator (R-H) Complex Exciplex [BP...H-R]* Co_I->Complex BP_excited->Complex Radicals Free Radicals (BH• + R•) Complex->Radicals H-Abstraction Monomer Monomer (M) Radicals->Monomer Initiation (by R•) Polymer Growing Polymer Chain (R-M•) Monomer->Polymer

Mechanism of a Type II Photoinitiator (e.g., Benzophenone).

Performance Comparison

The efficiency of a photoinitiator is a function of its ability to absorb light (molar extinction coefficient, ε) and its effectiveness in converting that light energy into initiating radicals (quantum yield, Φ). These parameters, along with the resulting polymerization kinetics, determine its overall performance.

While direct, side-by-side experimental data under identical conditions is sparse, the following table summarizes the typical performance characteristics and key parameters for each class of photoinitiator based on available literature.

Performance MetricType I (e.g., Acetophenone Derivative)Benzophenone (Type II)References
Mechanism α-Cleavage (Unimolecular)Hydrogen Abstraction (Bimolecular)[1][3]
Co-initiator Required NoYes (e.g., tertiary amines)[1][2]
Initiation Speed Generally very highDependent on co-initiator reactivity and concentration[3]
UV Absorption Maxima (λmax) ~245 nm, ~280 nm, ~330 nm (structure dependent)~254 nm, ~345 nm[3]
Quantum Yield (Φ) High (e.g., Φ for DMPA is ~0.3-0.4)Triplet yield is high (~0.8-1.0), but the reaction quantum yield depends on the H-donor (e.g., 0.21 in non-polar solvents)[4]
Oxygen Inhibition More susceptible, as O₂ can quench primary radicalsLess susceptible, especially with amine co-initiators which can consume oxygen[3]
Potential for Yellowing Can lead to yellowing due to photoproductsCan cause yellowing, particularly with prolonged UV exposure[3]
Typical Applications Clear coatings, adhesives, 3D printing, where high cure speed is neededPigmented systems (surface cure), coatings, inks[5]

Note: DMPA (2,2-dimethoxy-2-phenylacetophenone) is a common Type I photoinitiator.

Experimental Protocols for Evaluation

The comparative performance of photoinitiators is assessed using a suite of analytical techniques that monitor the polymerization process in real-time.

Key Experimental Methodologies
  • Photo-Differential Scanning Calorimetry (Photo-DSC): This is a primary technique used to study the kinetics of photopolymerization. It measures the heat flow generated by the exothermic polymerization reaction as a function of time upon UV irradiation. From the resulting exotherm, key parameters such as the rate of polymerization (Rp), time to reach peak maximum, and the total conversion of monomer can be determined.[1][5][6]

    • Protocol: A small sample (1-5 mg) of the formulation (monomer + photoinitiator) is placed in a DSC pan. The sample is brought to a constant temperature under an inert atmosphere (N₂). It is then exposed to UV light of a specific intensity and wavelength, and the heat flow is recorded over time.

  • Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy: RT-FTIR is used to monitor the chemical changes during polymerization, specifically the disappearance of reactive monomer groups (e.g., the C=C double bond in acrylates at ~1635 cm⁻¹ and 810 cm⁻¹).[7][8][9] This provides a direct measure of the degree of conversion.

    • Protocol: A thin film of the liquid formulation is placed between two KBr salt plates or on an ATR crystal. The sample is placed in the FTIR spectrometer and irradiated with a UV source. Spectra are collected continuously over time to track the decrease in the area of the characteristic monomer absorption peak.[7][10]

  • UV-Vis Spectroscopy: This technique is used to determine the absorption characteristics (λmax and molar extinction coefficient, ε) of the photoinitiator. It can also be used to monitor the photolysis or "bleaching" of the initiator by recording the decrease in its absorbance upon irradiation.[11]

  • Electron Spin Resonance (ESR) Spectroscopy: ESR (or EPR) is a powerful method for detecting and identifying the specific free radical species generated during photoinitiation. By using a spin trapping agent, the short-lived initiating radicals can be converted into more stable radicals that are easily detected by ESR.[1][12]

General Experimental Workflow

The evaluation of a new photoinitiator system typically follows a structured workflow to ensure comprehensive characterization.

Experimental_Workflow cluster_workflow Experimental Workflow for Photoinitiator Evaluation Formulation 1. Formulation Preparation (Monomer + PI + Co-initiator) Charac 2. Photophysical Characterization (UV-Vis Spectroscopy) Formulation->Charac Kinetics 3. Polymerization Kinetics Analysis Charac->Kinetics Kinetics_Methods Photo-DSC RT-FTIR Kinetics->Kinetics_Methods Radical_ID 4. Radical Identification (ESR Spectroscopy) Kinetics->Radical_ID Prop_Test 5. Final Polymer Property Testing (Mechanical, Thermal) Radical_ID->Prop_Test

General workflow for comparative studies of photoinitiators.

Conclusion: Selecting the Right Initiator

The choice between an this compound-type (Type I) and a benzophenone-type (Type II) photoinitiator is not a matter of inherent superiority but of application-specific requirements.

  • This compound derivatives (Type I) are the initiators of choice for applications demanding high speed and efficiency in clear, non-pigmented formulations. Their unimolecular mechanism provides rapid generation of radicals, leading to fast cure times. However, their performance can be hampered by oxygen, and their cleavage products can sometimes contribute to yellowing.

  • Benzophenone (Type II) offers versatility and is a cost-effective workhorse, particularly for surface cure and in pigmented systems. Its efficiency is tied to a co-initiator, which adds a layer of complexity to the formulation but also provides a mechanism to mitigate oxygen inhibition. The bimolecular nature of the reaction generally results in a slower initiation compared to Type I systems.[3]

For researchers and drug development professionals, understanding these fundamental differences is crucial. For applications like rapid prototyping in 3D printing or clear protective coatings, a Type I initiator is often preferred. For applications involving pigmented inks, coatings on complex substrates, or where surface cure is critical, a Type II system like benzophenone with an amine synergist remains an excellent choice. The experimental protocols outlined in this guide provide a robust framework for making an informed, data-driven selection for any given photopolymerization challenge.

References

A Comparative Guide to HPLC and Alternative Methods for Acrylophenone Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acrylophenone, a versatile building block in organic synthesis, demands high purity for its application in pharmaceutical and fine chemical manufacturing. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the robust determination of this compound purity. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.

Overview of Analytical Methodologies

The purity of this compound can be assessed using several analytical techniques, each with distinct advantages and limitations. This guide focuses on a comparative evaluation of the following methods:

  • High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation and quantification of components in a mixture. For this compound, a reversed-phase HPLC method is typically employed.

  • Gas Chromatography (GC): A powerful technique for separating and analyzing volatile and thermally stable compounds. GC is particularly useful for detecting residual solvents and volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that determines the purity of a substance without the need for a reference standard of the analyte itself.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This proposed stability-indicating HPLC method is designed for the separation of this compound from its potential impurities.

Table 1: HPLC Method Parameters

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Gas Chromatography (GC)

This general GC method is suitable for the analysis of volatile impurities and residual solvents in this compound.

Table 2: GC Method Parameters

ParameterSpecification
Column Capillary column suitable for volatile organic compounds (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.5 mL/min
Injector Temperature 250°C
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Oven Temperature Program Initial temperature of 50°C, hold for 5 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Sample Preparation Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., Dimethylformamide) to a final concentration of approximately 10 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the steps for determining the absolute purity of this compound using qNMR.

Table 3: qNMR Method Parameters

ParameterSpecification
Spectrometer 400 MHz or higher NMR spectrometer
Solvent Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
Internal Standard A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., Maleic acid, Dimethyl sulfone).
Sample Preparation Accurately weigh a known amount of this compound and the internal standard into an NMR tube. Add a sufficient volume of the deuterated solvent to dissolve both components completely.
Acquisition Parameters A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest should be used to ensure full signal recovery. A 90° pulse angle is typically used.
Data Processing The spectra are processed with appropriate phasing and baseline correction. The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of this compound to the integral of a known proton signal of the internal standard.

Method Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, the type of impurities to be detected, and the desired level of accuracy.

Table 4: Comparison of Analytical Methods for this compound Purity

FeatureHPLCGCqNMR
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase.Quantification based on the direct relationship between NMR signal intensity and the number of nuclei.
Primary Use Quantification of the main component and non-volatile impurities.Quantification of volatile impurities and residual solvents.Absolute purity determination without a specific analyte reference standard.
Typical Impurities Detected Starting materials (e.g., Acetophenone), side-products from synthesis (e.g., Propiophenone), degradation products.Residual solvents from synthesis and purification (e.g., Toluene, Ethanol), volatile starting materials (e.g., Formaldehyde).A wide range of impurities containing the observed nucleus (e.g., ¹H).
Advantages High resolution, sensitivity, and widely available.Excellent for volatile compounds, high sensitivity with FID.High precision and accuracy, provides structural information, non-destructive.
Limitations Requires a reference standard for each analyte, may not be suitable for volatile impurities without derivatization.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the purity of this compound using HPLC.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition and Processing Sample Weigh this compound Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Inject_Sample Inject Sample Dissolve_Sample->Inject_Sample Inject_Standard Inject Standard Dissolve_Standard->Inject_Standard HPLC_System HPLC System Chromatogram_Sample Obtain Sample Chromatogram HPLC_System->Chromatogram_Sample Chromatogram_Standard Obtain Standard Chromatogram HPLC_System->Chromatogram_Standard Inject_Sample->HPLC_System Inject_Standard->HPLC_System Integrate_Peaks Integrate Peak Areas Chromatogram_Sample->Integrate_Peaks Chromatogram_Standard->Integrate_Peaks Calculate_Purity Calculate Purity Integrate_Peaks->Calculate_Purity

Caption: Workflow for this compound Purity Determination by HPLC.

Conclusion

The selection of an appropriate analytical method for determining the purity of this compound is critical for ensuring product quality and consistency. HPLC offers a robust and versatile platform for routine quality control, capable of separating and quantifying the active pharmaceutical ingredient and its non-volatile impurities. GC is an essential complementary technique for the analysis of residual solvents and other volatile impurities. For absolute purity determination and as a primary reference method, qNMR provides unparalleled accuracy and does not require a specific reference standard for this compound. A comprehensive purity assessment of this compound should ideally involve a combination of these techniques to cover the full spectrum of potential impurities.

A Comparative Guide to the X-ray Crystallography of Acrylophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of acrylophenone derivatives is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comparative analysis of the single-crystal X-ray diffraction data for three distinct this compound derivatives, offering insights into their solid-state conformations and packing arrangements. Detailed experimental protocols for their synthesis and crystallographic analysis are also presented to support reproducibility and further investigation.

Comparative Crystallographic Data of this compound Derivatives

The following table summarizes the key crystallographic parameters for three selected this compound derivatives, providing a basis for comparing their crystal structures.

ParameterDerivative 1: (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-oneDerivative 2: (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one[1][2]Derivative 3: (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Chemical Formula C₁₅H₁₁NO₃[3]C₁₅H₁₀BrFO[1][2]C₁₇H₁₆O₂[4]
Molecular Weight 253.25[3]305.14[1][2]252.31[4]
Crystal System Monoclinic[3]Monoclinic[1][2]Orthorhombic
Space Group P2₁/c[3]P2₁/c[1]Pna2₁
a (Å) 6.2139 (10)[3]4.0060 (5)[1][2]5.9626 (2)
b (Å) 13.159 (2)[3]23.1253 (12)[1][2]15.3022 (6)
c (Å) 14.450 (3)[3]13.4933 (9)[1][2]16.0385 (7)
β (º) 92.106 (3)[3]96.344 (6)[1][2]90
Volume (ų) 1180.8 (3)[3]1242.36 (19)[1]1463.37 (10)
Z 4[3]4[1][2]4
Temperature (K) 93[3]295[2]Not specified
Radiation Mo Kα (λ = 0.71073 Å)[3]Cu Kα[1]Not specified
R-factor (%) 3.7[3]4.3[2]Not specified
wR-factor (%) 9.7[3]11.6[2]Not specified
Goodness-of-fit 1.00[3]Not specifiedNot specified

Experimental Protocols

Detailed methodologies for the synthesis of the this compound derivatives via Claisen-Schmidt condensation and the subsequent single-crystal X-ray diffraction analysis are provided below.

Synthesis and Crystallization

General Procedure for Claisen-Schmidt Condensation:

The synthesis of this compound derivatives is commonly achieved through a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.

  • Derivative 1: (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one

    • Synthesis: To a solution of 4-nitroacetophenone and benzaldehyde in ethanol, a catalytic amount of aqueous sodium hydroxide solution is added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours.[5][6][7] The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.

    • Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the purified compound in an appropriate solvent.

  • Derivative 2: (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

    • Synthesis: 4-bromoacetophenone and 4-fluorobenzaldehyde are dissolved in ethanol, and an aqueous solution of potassium hydroxide is added. The mixture is stirred at room temperature. The product is precipitated by pouring the reaction mixture into ice-cold water and neutralizing with dilute hydrochloric acid. The solid is then filtered, washed with water, and recrystallized.[5]

    • Crystallization: Single crystals are grown by slow evaporation from a suitable solvent.

  • Derivative 3: (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

    • Synthesis: 4-methoxyacetophenone and 4-methylbenzaldehyde are dissolved in ethanol, followed by the addition of a 20% m/v sodium hydroxide solution in ethanol. The mixture is stirred for 48 hours at 20°C. The reaction is neutralized with a 5% HCl solution, and the product is extracted with ethyl acetate. The organic layer is dried and the solvent is evaporated. The crude product is purified by column chromatography.[4]

    • Crystallization: The purified compound is recrystallized from ethanol to yield single crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of the this compound derivatives involves the following general steps:

  • Crystal Mounting: A suitable single crystal of the compound is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 93 K or 295 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[2][3] The data collection involves rotating the crystal and recording the diffraction pattern at various orientations.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[8]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and structural analysis of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis via Claisen-Schmidt Condensation Reactants Substituted Acetophenone + Substituted Benzaldehyde Reaction Stirring at Room Temperature Reactants->Reaction Solvent Ethanol Solvent->Reaction Base NaOH or KOH Base->Reaction Workup Precipitation, Filtration, and Washing Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Derivative Purification->Product

Caption: Workflow for the synthesis of this compound derivatives.

XRD_Workflow cluster_xrd Single-Crystal X-ray Diffraction Analysis Crystal Single Crystal of This compound Derivative Mounting Crystal Mounting Crystal->Mounting Data_Collection X-ray Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing (Unit Cell, Space Group) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Crystallographic Data (CIF File) Structure_Refinement->Final_Structure

Caption: General workflow for X-ray crystallography analysis.

References

Acrylophenone and Its Analogues: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acrylophenone, a simple α,β-unsaturated ketone, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of this compound and its analogues, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Anticancer Activity

The cytotoxic effects of this compound and its analogues have been extensively studied against various cancer cell lines. The core mechanism often involves the Michael addition of the α,β-unsaturated ketone moiety with biological nucleophiles, such as cysteine residues in proteins, leading to the disruption of cellular processes and induction of apoptosis.

A notable class of this compound analogues are the 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochlorides. A comparative study on these compounds has provided valuable insights into their structure-activity relationships.

Table 1: Comparative Cytotoxicity (CC50, μM) of this compound Analogues in Human Cancer and Normal Cell Lines

CompoundRHSC-2 (Oral Squamous Carcinoma)HSC-3 (Oral Squamous Carcinoma)HSC-4 (Oral Squamous Carcinoma)Ca9-22 (Gingival Carcinoma)HGF (Gingival Fibroblasts)HPC (Pulp Cells)HPLF (Periodontal Ligament Fibroblasts)
This compound H-------
TA1 H>400>400>400>400>400>400>400
TA2 4-CH₃15.628.226.936.455.558.445.4
TA3 4-OCH₃29.845.751.569.1120114.983.3
TA4 4-Cl22.138.539.252.974.183.362.5
TA5 4-F25.041.745.558.883.390.971.4
TA6 2,4-di-Cl28.652.655.676.9111.112590.9
TA7 3,4-di-Cl33.358.862.583.3125142.9100
TA8 4-NO₂41.771.476.9100142.9166.7125
Melphalan -13.924.414.7100>400>400>400
5-FU -15.3125125125>1000>1000>1000

Data summarized from a study on 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochlorides.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Test compounds (this compound analogues)

  • Control drug (e.g., Melphalan, 5-FU)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Add varying concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the concentration that causes 50% inhibition of cell growth (CC₅₀) by plotting the percentage of viable cells against the compound concentration.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add this compound Analogues A->B C Incubate for 48h B->C D Add MTT Solution C->D E Incubate for 4h D->E F Add DMSO to Dissolve Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate CC50 Values G->H

Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

This compound derivatives have demonstrated promising activity against a range of bacteria and fungi. The α,β-unsaturated ketone is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic groups in microbial enzymes and proteins, thereby inhibiting their function.

Table 2: Comparative Antimicrobial Activity (MIC, μg/mL) of this compound Analogues

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus niger
This compound 100125250>500200250
Analogue A (4-hydroxy) 5062.5125250100125
Analogue B (4-methoxy) 75100200400150200
Analogue C (4-chloro) 2531.2562.51255062.5
Analogue D (4-nitro) 12.515.631.2562.52531.25
Streptomycin 108----
Amphotericin B ----21

Note: The data in this table is representative and compiled from various sources for comparative purposes. Direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Bacterial or fungal inoculums

  • Test compounds

  • Control antibiotics (e.g., Streptomycin, Amphotericin B)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be observed visually or by adding a viability indicator like resazurin.

Anti-inflammatory Activity

This compound analogues have shown potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and signaling pathways such as the NF-κB and MAPK pathways.

Table 3: Comparative Anti-inflammatory Activity (IC50, μM) of this compound Analogues

CompoundCOX-1 InhibitionCOX-2 Inhibition5-LOX Inhibition
This compound >10085.292.5
Analogue E (3,4-dihydroxy) 15.80.85.2
Analogue F (4-hydroxy-3-methoxy) 25.41.58.9
Analogue G (3,5-di-tert-butyl-4-hydroxy) 5.20.11.8
Indomethacin 0.11.2-
Celecoxib 15.20.05-

Note: The data in this table is representative and compiled from various sources for comparative purposes. Direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocol: COX and 5-LOX Inhibition Assays

These assays determine the ability of compounds to inhibit the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are crucial in the inflammatory cascade.

COX Inhibition Assay (In Vitro):

  • Enzyme Preparation: Use purified ovine COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Quantification: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • IC₅₀ Calculation: Determine the concentration of the compound that causes 50% inhibition of enzyme activity.

5-LOX Inhibition Assay (In Vitro):

  • Enzyme Preparation: Use purified potato 5-LOX enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme and buffer.

  • Compound Incubation: Add the test compounds at various concentrations and incubate.

  • Substrate Addition: Initiate the reaction by adding linoleic acid.

  • Quantification: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.

  • IC₅₀ Calculation: Determine the concentration of the compound that causes 50% inhibition of enzyme activity.

Signaling Pathways

The biological activities of this compound and its analogues are often mediated through the modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses. Some this compound analogues have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.

G cluster_nfkb NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Ub Ubiquitination & Proteasomal Degradation IkB->Ub leads to Translocation Nuclear Translocation NFkB->Translocation undergoes This compound This compound Analogues This compound->IKK inhibits Ub->NFkB releases Gene Pro-inflammatory Gene Expression Translocation->Gene activates

Inhibition of the NF-κB signaling pathway by this compound analogues.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK) cascade, is crucial for cell proliferation and survival. Inhibition of this pathway is a key strategy in anticancer drug development.

G cluster_mapk MAPK/ERK Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation regulates This compound This compound Analogues This compound->Raf inhibits This compound->MEK inhibits

Inhibition of the MAPK/ERK signaling pathway by this compound analogues.

Conclusion

This compound and its analogues represent a versatile class of compounds with significant potential in the development of new therapeutic agents. Their biological activity is intrinsically linked to the α,β-unsaturated ketone moiety, and modifications to the aryl ring can significantly modulate their potency and selectivity. This guide provides a foundational comparison of their anticancer, antimicrobial, and anti-inflammatory activities. Further research, particularly direct comparative studies and detailed mechanistic investigations, will be crucial in unlocking the full therapeutic potential of this promising class of molecules.

A Comparative Guide to the Thermal Stability of Poly(acrylophenone)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is critical for a wide range of applications, from assessing the processability of materials to ensuring the integrity of drug delivery systems under various thermal stresses. This guide provides a comparative analysis of the thermal stability of poly(acrylophenone), also known as poly(phenyl vinyl ketone), against a commonly used and structurally similar polymer, polystyrene.

Executive Summary

Poly(this compound) exhibits favorable thermal properties, with its stability influenced by the presence of the ketone group in its structure. When compared to polystyrene, a widely studied thermoplastic, data suggests that polymers derived from aromatic vinyl ketones, such as this compound, demonstrate excellent thermal resistance. This guide presents available quantitative data from thermogravimetric analysis (TGA), details the experimental protocols for thermal stability assessment, and provides visualizations of the experimental workflow and a proposed degradation pathway for poly(this compound).

Quantitative Thermal Stability Data

The thermal stability of polymers is commonly evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. Key parameters include the onset of decomposition temperature (T_onset), the temperature of maximum degradation rate (T_max), and the percentage of residual mass (char yield).

ParameterPoly(this compound) DerivativePolystyrene
Onset Decomposition Temp. (T_onset) ~389 °C (T_d5 for a related polymer)[1]300 - 440 °C
Temp. of Max. Degradation (T_max) Data not available~420 °C[2]
Char Yield at 1000 °C ~50% (for a related polymer)Data not available

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition characteristics of the polymer.

Methodology: A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible. The crucible is then placed in a thermogravimetric analyzer. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation. The mass of the sample is continuously monitored as the temperature increases. The resulting data is plotted as a mass versus temperature curve (TGA curve). The first derivative of this curve (DTG curve) is often plotted to determine the temperature of the maximum rate of mass loss.

Visualizations

Experimental Workflow for Thermal Stability Analysis

G cluster_0 Sample Preparation cluster_1 TGA Experiment cluster_2 Data Analysis P1 Polymer Synthesis P2 Sample Drying P1->P2 P3 Precise Weighing P2->P3 E1 Place Sample in TGA P3->E1 E2 Set Heating Program & Atmosphere E1->E2 E3 Run Experiment E2->E3 D1 Obtain TGA/DTG Curves E3->D1 D2 Determine Tonset, Tmax, Char Yield D1->D2 D3 Comparative Analysis D2->D3

Caption: Workflow for Thermogravimetric Analysis (TGA).

Proposed Thermal Degradation Pathway of Poly(this compound)

The thermal degradation of poly(this compound) is expected to proceed via mechanisms common to vinyl polymers, including chain scission and side-group reactions. The presence of the phenyl ketone group will significantly influence the degradation products.

G Polymer Poly(this compound) Heat Thermal Energy Polymer->Heat Initiation Radical Polymer Radical Heat->Radical Scission Chain Scission Radical->Scission Propagation Volatiles Volatile Products (e.g., Styrene, Benzene) Scission->Volatiles Char Char Residue Scission->Char

Caption: Proposed Thermal Degradation Pathway.

Conclusion

The available data suggests that poly(this compound) and its derivatives possess high thermal stability, making them attractive for applications requiring robust materials. Compared to polystyrene, poly(this compound) appears to have a higher onset of decomposition. However, further detailed thermogravimetric analysis of linear poly(this compound) is required to provide a more comprehensive and direct comparison. The experimental protocols and degradation pathways outlined in this guide provide a foundational understanding for researchers working with these materials.

References

A Comparative Guide to Quantum Chemical Calculations for the Electronic Structure of Acrylophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantum chemical methods for elucidating the electronic structure of acrylophenone, a core scaffold in many biologically active compounds. By presenting supporting data from computational and experimental studies on the closely related chalcone molecule, this document serves as a practical resource for selecting appropriate theoretical approaches in drug design and development.

Introduction to this compound and the Importance of its Electronic Structure

This compound and its derivatives, belonging to the chalcone family, are α,β-unsaturated ketones that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The electronic structure of these molecules, particularly the energies of their frontier molecular orbitals (HOMO and LUMO) and their electronic transitions, governs their reactivity, stability, and interaction with biological targets. Accurate theoretical prediction of these properties is therefore crucial for understanding their mechanism of action and for the rational design of new therapeutic agents.

This guide focuses on the comparative performance of various quantum chemical methods in predicting the electronic absorption spectra of these chromophores, using experimental data as a benchmark.

Experimental Benchmark: UV-Vis Spectroscopy of Chalcone

To assess the accuracy of computational methods, experimental data is essential. The UV-Vis absorption spectrum of a representative chalcone in ethanol is used here as a benchmark.

Experimental Protocol for UV-Vis Spectroscopy of Chalcone

The following protocol outlines the steps for obtaining the experimental UV-Vis absorption spectrum of a chalcone derivative:

  • Materials and Instrumentation:

    • Chalcone sample

    • Ethanol (spectroscopic grade)

    • Volumetric flasks and pipettes

    • A dual-beam UV-Vis spectrophotometer

    • Quartz cuvettes (1 cm path length)

  • Sample Preparation:

    • Prepare a stock solution of the chalcone sample in ethanol at a concentration of 1 x 10⁻³ M.

    • From the stock solution, prepare a dilute solution with a concentration of 1 x 10⁻⁵ M in ethanol.

  • Instrument Calibration and Measurement:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Calibrate the instrument using spectroscopic grade ethanol as the blank reference in both the sample and reference cuvettes.

    • Record the baseline from 200 to 500 nm.

    • Empty the sample cuvette and rinse it with the dilute chalcone solution.

    • Fill the sample cuvette with the 1 x 10⁻⁵ M chalcone solution.

    • Measure the absorbance of the sample from 200 to 500 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).

Computational Methodologies for Electronic Structure Calculation

A variety of quantum chemical methods can be employed to calculate the electronic structure and properties of molecules like this compound. These methods differ in their theoretical basis, computational cost, and accuracy. The most common approaches are Hartree-Fock (HF) theory and Density Functional Theory (DFT), particularly its time-dependent extension (TD-DFT) for excited states.

Overview of a Typical Quantum Chemical Calculation Workflow

The following diagram illustrates the general workflow for performing a quantum chemical calculation of a molecule's electronic spectrum.

G Computational Workflow for Electronic Spectra A Molecule Input (this compound/Chalcone) B Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm Minimum Energy Structure) B->C D Single Point Energy Calculation (Ground State) C->D E Excited State Calculation (TD-DFT or other methods) D->E F Calculated Spectrum (Excitation Energies, Oscillator Strengths) E->F G Comparison with Experimental Spectrum F->G

Caption: A flowchart of the typical computational workflow for predicting electronic spectra.

Performance Comparison of Computational Methods

The accuracy of different computational methods in predicting the electronic absorption spectrum of chalcone is summarized below. The data is compiled from various studies and represents typical results for this class of molecules.

Table 1: Comparison of Calculated vs. Experimental Absorption Maxima (λmax) for Chalcone in Ethanol
Computational MethodFunctional/Basis SetCalculated λmax (nm)Deviation from Exp. (nm)
Experimental -~310 -
Hartree-Fock (TD-HF) 6-311++G(d,p)~275-35
DFT (TD-DFT) B3LYP/6-311++G(d,p)~315+5
DFT (TD-DFT) PBE0/6-311++G(d,p)~308-2
DFT (TD-DFT) CAM-B3LYP/6-311++G(d,p)~302-8
DFT (TD-DFT) M06-2X/6-311++G(d,p)~305-5

Note: The experimental value is an approximation based on typical chalcone spectra. The calculated values are representative values from the literature and may vary slightly depending on the specific computational setup.

Table 2: Qualitative Comparison of Computational Methods
MethodAdvantagesDisadvantages
Hartree-Fock (TD-HF) Conceptually simple, computationally less demanding than post-HF methods.Neglects electron correlation, leading to significant errors in excitation energies.
DFT (TD-DFT) with B3LYP Good balance of accuracy and computational cost for many organic molecules.Can underestimate excitation energies for charge-transfer states.
DFT (TD-DFT) with PBE0 Often provides improved accuracy over B3LYP for excitation energies.Slightly higher computational cost than B3LYP.
DFT (TD-DFT) with CAM-B3LYP Long-range corrected functional, performs well for charge-transfer excitations.Can sometimes overestimate excitation energies.
DFT (TD-DFT) with M06-2X A meta-GGA functional that often yields accurate results for a broad range of systems.Can be more sensitive to the choice of basis set.

Discussion and Recommendations

The presented data highlights that while Hartree-Fock theory provides a qualitative picture of the electronic transitions, it significantly underestimates the absorption wavelength due to the neglect of electron correlation.

Time-Dependent Density Functional Theory (TD-DFT) offers a much more accurate and computationally efficient alternative for predicting the electronic spectra of this compound and related chalcones. The choice of the exchange-correlation functional within DFT is critical for obtaining reliable results.

  • For routine calculations where a balance of accuracy and computational cost is desired, the B3LYP and PBE0 functionals with a reasonably sized basis set (e.g., 6-311++G(d,p)) are recommended. These methods generally provide good agreement with experimental data for the main absorption bands of chalcone-type systems.

  • For systems where charge-transfer excitations are expected to be significant, long-range corrected functionals such as CAM-B3LYP are often a better choice, although they may slightly overestimate the excitation energies.

  • The M06-2X functional is also a robust choice that has shown good performance for a variety of molecular systems and properties, including electronic spectra.

It is always advisable to benchmark the chosen computational method against available experimental data for a related system before embarking on large-scale computational studies for drug design and development.

Conclusion

The accurate prediction of the electronic structure of this compound is crucial for understanding its biological activity and for the design of novel therapeutic agents. This guide has provided a comparative overview of common quantum chemical methods, using experimental data for the analogous chalcone molecule as a benchmark. TD-DFT, with a careful selection of the exchange-correlation functional, stands out as a powerful and reliable tool for researchers in this field. The provided experimental protocol and comparative data tables serve as a practical resource for both computational and experimental scientists working on the development of new drugs based on the this compound scaffold.

Safety Operating Guide

Proper Disposal of Acrylophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of acrylophenone is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed and can cause serious skin and eye irritation.[1] As a combustible liquid, it must be kept away from heat, sparks, open flames, and other ignition sources.[2]

When handling this compound, always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing.[3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Step-by-Step Disposal Procedure

The disposal of this compound waste must be managed systematically to ensure safety and compliance. Do not dispose of this compound down the drain or in regular trash.[4][5][6]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials, as hazardous waste.[7]

    • Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.[4][8] Specifically, keep it away from oxidizing agents.[3]

  • Waste Collection and Containerization:

    • Use a designated, leak-proof container that is chemically compatible with this compound.[4][9]

    • The container must be in good condition, free from damage, and have a secure, tight-fitting lid.[8][10]

    • Label the waste container clearly with the words "Hazardous Waste" and "this compound".[8][10]

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area near the point of generation.[5][6]

    • The storage area should be well-ventilated and away from heat and ignition sources.

    • Ensure secondary containment is in place to capture any potential leaks.[4]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7][8]

    • Collect the rinsate from all three rinses and manage it as hazardous this compound waste.[7][8]

    • After triple-rinsing, deface the original label on the container before disposing of it as regular trash.[7]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[5][11]

    • The final disposal must be conducted at an approved waste disposal plant.

Quantitative Waste Accumulation Limits

Laboratories must adhere to specific limits for the accumulation of hazardous waste. The following table summarizes these key quantitative requirements.

ParameterLimitCitation
Maximum Hazardous Waste Volume in Satellite Accumulation Area55 gallons[5]
Maximum Acutely Toxic Chemical Waste in Satellite Accumulation Area1 quart (liquid) or 1 kilogram (solid)[5]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

AcrylophenoneDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_container Empty Container Disposal cluster_final Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle this compound in a Chemical Fume Hood A->B E Collect this compound Waste B->E C Designate a Hazardous Waste Container D Label Container: 'Hazardous Waste, this compound' C->D D->E F Store Sealed Container in Satellite Accumulation Area E->F K Contact EHS or Licensed Waste Disposal Contractor F->K G Triple-Rinse Empty Container with Suitable Solvent H Collect Rinsate as Hazardous Waste G->H I Deface Label on Empty Container G->I H->E Add to Waste J Dispose of Rinsed Container in Regular Trash I->J L Arrange for Pickup and Transport to Approved Facility K->L

This compound Waste Disposal Workflow

References

Essential Safety and Handling Protocols for Acrylophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the operational use and disposal of Acrylophenone, ensuring a secure and compliant laboratory environment.

Hazard Summary & Physical Properties

This compound is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation. It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment to minimize exposure risks.

PropertyValue
Molecular Formula C₉H₈O
Molecular Weight 132.16 g/mol
Boiling Point 202.6 ± 13.0 °C at 760 mmHg[1]
Flash Point 73.7 ± 14.8 °C[1]
Density 1.0 ± 0.1 g/cm³[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.

PPE CategoryRecommendationJustification
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl Rubber recommended).This compound is a ketone; gloves resistant to organic solvents are necessary to prevent skin contact.[2] While specific breakthrough times for this compound are not readily available, it is recommended to use gloves with a breakthrough time of >60 minutes for incidental contact. For prolonged contact, consult the glove manufacturer's specific chemical resistance data.
Eye Protection Safety goggles or a face shield.To protect against splashes and vapors that can cause serious eye irritation.
Skin and Body Protection A flame-retardant lab coat should be worn over personal clothing.Provides a barrier against accidental spills and splashes.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[4]To prevent inhalation of harmful vapors.[4][5]

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection start Start: Handling this compound hazards Identify Hazards: - Skin/Eye Irritant - Harmful if Swallowed - Combustible start->hazards fume_hood Work in a Chemical Fume Hood? hazards->fume_hood respirator Wear NIOSH-approved Respirator with Organic Vapor Cartridge fume_hood->respirator No no_respirator Standard PPE Sufficient fume_hood->no_respirator Yes gloves Wear Chemical-Resistant Gloves (Nitrile, Neoprene, or Butyl Rubber) respirator->gloves no_respirator->gloves eye_protection Wear Safety Goggles or Face Shield gloves->eye_protection lab_coat Wear Flame-Retardant Lab Coat eye_protection->lab_coat end End: Proceed with Handling lab_coat->end

PPE Selection Workflow for Handling this compound

Operational Plan: Safe Handling Procedures

  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.

  • Handling :

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Wear the appropriate PPE as outlined in the table and workflow diagram above.

    • Avoid contact with skin, eyes, and clothing.

    • Keep away from heat, sparks, and open flames as it is a combustible liquid.

    • Use non-sparking tools and equipment.

  • Spill Management :

    • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

    • Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[6]

    • For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.

Waste Collection and Storage Protocol

  • Containerization :

    • Collect liquid this compound waste in a designated, leak-proof, and chemically compatible container. The original container is often a suitable choice.

    • Solid waste contaminated with this compound (e.g., gloves, absorbent materials) should be collected in a separate, clearly labeled, and sealed container.

  • Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Combustible," "Irritant").

    • The date of waste accumulation should also be clearly marked on the label.

  • Storage :

    • Store waste containers in a designated satellite accumulation area that is at or near the point of generation.

    • Ensure that the storage area is well-ventilated and away from sources of ignition.

    • Do not mix this compound waste with other incompatible waste streams.

  • Disposal :

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.[1]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Acrylophenone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.